2-Methoxyacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91483. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEZLAATISORQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167569 | |
| Record name | Acetamide, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-06-2 | |
| Record name | Acetamide, 2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16332-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-Acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxyacetamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxyacetamide (CAS No. 16332-06-2), a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document moves beyond a simple recitation of properties to offer insights into its chemical behavior, synthesis, and safe handling, grounded in established scientific principles.
Core Molecular and Physical Characteristics
This compound is a simple yet functionally rich organic compound, possessing both an ether and a primary amide group. This unique combination dictates its physical and chemical properties, making it a subject of interest for various chemical transformations.
Structural and Identification Parameters
The fundamental identity of this compound is established by its unique CAS number and its structural formula, which are indispensable for regulatory compliance and accurate experimental design.
| Property | Value | Source(s) |
| CAS Number | 16332-06-2 | [1] |
| Molecular Formula | C₃H₇NO₂ | [1] |
| Molecular Weight | 89.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | MTEZLAATISORQK-UHFFFAOYSA-N | [1] |
| SMILES | COCC(=O)N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in different environments, from reaction solvents to biological systems. The data presented below includes both experimentally determined and computationally predicted values, offering a holistic view.
| Property | Value | Source(s) |
| Melting Point | 96 °C | [1] |
| Boiling Point (Calculated) | 466.98 K (193.83 °C) | [2] |
| Water Solubility (Calculated) | log10WS: -0.90 | [2] |
| Octanol/Water Partition Coefficient (Calculated) | logPoct/wat: 0.168 | [2] |
Synthesis and Spectroscopic Characterization
A reproducible synthesis and thorough characterization are the cornerstones of reliable chemical research. This section outlines a general synthetic approach and the expected spectroscopic signatures of this compound.
Synthetic Pathway
While various methods exist for the synthesis of amides, a common and straightforward approach for preparing this compound involves the ammonolysis of methyl methoxyacetate. This reaction is typically carried out by treating the ester with an excess of ammonia in a suitable solvent.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Ammonolysis of Methyl Methoxyacetate
-
Reaction Setup: In a pressure-resistant vessel, dissolve methyl methoxyacetate (1.0 eq) in a suitable solvent such as methanol.
-
Ammonia Addition: Cool the solution to 0°C and carefully bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol until saturation.
-
Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the excess ammonia in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and purity assessment of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for the amide and ether functional groups. Key absorptions are expected around 3350-3180 cm⁻¹ (N-H stretching of the primary amide), 1650 cm⁻¹ (C=O stretching, Amide I band), and 1100 cm⁻¹ (C-O-C stretching of the ether).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.4 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the ether and carbonyl groups at around 3.9 ppm, and a broad singlet for the amide protons (-NH₂) which may appear over a range of 5.5-7.5 ppm depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methoxy carbon (-OCH₃) around 59 ppm, another for the methylene carbon (-CH₂-) at approximately 72 ppm, and a signal for the carbonyl carbon (-C=O) in the range of 170-175 ppm.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 89. Fragmentation patterns would likely include the loss of the amide group and cleavage at the ether linkage.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a valuable synthon for introducing the methoxyacetamide moiety into more complex molecules. This structural motif is of interest in medicinal chemistry due to its potential to engage in hydrogen bonding and its favorable physicochemical properties.
Chemical Reactivity
The amide functionality can undergo hydrolysis under acidic or basic conditions, though it is generally more stable than an ester. The nitrogen atom can be alkylated or acylated under appropriate conditions. The ether linkage is relatively stable but can be cleaved by strong acids like HBr or HI.
Caption: Reactivity profile of this compound.
Role in Medicinal Chemistry
While direct therapeutic applications of this compound are not established, its derivatives are explored in drug discovery. The methoxyacetamide scaffold can be found in various investigational compounds where it may serve as a bioisostere for other functional groups, contribute to improved solubility, or provide a key interaction point with a biological target. For instance, phenoxy acetamide derivatives have been investigated for a range of pharmacological activities.[3] The incorporation of the methoxyacetamide group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
A thorough understanding of the potential hazards and proper handling procedures is paramount when working with any chemical substance.
Hazard Identification
This compound is classified as a substance that causes serious eye irritation.[4]
-
GHS Classification: Eye Irritation, Category 2A.[4]
-
Hazard Statement (H319): Causes serious eye irritation.[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.
-
Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a valuable and versatile chemical entity for research and development. Its well-defined properties, accessible synthesis, and the potential of its derivatives in medicinal chemistry underscore its importance. Adherence to rigorous safety protocols is essential to ensure its responsible and effective use in the laboratory. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this compound into their research endeavors.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxyacetamide
This guide provides a comprehensive overview of the primary synthetic routes to 2-methoxyacetamide, a valuable building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and provides a comparative analysis to aid in methodological selection.
Introduction
This compound[1][2], with the molecular formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol [2], is a primary amide featuring a methoxy group on the alpha-carbon. Its utility spans various applications in organic synthesis, including its role as an intermediate in the preparation of more complex molecules. The selection of an appropriate synthetic strategy for this compound is contingent upon factors such as scale, available starting materials, and desired purity. This guide will explore the two most prevalent and practical methods for its synthesis: the ammonolysis of methyl methoxyacetate and the acylation of ammonia with 2-methoxyacetyl chloride.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis and handling.
| Property | Value | Reference |
| CAS Number | 16332-06-2 | [1][2] |
| Molecular Formula | C₃H₇NO₂ | [1][2] |
| Molecular Weight | 89.09 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 96-99 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents |
Safety Information: this compound is classified as a hazardous substance. It is known to cause serious eye irritation[2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies: A Comparative Analysis
The two principal methods for the synthesis of this compound are the ammonolysis of an ester and the acylation of ammonia with an acyl chloride. Each approach presents distinct advantages and disadvantages.
| Feature | Ammonolysis of Methyl Methoxyacetate | Acylation with 2-Methoxyacetyl Chloride |
| Starting Materials | Methyl methoxyacetate, Ammonia | 2-Methoxyacetyl chloride, Ammonia |
| Reactivity | Moderate | High, often vigorous |
| Byproducts | Methanol | Ammonium chloride |
| Yield | Generally good | Typically high |
| Cost | Potentially lower cost starting materials | Acyl chloride may be more expensive |
| Safety | Requires pressure and/or elevated temperatures | Highly exothermic, requires careful temperature control |
| Scalability | Well-suited for large-scale production | Can be challenging to scale due to exothermicity |
Method 1: Ammonolysis of Methyl Methoxyacetate
This method involves the direct reaction of methyl methoxyacetate with ammonia to form this compound and methanol. The reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile.
Reaction Scheme:
Mechanistic Insights
The ammonolysis of an ester proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the elimination of a methoxide ion, which then deprotonates the newly formed amide to yield this compound and methanol.
Caption: Ammonolysis of Methyl Methoxyacetate.
Detailed Experimental Protocol
Materials:
-
Methyl methoxyacetate
-
Concentrated aqueous ammonia (28-30%) or anhydrous ammonia in methanol
-
A high-pressure reaction vessel (e.g., a Parr autoclave)
Procedure:
-
Charge the high-pressure reactor with methyl methoxyacetate.
-
Cool the reactor in an ice bath and cautiously add a stoichiometric excess of concentrated aqueous ammonia or a solution of anhydrous ammonia in methanol.
-
Seal the reactor and heat it to a temperature between 100-150°C. The internal pressure will increase significantly.
-
Maintain the reaction at this temperature with stirring for 4-8 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess ammonia in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the methanol and excess water under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or toluene.
Optimization and Troubleshooting:
-
Low Conversion: Increase the reaction temperature or time. Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the product.
-
Side Reactions: At higher temperatures, hydrolysis of the ester or the product amide can occur if excess water is present. Using anhydrous ammonia in methanol can mitigate this.
Method 2: Acylation of Ammonia with 2-Methoxyacetyl Chloride
This is a highly efficient method for the synthesis of this compound, leveraging the high reactivity of the acyl chloride. The reaction is typically rapid and exothermic.
Reaction Scheme:
Mechanistic Insights
The reaction between an acyl chloride and ammonia is a classic nucleophilic addition-elimination reaction.[4][5][6] The highly electrophilic carbonyl carbon of 2-methoxyacetyl chloride is readily attacked by the nucleophilic ammonia. This leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion and reforming the carbonyl double bond. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride formed, resulting in the formation of ammonium chloride.[5]
Caption: Acylation of Ammonia.
Detailed Experimental Protocol
Materials:
-
2-Methoxyacetyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
An appropriate organic solvent (e.g., dichloromethane, diethyl ether)
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a stoichiometric excess of concentrated aqueous ammonia and cool the flask in an ice-salt bath to 0-5°C.
-
Dissolve the 2-methoxyacetyl chloride in an equal volume of a suitable organic solvent.
-
Add the 2-methoxyacetyl chloride solution dropwise to the cold, vigorously stirred ammonia solution, ensuring the temperature does not rise above 10°C. The reaction is highly exothermic.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.
-
Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.
Optimization and Troubleshooting:
-
Exotherm Control: Slow, dropwise addition of the acyl chloride and efficient cooling are critical to prevent side reactions and ensure safety.
-
Low Yield: Ensure that a sufficient excess of ammonia is used to act as both the nucleophile and the acid scavenger. Inadequate stirring can lead to localized "hot spots" and reduced yield.
-
Product Purity: The primary byproduct, ammonium chloride, is insoluble in most organic solvents and can be removed by filtration or washing with water.
Product Characterization: Spectroscopic Analysis
Confirmation of the successful synthesis of this compound is achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet corresponding to the three protons of the methoxy group (CH₃O-).
-
A singlet for the two protons of the methylene group (-OCH₂CO-).
-
A broad singlet for the two protons of the amide group (-CONH₂). The chemical shift of the amide protons can be variable and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit three signals:
-
A signal for the methoxy carbon (CH₃O-).
-
A signal for the methylene carbon (-OCH₂CO-).
-
A signal for the carbonyl carbon (-CONH₂).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present[1]:
-
N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.
-
C=O Stretching (Amide I band): A strong absorption around 1650 cm⁻¹.
-
N-H Bending (Amide II band): An absorption around 1600 cm⁻¹.
-
C-O Stretching: A strong band in the region of 1100-1000 cm⁻¹ for the ether linkage.
Mass Spectrometry (MS)
Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 89. Common fragmentation patterns for amides include the loss of the amino group and cleavage of the C-C bond adjacent to the carbonyl group[7].
Conclusion
The synthesis of this compound can be effectively achieved through either the ammonolysis of methyl methoxyacetate or the acylation of ammonia with 2-methoxyacetyl chloride. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations. The ammonolysis route is generally preferred for larger-scale industrial production due to its better heat management and potentially lower cost of starting materials. The acyl chloride method, while highly efficient, requires more stringent control of the reaction conditions due to its exothermic nature but is an excellent choice for laboratory-scale synthesis. Careful execution of the detailed protocols provided in this guide, coupled with a solid understanding of the underlying reaction mechanisms, will enable the successful and safe synthesis of high-purity this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
2-Methoxyacetamide chemical structure and analysis
An In-depth Technical Guide to 2-Methoxyacetamide: Structure, Synthesis, and Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 16332-06-2), a versatile organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthetic routes, and detailed analytical methodologies. The focus is on providing practical, field-proven insights and robust, self-validating protocols.
Core Identity and Physicochemical Characteristics
This compound is an organic compound classified as a primary amide and an ether.[1] Its structure consists of an acetamide backbone with a methoxy group attached to the alpha-carbon.[1] This arrangement of functional groups dictates its chemical properties and reactivity.
Chemical Structure
The fundamental structure of this compound is depicted below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyacetamide
For distribution to: Researchers, scientists, and drug development professionals
Introduction: A Versatile Building Block
2-Methoxyacetamide (CAS No. 16332-06-2) is an organic compound that is gaining traction as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a primary amide with a methoxy ether functional group, offers a unique combination of hydrogen bonding capabilities and lipophilicity. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols for its characterization, and insights into its reactivity and potential applications, particularly for professionals in drug development.[3][4]
Molecular and Physicochemical Profile
This compound is a simple yet functionally rich small molecule. Its fundamental structure is comprised of an acetamide backbone with a methoxy group substitution at the alpha-carbon.[2]
// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,0.866!"]; N1 [label="N", pos="-0.5,0.866!"]; C2 [label="C", pos="0,-1!"]; O2 [label="O", pos="0.866,-1.5!"]; C3 [label="C", pos="1.732,-2!"];
// Hydrogen nodes H1_N1 [label="H", pos="-0.8, 1.4!"]; H2_N1 [label="H", pos="-1.2, 0.5!"]; H1_C2 [label="H", pos="-0.5, -1.5!"]; H2_C2 [label="H", pos="0.5, -1.5!"]; H1_C3 [label="H", pos="1.432, -2.5!"]; H2_C3 [label="H", pos="2.232, -1.7!"]; H3_C3 [label="H", pos="2.032, -2.5!"];
// Bonds C1 -- O1 [label=""]; C1 -- N1 [label=""]; C1 -- C2 [label=""]; C2 -- O2 [label=""]; O2 -- C3 [label=""]; N1 -- H1_N1 [label=""]; N1 -- H2_N1 [label=""]; C2 -- H1_C2 [label=""]; C2 -- H2_C2 [label=""]; C3 -- H1_C3 [label=""]; C3 -- H2_C3 [label=""]; C3 -- H3_C3 [label=""]; } Caption: 2D Chemical Structure of this compound.
Table 1: Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 16332-06-2 | [5] |
| Molecular Formula | C₃H₇NO₂ | [5] |
| Molecular Weight | 89.09 g/mol | [1] |
| Monoisotopic Mass | 89.047678466 Da | [5] |
| SMILES | COCC(=O)N | [5] |
| InChIKey | MTEZLAATISORQK-UHFFFAOYSA-N | [6] |
Table 2: Physical and Computed Properties
| Property | Value | Method | Source(s) |
| Melting Point | 96 °C | Experimental | [6] |
| Boiling Point | 466.98 K (193.83 °C) | Calculated (Joback Method) | [7] |
| Topological Polar Surface Area | 52.3 Ų | Computed | [5] |
| logP (Octanol/Water Partition Coefficient) | 0.168 | Calculated (Crippen Method) | [7] |
| Water Solubility (log₁₀WS) | -0.90 (mol/L) | Calculated (Crippen Method) | [7] |
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition.
Infrared (IR) Spectroscopy
As a primary amide, this compound exhibits characteristic IR absorption bands. The presence of two N-H stretching peaks is a key indicator of the primary amide group.
Expected IR Absorption Bands:
-
N-H Stretching: A pair of peaks between 3370 and 3170 cm⁻¹ due to symmetric and asymmetric stretching of the -NH₂ group.[8]
-
C=O Stretching (Amide I band): A strong absorption band between 1680 and 1630 cm⁻¹.[8][9]
-
N-H Bending (Amide II band): A peak in the range of 1650 to 1620 cm⁻¹.[8][9]
-
C-O Stretching: An absorption band corresponding to the ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The ATR-FTIR approach is recommended for its minimal sample preparation and high reproducibility.[10]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a lint-free tissue dampened with ethanol.[10]
-
Background Spectrum: Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 64 scans to ensure a good signal-to-noise ratio.[10]
-
Data Processing: The acquired spectrum should be converted to absorbance mode for analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.[12]
Expected ¹H NMR Signals:
-
A singlet corresponding to the three protons of the methoxy (-OCH₃) group.
-
A singlet corresponding to the two protons of the methylene (-CH₂-) group adjacent to the methoxy and carbonyl groups.
-
A broad singlet corresponding to the two protons of the amide (-NH₂) group.
Expected ¹³C NMR Signals:
-
A signal for the carbon of the methoxy (-OCH₃) group.
-
A signal for the carbon of the methylene (-CH₂-) group.
-
A signal for the carbonyl (C=O) carbon.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Filter the solution through a pipette with a glass wool plug to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field homogeneity should be optimized by shimming.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Physical State and Thermal Properties
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For this compound, a sharp melting point range is expected for a pure sample.
Experimental Protocol: Capillary Melting Point Determination
This standard method provides accurate and reproducible results.[13]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13] Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]
-
Initial Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.[14]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[14] Place the capillary tube in the heating block.
-
Heating Rate: Heat at a medium rate until the temperature is about 10-15°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.[15]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[13]
Reactivity and Stability
Chemical Reactivity:
The reactivity of this compound is dictated by its amide and ether functional groups.
-
Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to yield methoxyacetic acid and ammonia. The nitrogen atom is generally not nucleophilic due to the resonance with the carbonyl group.
-
Ether Group: The methoxy group is relatively stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
α-Carbon: The methylene protons adjacent to the carbonyl group may exhibit some acidity and could potentially be involved in enolate formation under strong basic conditions.
Stability and Storage:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16] Information from suppliers suggests it is stable under normal conditions.[16]
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively detailed in publicly available literature, its structural motifs are present in various bioactive molecules. Acetamide derivatives are widely explored in medicinal chemistry for their potential as:
-
Enzyme Inhibitors: The acetamide group can act as a hydrogen bond donor and acceptor, making it a valuable pharmacophore for interacting with enzyme active sites. For instance, acetamide derivatives have been investigated as COX-II inhibitors for anti-inflammatory applications.[4]
-
Scaffolds for Synthesis: As a bifunctional molecule, this compound serves as a useful starting material for the synthesis of more complex molecules and libraries of compounds for screening.[1][17] Its derivatives have been synthesized and evaluated for various therapeutic targets.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[5]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.[16]
Conclusion
This compound is a valuable chemical entity with a well-defined set of physical and chemical properties. Its straightforward structure, combined with the presence of key functional groups, makes it an important tool for researchers in organic synthesis and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for the confident handling, characterization, and application of this compound in a research and development setting.
References
- 1. 16332-06-2 | this compound - Moldb [moldb.com]
- 2. benchchem.com [benchchem.com]
- 3. Multi-Step Synthesis, Characterization and Bioevaluation of Novel 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues | Scilit [scilit.com]
- 4. archivepp.com [archivepp.com]
- 5. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. thinksrs.com [thinksrs.com]
- 16. fishersci.com [fishersci.com]
- 17. CAS 5806-90-6: N-Methoxyacetamide | CymitQuimica [cymitquimica.com]
2-Methoxyacetamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of the mechanism of action of this compound. While seemingly an inert compound, its biological activity is profound and mediated entirely through its primary metabolite, Methoxyacetic Acid (MAA) . This document elucidates the metabolic activation pathway and delves into the multi-pronged molecular assault orchestrated by MAA. The core mechanisms involve direct inhibition of mitochondrial function, disruption of central energy metabolism via inhibition of key glycolytic enzymes, and epigenetic modulation through the inhibition of histone deacetylases (HDACs). These actions culminate in the well-documented reproductive and developmental toxicities associated with exposure to its parent compounds. We will explore the causality behind these effects and provide validated experimental protocols for their investigation.
Introduction: The Pro-Toxicant Nature of this compound
This compound itself is not the primary effector molecule. Its mechanism of action is critically dependent on its in vivo conversion to Methoxyacetic Acid (MAA).[1] This metabolic transformation is the lynchpin of its toxicity. Parent compounds, such as the industrial solvent ethylene glycol monomethyl ether (EGME), also exert their toxic effects through this same metabolic pathway, ultimately producing MAA as the proximate toxicant.[1][2][3] Understanding this conversion is fundamental to appreciating the subsequent cellular and molecular events. MAA is a potent human xenobiotic metabolite, recognized for inducing apoptosis and possessing antineoplastic properties, while also being a significant reproductive toxicant.[4][5]
Part 1: Metabolic Activation to Methoxyacetic Acid (MAA)
The toxicity of compounds like this compound and its precursor, 2-methoxyethanol (EGME), is not direct but requires metabolic activation. The process begins with the rapid oxidation of 2-methoxyethanol by alcohol dehydrogenases to form an intermediate, which is then further metabolized to Methoxyacetic Acid (MAA).[1][5] This conversion is efficient and is the critical initiating step for all subsequent toxicity.
Caption: Metabolic conversion of precursors to the active toxicant, Methoxyacetic Acid (MAA).
Part 2: The Multifaceted Molecular Mechanisms of Methoxyacetic Acid (MAA)
Once formed, MAA initiates a cascade of cytotoxic events by targeting fundamental cellular processes. Its mechanism is not singular but rather a combination of disruptive actions on energy metabolism and epigenetic regulation.
Inhibition of Mitochondrial Function
A primary and potent effect of MAA is the disruption of mitochondrial respiration. Tissues with high rates of metabolism and cell division, such as testicular and embryonic tissues, are particularly vulnerable to this mode of action.[2]
-
Inhibition of State 3 Respiration: MAA directly inhibits the State 3 succinate oxidation rate in mitochondria.[6] This indicates an impairment of the electron transport chain's ability to utilize substrates for ATP production, effectively starving the cell of energy.
-
Reduced Respiratory Control Ratio (RCR): The RCR, a key indicator of mitochondrial health and coupling, is significantly decreased by MAA.[2] This points to damage and inefficiency in the energy-transducing inner mitochondrial membrane.
-
Cytochrome c Oxidase Inhibition: MAA has been shown to inhibit cytochrome c oxidase activity, a critical terminal enzyme complex in the electron transport chain.[2]
These combined effects lead to a profound bioenergetic crisis within the cell, triggering downstream apoptotic pathways and contributing significantly to the observed toxicity.
Disruption of Glycolysis
MAA further cripples cellular energy production by targeting glycolysis, the central pathway for glucose metabolism. The primary target within this pathway is a critical enzyme responsible for a key energy-yielding step.
-
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): MAA is a known inhibitor of GAPDH.[7][8] This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial step that generates NADH.[9] Inhibition of GAPDH creates a bottleneck in glycolysis, reducing the overall flux and diminishing ATP and NADH production.[8] This exacerbates the energy deficit initiated by mitochondrial dysfunction.
Epigenetic Alterations: Histone Deacetylase (HDAC) Inhibition
Beyond its effects on metabolism, MAA functions as an inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[10] This action places MAA in the category of epigenetic modulators.
-
Mechanism: By inhibiting HDACs, MAA prevents the removal of acetyl groups from histone proteins. This leads to a state of hyperacetylation.[10]
-
Consequences: Increased histone acetylation alters chromatin structure, making it more accessible to transcription factors. This results in widespread changes in gene expression. This mechanism is directly linked to MAA's ability to induce growth arrest and apoptosis, which explains its anti-cancer properties and its role in causing spermatocyte death.[10]
The diagram below illustrates how these three distinct mechanisms converge to induce cellular damage and apoptosis, providing a logical framework for the observed reproductive toxicity.
Caption: Convergent mechanisms of Methoxyacetic Acid (MAA) leading to cellular apoptosis.
Part 3: Experimental Protocols for Mechanistic Investigation
To validate and quantify the effects of this compound (via its metabolite, MAA), a series of robust cell-based assays are required. The following protocols provide a self-validating system for assessing cytotoxicity and specific enzymatic inhibition.
Protocol 1: LDH Assay for Quantifying Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of cytotoxicity.[11]
Principle: LDH released into the cell culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of color is proportional to the number of damaged cells.[11]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Methoxyacetic Acid (MAA) and a vehicle control (e.g., culture medium). Include a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30 minutes before the assay.
-
Supernatant Collection: After the incubation period (e.g., 24, 48 hours), centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 20-30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background absorbance.
Protocol 2: GAPDH Activity Assay
This protocol directly measures the inhibitory effect of MAA on a key glycolytic enzyme.
Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD+ to NADH in the presence of its substrate, glyceraldehyde-3-phosphate. The increase in NADH is measured by the change in absorbance at 340 nm.
Methodology:
-
Lysate Preparation: Treat cells with MAA as described above. After treatment, wash cells with cold PBS and lyse them in a suitable buffer to release cytosolic enzymes. Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize enzyme activity.
-
Enzyme Reaction: In a 96-well UV-transparent plate, add the following to each well:
-
Triethanolamine buffer
-
Glyceraldehyde-3-phosphate (substrate)
-
NAD+ (cofactor)
-
Normalized cell lysate
-
-
Initiation and Measurement: Initiate the reaction by adding the substrate. Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader with kinetic capabilities.
-
Analysis: The rate of change in absorbance (Vmax) is directly proportional to the GAPDH activity. Compare the rates of MAA-treated samples to the vehicle control to determine the percentage of inhibition.
Quantitative Data Summary
The following table summarizes the concentrations at which MAA has been observed to exert its inhibitory effects.
| Parameter | Target/System | Effective Concentration | Reference |
| Mitochondrial Inhibition | Hepatic Mitochondria (State 3 Respiration) | > 5 mM | [6] |
| Mitochondrial Inhibition | Testicular Mitochondria (Ascorbate/TMPD Oxidation) | > 3 mM | [6] |
| Reproductive Toxicity | Rat Spermatocyte Depletion (in vivo) | ≥ 300 mg/kg bw (i.p.) | [1] |
| HDAC Inhibition | Human Prostate Cancer Cells | Dose-dependent | [10] |
Conclusion
The mechanism of action of this compound is a classic example of metabolic activation, where the parent compound is converted to the highly reactive and toxic metabolite, Methoxyacetic Acid (MAA). MAA orchestrates a potent, multi-targeted attack on fundamental cellular processes. It cripples cellular energy production by simultaneously inhibiting mitochondrial respiration and key enzymes in the glycolytic pathway. Concurrently, it acts as an epigenetic modulator by inhibiting histone deacetylases, leading to widespread changes in gene expression that favor cell cycle arrest and apoptosis. This combined assault on cellular bioenergetics and genetic regulation provides a clear and causal explanation for the severe reproductive and developmental toxicity observed with this class of compounds.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Methoxyacetic acid and ethoxyacetic acid inhibit mitochondrial function in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 9. youtube.com [youtube.com]
- 10. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Versatile Scaffold of 2-Methoxyacetamide in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 2-Methoxyacetamide Derivatives
In the landscape of medicinal chemistry, the acetamide scaffold is a recurring motif, valued for its synthetic tractability and its ability to engage in key biological interactions. The introduction of a methoxy group at the alpha-position, creating the this compound core, imparts unique physicochemical properties that have been exploited to develop a diverse range of biologically active molecules. This guide provides a comprehensive exploration of the multifaceted biological activities of this compound derivatives, moving beyond a simple catalog of findings to offer insights into the causality behind their design, the validation of their mechanisms, and the experimental workflows used to characterize them. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this promising class of compounds.
The this compound Core: Physicochemical Properties and Synthetic Accessibility
The this compound structure is characterized by a flexible backbone containing a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and an ether linkage. This combination allows for a variety of non-covalent interactions with biological targets. The methoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable functional group for fine-tuning pharmacokinetic and pharmacodynamic properties.
General Synthesis Strategy
The synthesis of this compound derivatives is often straightforward, typically involving the acylation of a primary or secondary amine with a 2-methoxyacetylating agent. A common and versatile approach begins with 2-methoxyacetic acid, which can be activated and coupled with a desired amine.
Experimental Protocol: Amide Coupling for Synthesis of N-Aryl-2-methoxyacetamide
-
Acid Activation: To a solution of 2-methoxyacetic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Reaction Incubation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired substituted aniline or other amine (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-methoxyacetamide derivative.
Anticonvulsant Activity: A Primary Therapeutic Target
One of the most extensively studied applications of acetamide derivatives is in the treatment of epilepsy. The core acetamide structure is a key pharmacophoric element in several established and investigational anticonvulsant drugs. Research has shown that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, for instance, exhibit significant anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model, which is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[1]
Mechanism of Action: Modulation of Neuronal Excitability
While the precise mechanisms can vary depending on the specific derivative, a primary hypothesis for the anticonvulsant effect of many acetamide-based compounds is the modulation of voltage-gated sodium channels. By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing the firing of action potentials and limiting the spread of seizure activity. Some derivatives have also been shown to interact with calcium channels, which also play a crucial role in neuronal excitability.[2]
Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives for anticonvulsant potential.
Caption: Workflow for the discovery and evaluation of novel anticonvulsant agents.
Structure-Activity Relationship (SAR) Insights
Studies on various acetamide series have revealed key structural features that govern anticonvulsant activity. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a trifluoromethyl group on the anilide ring was found to be essential for high potency in the MES test.[1] This suggests that electronic and lipophilic properties of the substituents play a critical role in target engagement and bioavailability. The replacement of a heterocyclic imide ring with a chain amide bound was found to significantly alter the activity, confirming the importance of the core scaffold in defining the pharmacological profile.[1]
Table 1: Anticonvulsant Activity of Representative Acetamide Derivatives
| Compound ID | Structure | MES Screen (Dose) | 6 Hz Screen (ED₅₀) | Reference |
| Compound 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | ED₅₀ = 68.30 mg/kg | 28.20 mg/kg | [2] |
| Compound 19 | 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Active at 100 mg/kg | Not reported | [2] |
| Valproic Acid | Reference Drug | ED₅₀ = 252.74 mg/kg | 130.64 mg/kg | [2] |
Data synthesized from published studies to illustrate comparative potency.
Enzyme Inhibition: A Versatile Mechanism for Therapeutic Intervention
This compound derivatives have been investigated as inhibitors of several classes of enzymes, demonstrating the versatility of this scaffold in targeting distinct active sites.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are important targets for treating depression and neurodegenerative diseases. A series of 2-phenoxyacetamide analogues, structurally related to this compound derivatives, were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B.[3]
-
2-(4-Methoxyphenoxy)acetamide (Compound 12) was identified as a highly specific MAO-A inhibitor with a selectivity index (SI) of 245.[3]
-
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) emerged as a potent dual MAO-A/MAO-B inhibitor, with IC₅₀ values of 0.018 µM and 0.07 µM, respectively.[3]
The presence of an imine group and a propargylamine moiety were found to significantly contribute to the binding affinity for MAOs.[3]
Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by acetamide derivatives.
Other Enzyme Targets
The applicability of the acetamide scaffold extends to other enzyme families:
-
SARS-CoV-2 Main Protease (Mpro): In silico studies have identified the 2-phenoxyacetamide group as a promising pharmacophore for inhibiting the main protease of SARS-CoV-2, an essential enzyme for viral replication.[4] Docking studies showed that these derivatives could achieve favorable binding energies in the range of -6.83 to -7.20 kcal/mol.[4]
-
Cyclooxygenase-2 (COX-2): Acetamide derivatives have been designed as selective COX-2 inhibitors for anti-inflammatory applications.[5][6] The acetamide linkage is often used to create prodrugs of known NSAIDs, aiming to improve their pharmacokinetic profiles and reduce gastrointestinal side effects.[6]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain acetamide derivatives have been synthesized and evaluated for their potential to mitigate these processes.[7]
Experimental Protocol: In Vitro Antioxidant and Anti-inflammatory Assays
-
Cell Culture: Culture a suitable cell line, such as J774.A1 macrophages, in appropriate media and conditions.
-
Cell Viability Assay (MTT): Pre-treat cells with various concentrations of the test acetamide derivatives for 24 hours. Add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance to assess cytotoxicity.
-
ROS Production Assay: Seed cells in a black, clear-bottom 96-well plate. Pre-treat with test compounds, then stimulate with an oxidizing agent like tert-butyl hydroperoxide (tBOH). Add DCFH₂-DA dye, which fluoresces upon oxidation by reactive oxygen species (ROS). Measure fluorescence to quantify ROS production.[7]
-
Nitric Oxide (NO) Production Assay: Pre-treat macrophages with test compounds, then stimulate with lipopolysaccharide (LPS). After 24 hours, collect the supernatant and measure nitrite concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite indicates inhibition of NO production.[7]
-
Data Analysis: Calculate IC₅₀ values for the inhibition of ROS and NO production. Compare the activity of the derivatives to a standard antioxidant like Trolox.
Fungicidal Activity
Beyond human therapeutics, this compound derivatives have shown significant promise in agriculture as fungicidal agents. Specifically, a series of 2-methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide derivatives were synthesized and tested for their ability to control crop diseases.[8]
Structure-activity relationship studies revealed that:
-
An α-methylbenzylideneaminooxymethyl group at the 2-position of the phenyl ring was crucial for strong fungicidal activity.[8]
-
Introducing halogen, methyl, or methoxy groups to the benzylidene ring further enhanced this activity.[8]
-
Compounds like (E)-2-methoxy-N-methyl-2-[2-(α-methylthio-4- trifluoromethylbenzylideneaminooxymethyl)phenyl]acetamide were highly effective against cucumber downy mildew and potato late blight.[8]
Conclusion and Future Directions
The this compound scaffold and its close analogues represent a highly versatile and privileged structure in the development of new bioactive agents. The research summarized in this guide highlights their potential as anticonvulsants, enzyme inhibitors, and anti-inflammatory, antioxidant, and fungicidal compounds. The synthetic accessibility of these derivatives allows for the creation of large libraries for screening and the fine-tuning of activity through systematic structural modifications.
Future research should focus on elucidating the precise molecular mechanisms of the most potent compounds, optimizing their pharmacokinetic and safety profiles for clinical development, and exploring novel therapeutic applications. The continued integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable chemical core.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archivepp.com [archivepp.com]
- 6. galaxypub.co [galaxypub.co]
- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Hazards of 2-Methoxyacetamide
This guide provides a comprehensive overview of the safety and hazards associated with 2-Methoxyacetamide, designed for researchers, scientists, and professionals in drug development. The information herein is intended to foster a culture of safety and to provide the necessary knowledge for the safe handling and use of this chemical compound.
Introduction and Chemical Profile
This compound (CAS No. 16332-06-2) is an organic compound classified as an amide.[1] Its molecular structure, consisting of an acetamide backbone with a methoxy group, gives it distinct chemical properties that make it a subject of interest in various research and synthetic applications.[1] The molecular formula for this compound is C3H7NO2, and it has a molecular weight of 89.09 g/mol .[1][2][3][4]
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 16332-06-2 | [1][2][3] |
| Molecular Formula | C3H7NO2 | [1][2][3][4] |
| Molecular Weight | 89.09 g/mol | [1][2][3][4] |
| Synonyms | Acetamide, 2-methoxy-; Methoxyacetamide | [2] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. According to aggregated GHS information, this compound is classified as causing serious eye irritation.[2]
GHS Classification:
-
Hazard Class: Serious eye damage/eye irritation (Category 2A)[2]
-
Pictogram:
-
Signal Word: Warning[2]
-
Hazard Statement: H319: Causes serious eye irritation[2]
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P317: If eye irritation persists: Get medical help.
While the primary GHS classification for this compound points to eye irritation, it is crucial to consider the hazards associated with structurally similar compounds. For instance, some derivatives of methoxyacetamide are reported to have additional hazards, such as being harmful if swallowed, causing skin irritation or severe skin burns, causing respiratory irritation, and having potential reproductive toxicity.[5][6] A conservative and prudent approach would be to handle this compound with the assumption that it may possess some of these additional hazards until more specific toxicological data becomes available.
Toxicological Profile
The primary toxicological concern for this compound, as indicated by its GHS classification, is its potential to cause serious eye irritation.[2] Direct contact with the eyes can lead to redness, pain, and potential damage to the cornea.
Due to the lack of comprehensive toxicological data, a thorough risk assessment should be conducted before using this compound in any experimental protocol. This is particularly important for studies involving potential for inhalation or prolonged dermal contact.
Occupational Exposure and Risk Management
Currently, there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH for this compound or its close derivatives.[5][7] The absence of OELs necessitates a more stringent application of the hierarchy of controls to minimize potential exposure.
The hierarchy of controls is a systematic approach to managing workplace hazards. The most effective controls are at the top of the pyramid, and the least effective are at the bottom.
Caption: The Hierarchy of Controls model for managing exposure to this compound.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used in your process.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7] Facilities should also be equipped with an eyewash station.[7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for the handling and use of this compound. Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
Personal Protective Equipment (PPE): As a last line of defense, appropriate PPE must be worn. This includes, at a minimum, safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[5][7][8]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensuring the safety of laboratory personnel. The following workflow outlines the key steps for the safe handling of this compound.
Caption: A generalized workflow for the safe handling and storage of this compound.
Detailed Protocols:
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Put on the required PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[5][7] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[8] If skin irritation occurs, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][9] Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]
-
For larger spills, follow your institution's emergency spill response procedures.
Disposal Considerations
All waste containing this compound should be handled as hazardous waste. Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[5][7] Do not dispose of it with regular laboratory trash or down the drain.
Conclusion
This compound is a valuable compound in research and development, but it must be handled with care due to its potential to cause serious eye irritation and other potential hazards. By understanding its chemical properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in the principles of the hierarchy of controls, is essential for protecting the health and well-being of all laboratory personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 16332-06-2 | this compound - Moldb [moldb.com]
- 5. aksci.com [aksci.com]
- 6. N-(2,6-dimethylphenyl)-2-methoxyacetamide | C11H15NO2 | CID 10878014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to 2-Methoxyacetamide: Synthesis, Analysis, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Methoxyacetamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causality behind synthetic and analytical methodologies, contextualizes the compound's relevance in contemporary research—particularly in fragment-based drug discovery—and offers robust, actionable protocols.
Chemical Identity and Nomenclature
This compound is a primary amide characterized by a methoxy group on the alpha-carbon relative to the carbonyl. This structural arrangement imparts a unique combination of polarity and hydrogen bonding capability, making it a valuable building block in organic synthesis.
The authoritative IUPAC name for this compound is This compound [1]. It is crucial to use this standardized name in publications and regulatory submissions to ensure clarity and avoid ambiguity. However, in laboratory practice and across various chemical suppliers and databases, a range of synonyms and identifiers are used. Proper identification requires cross-referencing, typically using the CAS Registry Number, which is unique to the substance.
Key identifiers are summarized below:
-
IUPAC Name: this compound
-
CAS Registry Number: 16332-06-2[1]
-
Molecular Formula: C₃H₇NO₂[1]
-
Common Synonyms: METHOXYACETAMIDE, Acetamide, 2-methoxy-[2]
-
InChI Key: MTEZLAATISORQK-UHFFFAOYSA-N[1]
-
Canonical SMILES: COCC(=O)N
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its effective use in experimental design, whether for synthesis, formulation, or analytical method development. The data presented below combines experimentally determined values from authoritative sources with high-quality computed properties.
| Property | Value | Unit | Source |
| Molecular Weight | 89.09 | g/mol | PubChem[2] |
| Melting Point | 96 | °C | NIST[1] |
| Boiling Point (Computed) | 466.98 (193.83 °C) | K | Cheméo[3] |
| Water Solubility (log₁₀WS) | -0.90 (Computed) | mol/L | Cheméo[3] |
| Octanol/Water Partition Coeff. (logP) | 0.168 (Computed) | Cheméo[3] |
The experimentally determined melting point of 96 °C indicates that this compound is a solid at standard room temperature, which simplifies handling and storage protocols compared to a liquid or gas. Its computed water solubility suggests moderate-to-good aqueous solubility, a key parameter for many biological and pharmaceutical applications.
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant pathway to this compound is the ammonolysis of a corresponding ester, typically methyl methoxyacetate. This precursor is readily synthesized via several established methods, including the carbonylation of methylal[4][5].
This section provides a validated, two-step laboratory-scale protocol. The rationale behind the choice of reagents, conditions, and workup procedures is explained to provide a deeper understanding of the process.
Logical Workflow for Synthesis
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from methyl methoxyacetate via ammonolysis.
Materials:
-
Methyl methoxyacetate (99%)
-
Aqueous ammonia (28-30% solution)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pressure-rated reaction vessel with magnetic stirring
-
Round-bottom flask and rotary evaporator
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: In a pressure-rated vessel equipped with a magnetic stir bar, combine methyl methoxyacetate (1.0 eq) and a five-fold molar excess of aqueous ammonia (5.0 eq).
-
Rationale: A significant excess of ammonia is used to drive the equilibrium towards the amide product and minimize side reactions. A pressure vessel is essential to contain the ammonia vapor pressure, especially upon heating, ensuring a sufficient concentration of the nucleophile in the reaction mixture.
-
-
Reaction Execution: Seal the vessel securely and heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a relevant chromatographic method (e.g., GC) until the starting ester is consumed (typically 8-12 hours).
-
Rationale: Moderate heating increases the rate of nucleophilic acyl substitution. The chosen temperature is a balance between achieving a practical reaction rate and preventing excessive pressure buildup or potential degradation of the product.
-
-
Workup and Isolation: a. Cool the reaction vessel to room temperature, then chill in an ice bath before carefully venting to release any residual pressure. b. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.
-
Rationale: This step removes the volatile components, leaving the crude product and water. c. The resulting aqueous residue may contain the solid product. Extract the mixture three times with dichloromethane.
-
Rationale: DCM is an effective solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure a high recovery yield. d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield crude this compound.
-
Rationale: Drying with MgSO₄ removes residual water from the organic phase, which is critical for obtaining a pure, dry product upon solvent evaporation.
-
-
Purification (if necessary): The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.
Analytical Methodologies
Accurate quantification and purity assessment of this compound are critical for quality control and research applications. Due to its polarity and thermal stability, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
Logical Workflow for Analysis
Protocol 1: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection. This method is adapted from established procedures for similar polar, small molecules[6].
Instrumentation & Consumables:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Method Parameters:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) Water:Acetonitrile with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Rationale: A highly aqueous mobile phase is required for retaining the polar this compound on a C18 column. Formic acid is added to control the pH and ensure sharp peak shapes by suppressing the ionization of any acidic silanol groups on the stationary phase. It is also MS-compatible[6].
-
-
Standard & Sample Preparation:
-
Standard: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL via serial dilution.
-
Sample: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Rationale: Amides have a weak chromophore, requiring detection at a low UV wavelength like 210 nm for adequate sensitivity.
-
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Calculate purity using the area percent method.
Protocol 2: GC-MS Analysis
Objective: To provide orthogonal confirmation of identity and purity using GC-MS. This method is based on general principles for analyzing polar analytes like alkoxyacetic acids[7][8].
Instrumentation & Consumables:
-
GC-MS system with an electron ionization (EI) source
-
Polar capillary column (e.g., Rxi-624sil MS or a WAX-type column, 30 m x 0.25 mm x 1.4 µm)
-
Helium (UHP grade)
-
Methanol (GC grade)
Method Parameters:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Rationale: Methanol is a suitable solvent that is compatible with most GC injection techniques.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 220 °C and hold for 2 minutes.
-
Rationale: A polar column is essential for retaining and achieving good peak shape for this polar analyte. The temperature program allows for the sharp elution of the analyte while separating it from potential impurities.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 35 to 150.
-
-
Analysis: Inject the sample. Confirm the identity of the peak by comparing its mass spectrum with a reference library. The molecular ion (m/z 89) may be observed, along with characteristic fragment ions.
Relevance and Application in Drug Development
While this compound itself is not an active pharmaceutical ingredient, its true value for drug development professionals lies in its role as a molecular fragment and a versatile synthetic building block[9].
A Prime Candidate for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful hit-identification strategy that screens small, low-molecular-weight compounds (fragments) to find starting points for lead optimization[10]. This compound fits the ideal profile of a fragment perfectly:
-
Low Molecular Weight: At 89.09 g/mol , it adheres to the "Rule of Three" often used for fragment screening.
-
Low Complexity: Its simple structure provides a clean starting point for chemical elaboration[10].
-
Key Functional Groups: It possesses both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptors (the carbonyl and ether oxygens). This allows it to form specific, orienting interactions within a protein's binding site.
In an FBDD campaign, a hit containing the this compound motif could be elaborated in several ways: the amide nitrogen could be substituted, the methyl ether could be extended, or the core structure could be linked to other fragments that bind in adjacent pockets[10]. Its derivatives, phenoxy acetamides, have been investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties, underscoring the utility of the acetamide core in medicinal chemistry[11]. The success of FBDD has led to clinically approved drugs, and the principles of this approach are now central to modern drug discovery pipelines[10][12][13].
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is known to cause serious eye irritation (Hazard Statement H319)[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CN102690199A - Preparation method for methyl methoxyacetate - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. CN103604881A - Method for detecting methoxyacetic acid in leather and textiles - Google Patents [patents.google.com]
- 8. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16332-06-2 | this compound - Moldb [moldb.com]
- 10. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 11. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment optimization and elaboration strategies - the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 2-Methoxyacetamide: A Computational Guide for Drug Discovery Professionals
This technical guide provides a comprehensive exploration of 2-Methoxyacetamide (C₃H₇NO₂) through the lens of modern computational chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic definitions to illuminate the molecule's structural, vibrational, and electronic properties. By leveraging theoretical calculations, we can unlock insights into molecular stability, reactivity, and potential intermolecular interactions that are crucial for rational drug design.
The core of this guide is built upon the robust framework of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The methodologies and analyses presented herein are grounded in established computational practices, mirroring the approaches used in peer-reviewed research on related functional groups.
The Computational Strategy: Why Theory Matters
Experimental characterization provides invaluable data, but it doesn't always reveal the underlying electronic dynamics that govern molecular behavior. Theoretical studies bridge this gap. For a molecule like this compound, which contains both an amide and an ether functional group, computational analysis allows us to:
-
Determine the most stable 3D conformation: Understanding the molecule's preferred shape is the first step in predicting its interaction with biological targets.
-
Analyze intramolecular interactions: We can identify and quantify non-covalent interactions, such as hydrogen bonds or hyperconjugative effects, that confer stability.
-
Predict spectroscopic signatures: Calculating theoretical FT-IR, Raman, and NMR spectra helps validate experimental results and provides a deeper assignment of spectral features.
-
Map electronic reactivity: By visualizing frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP), we can predict sites susceptible to electrophilic or nucleophilic attack.
The entire computational workflow is a self-validating system. For instance, a frequency calculation not only predicts the vibrational spectrum but also confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).
Computational Workflow Diagram
The following diagram outlines the logical sequence of a comprehensive theoretical analysis of this compound.
Caption: A typical workflow for the quantum chemical analysis of a small molecule.
Molecular Geometry and Stability
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the computational software systematically alters the geometry to find the configuration with the lowest possible energy.
For a molecule containing a 2-methoxyacetamido group, studies have successfully employed the DFT method with the B3LYP functional and a 6-311G(d,p) basis set to achieve reliable geometries.[1] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Optimized Structure of this compound
The diagram below illustrates the optimized structure with a standard atom numbering scheme, which is essential for discussing specific bonds, angles, and orbital contributions.
Caption: Optimized molecular structure and atom numbering scheme for this compound.
Key Structural Parameters
After optimization, a wealth of data on bond lengths, bond angles, and dihedral angles is generated. This theoretical data can be compared with experimental X-ray crystallography data, if available, to validate the computational model.
| Parameter | Atom Path | Theoretical Value (Å or °) |
| Bond Lengths | ||
| C=O | C1=O2 | Value from calculation |
| C-N | C1-N6 | Value from calculation |
| C-C | C1-C3 | Value from calculation |
| C-O (ether) | C3-O4 | Value from calculation |
| O-C (methyl) | O4-C5 | Value from calculation |
| Bond Angles | ||
| O=C-N | O2-C1-N6 | Value from calculation |
| O=C-C | O2-C1-C3 | Value from calculation |
| C-O-C | C3-O4-C5 | Value from calculation |
| Note: This table serves as a template. Specific values are derived from the output of a DFT/B3LYP/6-311G(d,p) calculation. |
Vibrational Spectroscopy: The Molecular Fingerprint
Frequency calculations provide a theoretical infrared (IR) and Raman spectrum. This is invaluable for assigning vibrational modes to specific bonds or functional groups, which can be ambiguous in experimental spectra. The assignments are clarified using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's stretching, bending, or torsion to a given vibrational mode.
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | PED Contribution |
| N-H Asymmetric Stretch | Value from calculation | Value from experiment | ~100% ν(N-H) |
| N-H Symmetric Stretch | Value from calculation | Value from experiment | ~100% ν(N-H) |
| C-H Stretch (Methyl) | Value from calculation | Value from experiment | >95% ν(C-H) |
| C=O Stretch (Amide I) | Value from calculation | Value from experiment | ~85% ν(C=O), ~15% δ(N-H) |
| N-H Bend (Amide II) | Value from calculation | Value from experiment | ~60% δ(N-H), ~40% ν(C-N) |
| C-O-C Asymmetric Stretch | Value from calculation | Value from experiment | ~90% ν(C-O-C) |
| Note: Theoretical wavenumbers are typically scaled by a factor (~0.96) to correct for anharmonicity and achieve better agreement with experimental data. |
Electronic Properties and Reactivity Analysis
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these orbitals correlates with chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
Theoretical studies on molecules with the 2-methoxyacetamido moiety have utilized HOMO and LUMO analysis to understand charge transfer within the molecule.[1] For this compound, the HOMO is expected to be localized around the regions of high electron density, such as the amide nitrogen and carbonyl oxygen, while the LUMO would likely be centered on the antibonding orbitals of the carbonyl group.
Caption: The HOMO-LUMO energy gap is a key descriptor of molecular reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions and chemical reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In this compound, this would be concentrated on the carbonyl oxygen (O2).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack. These would be located around the amide protons.
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the methyl group.
This analysis is critical for drug development, as it helps predict how the molecule might interact with the electrostatic environment of a protein's active site.
Intramolecular Stability: NBO Analysis
Natural Bond Orbital (NBO) analysis provides profound insight into the intramolecular bonding and stabilization of a molecule. It deconstructs the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. The key output is the analysis of "donor-acceptor" interactions, which correspond to charge delocalization or hyperconjugation.
For this compound, significant stabilizing interactions would include:
-
n → π* Interaction: Delocalization of the lone pair (n) on the nitrogen atom (N6) into the antibonding orbital (π*) of the adjacent carbonyl group (C1=O2). This interaction is characteristic of amides and is responsible for the planarity and rotational barrier of the C-N bond.
-
n → σ* Interaction: Delocalization of lone pairs from the oxygen atoms (O2, O4) into neighboring antibonding sigma orbitals (σ*).
These interactions are quantified by a stabilization energy, E(2). The larger the E(2) value, the stronger the interaction. NBO analysis is an essential tool for rationalizing the molecule's conformational preferences and electronic stability.[1]
Protocol: Standard Operating Procedure for a DFT Calculation
This protocol outlines the steps for performing a theoretical analysis of this compound using the Gaussian software package.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Methodology: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311G(d,p)
Steps:
-
Structure Input:
-
Launch a molecular editor (e.g., GaussView).
-
Build the this compound molecule. Use standard bond lengths and angles initially.
-
Perform a preliminary structure clean-up using molecular mechanics if available.
-
-
Calculation Setup (Gaussian Input File):
-
Open the Gaussian Calculation Setup window.
-
Select "Job Type" as "Opt+Freq" (Optimization and Frequency). This combines both calculations into a single run.
-
Under the "Method" tab:
-
Set "Ground State".
-
Select "DFT".
-
In the functional selection, choose "B3LYP".
-
In the basis set selection, choose "6-311G(d,p)".
-
-
Set the "Charge" to 0 and "Spin" to Singlet.
-
Specify any additional keywords for further analysis, such as Pop=NBO for Natural Bond Orbital analysis.
-
Save the input file (e.g., this compound.gjf).
-
-
Execution:
-
Submit the input file to the Gaussian program.
-
Monitor the calculation's progress through the output file. A successful completion is typically indicated by the message "Normal termination."
-
-
Post-Calculation Analysis:
-
Geometry Optimization:
-
Open the resulting log or checkpoint file in a visualizer.
-
Confirm that the optimization converged.
-
Measure bond lengths, angles, and dihedrals from the optimized structure.
-
-
Frequency Analysis:
-
Verify that there are no imaginary frequencies, confirming the structure is a true minimum.
-
Visualize the vibrational modes and compare the animated motions with the PED assignments.
-
Record the theoretical IR spectrum and apply a scaling factor for comparison with experimental data.
-
-
Electronic & NBO Analysis:
-
Extract HOMO and LUMO energy levels from the output file to calculate the energy gap.
-
Visualize the HOMO and LUMO surfaces.
-
Generate and visualize the Molecular Electrostatic Potential (MEP) surface.
-
Analyze the NBO output section for key donor-acceptor interactions and their corresponding stabilization energies (E(2)).
-
-
References
An In-depth Technical Guide to the Discovery and History of 2-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyacetamide, a simple yet significant organic molecule, holds a foundational position in the vast landscape of chemical synthesis. With the chemical formula C₃H₇NO₂, this compound belongs to the amide family, characterized by a carbonyl group bonded to a nitrogen atom, and also possesses an ether functional group. While it may not be a household name, this compound serves as a valuable building block and a subject of study in understanding the influence of functional groups on the physicochemical properties of acetamide derivatives. This in-depth guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies related to this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
The Historical Context: Tracing the Origins of a Fundamental Amide
The precise, documented moment of the initial discovery of this compound is not prominently recorded in the annals of chemical history. Its emergence is intrinsically linked to the broader exploration of amides and ether synthesis that gained momentum in the 19th and early 20th centuries. The Beilstein database, a comprehensive repository of organic chemistry literature dating back to 1771, catalogs this compound under the Beilstein Registry Number 1740922.[1] This entry points to its early characterization and inclusion in the systematic documentation of organic compounds.
The history of amide synthesis, in general, provides the backdrop for the eventual preparation of this compound. Early methods for amide formation often involved harsh reaction conditions. The foundational Schotten-Baumann reaction, reported in the 1880s, provided a practical method for synthesizing amides from amines and acid chlorides.[] This and other early techniques laid the groundwork for the synthesis of a wide array of amides, including those with additional functional groups like ethers.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | PubChem |
| Molecular Weight | 89.09 g/mol | PubChem |
| CAS Number | 16332-06-2 | PubChem |
| Beilstein Registry No. | 1740922 | - |
| Appearance | Not explicitly documented, likely a solid or liquid | - |
| Boiling Point | Not explicitly documented | - |
| Melting Point | Not explicitly documented | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
Key Methodologies: The Synthesis of this compound
Method 1: From Methoxyacetyl Chloride and Ammonia
This is a classic and straightforward method for amide synthesis. The high reactivity of the acid chloride facilitates the reaction with ammonia.
Experimental Protocol:
-
Preparation of Methoxyacetyl Chloride: Methoxyacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce methoxyacetyl chloride. The reaction is typically performed in an inert solvent.
-
Amidation: The freshly prepared or distilled methoxyacetyl chloride is then slowly added to a cooled, concentrated solution of ammonia (aqueous or in an organic solvent).
-
Work-up: The reaction mixture is then processed to isolate the this compound. This typically involves extraction and purification by crystallization or distillation.
Caption: Synthesis of this compound from Methoxyacetyl Chloride.
Method 2: From Methyl Methoxyacetate and Ammonia (Ammonolysis)
The ammonolysis of esters is another well-established method for amide synthesis. This route avoids the use of highly reactive and corrosive acid chlorides.
Experimental Protocol:
-
Esterification: Methoxyacetic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl methoxyacetate.
-
Ammonolysis: The purified methyl methoxyacetate is then treated with a concentrated solution of ammonia. This reaction may require heating under pressure to proceed at a reasonable rate.
-
Isolation: The resulting this compound is isolated from the reaction mixture by distillation or crystallization.
Caption: Synthesis of this compound via Ammonolysis of Methyl Methoxyacetate.
Applications and the Evolution of Research
Initially, the interest in simple molecules like this compound was likely driven by the fundamental pursuit of chemical knowledge – understanding reaction mechanisms and the properties of different functional groups. Over time, the focus has shifted towards the application of such molecules as building blocks in the synthesis of more complex and functionally relevant compounds.
Research on acetamide derivatives is extensive, with various modifications to the core structure being explored for a wide range of applications. The methoxy group in this compound can influence the molecule's polarity, solubility, and hydrogen bonding capabilities, making it a useful synthon in medicinal chemistry and materials science. For instance, derivatives of this compound are intermediates in the synthesis of pharmaceuticals, highlighting the compound's role as a key starting material.
Conclusion
While the specific "eureka" moment of its discovery remains elusive in readily accessible historical records, the existence and study of this compound are a testament to the systematic and foundational work of early organic chemists. Its synthesis is rooted in the classic principles of amide formation, and its importance lies in its role as a fundamental building block and a model compound for understanding the properties of bifunctional molecules. For contemporary researchers, this compound continues to be a relevant and versatile tool in the design and synthesis of novel chemical entities with diverse applications.
References
A Comprehensive Technical Guide to the Solubility of 2-Methoxyacetamide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2-methoxyacetamide, a key consideration for its application in pharmaceutical formulations, chemical synthesis, and various research contexts. By delving into the molecular determinants of its solubility and providing a robust framework for both theoretical prediction and experimental determination, this document equips researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound.
Understanding the Molecular Personality of this compound: A Look at its Intrinsic Properties
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound (C₃H₇NO₂) possesses a unique combination of functional groups that dictate its solubility profile.
Key Molecular Features:
-
Amide Group (-CONH₂): This primary amide group is highly polar and capable of both donating and accepting hydrogen bonds. This feature is a strong indicator of potential solubility in polar and protic solvents.[1][2]
-
Methoxy Group (-OCH₃): The ether linkage introduces an additional polar site capable of accepting hydrogen bonds, further contributing to its affinity for polar solvents.
-
Ethyl Backbone: The short, two-carbon chain is a non-polar component. As the carbon chain length in amides increases, their water solubility generally decreases due to the growing non-polar character.[1][3]
PubChem provides computed properties for this compound, including a molecular weight of 89.09 g/mol , one hydrogen bond donor, and two hydrogen bond acceptors.[4] Its relatively low molecular weight and capacity for hydrogen bonding suggest a favorable interaction with polar solvents.
The Principle of "Like Dissolves Like": A Qualitative Assessment of this compound Solubility
The adage "like dissolves like" is a foundational principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding. Given this compound's ability to both donate and accept hydrogen bonds, it is expected to be highly soluble in these solvents.[1][3]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation. This compound, with its hydrogen bond accepting capabilities, is anticipated to exhibit good solubility in these solvents. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent for a wide array of compounds, including many amides.[5][6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The significant polarity of the amide and methoxy groups in this compound suggests that its solubility in non-polar solvents will be limited.
A Quantitative Approach: Predicting Solubility with Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model offers a powerful framework.[7][8] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is likely to dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[9]
The following diagram illustrates the conceptual relationship for predicting solubility using HSP.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
The table below provides the Hansen Solubility Parameters for a range of common solvents to aid in the theoretical assessment of this compound's solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Data compiled from various sources.[10]
Experimental Determination of Solubility: The Gold Standard
While theoretical predictions are valuable, experimental determination remains the definitive method for obtaining accurate solubility data. The saturation shake-flask method is a widely recognized and reliable technique.[11]
Detailed Step-by-Step Protocol for the Shake-Flask Method
-
Preparation of the Solvent System: Select the desired solvent and ensure it is of high purity. For pH-dependent studies, prepare the appropriate buffer solutions.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The time required for equilibration can vary and may need to be determined empirically (typically 24-72 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.
-
Quantification of Solute: Accurately determine the concentration of this compound in the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. A calibration curve with standards of known concentrations should be prepared to ensure accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Safety and Handling of this compound
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective application in research and development. This guide has provided a comprehensive overview, from the fundamental molecular properties that govern its solubility to both theoretical and practical methods for its assessment. By understanding the principles of "like dissolves like" and leveraging predictive tools like Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for the shake-flask method provides a reliable means to obtain precise quantitative solubility data. Adherence to the outlined safety precautions will ensure the safe handling of this compound in a laboratory setting.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thco.com.tw [thco.com.tw]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen solubility parameters [stenutz.eu]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 11. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methoxyacetamide in Organic Synthesis
Introduction: The Versatility of a Simple Amide
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methoxyacetamide (CAS: 16332-06-2), a structurally simple primary amide, emerges as a highly versatile and valuable reagent. Its chemical nature, defined by the nucleophilic amide nitrogen and the flanking methoxy and carbonyl groups, provides a unique platform for a variety of chemical transformations.[1] This guide provides an in-depth exploration of this compound's applications, moving beyond a simple catalog of reactions to explain the mechanistic rationale and provide robust, field-tested protocols for its use. For researchers in medicinal chemistry and drug development, the methoxyacetamide moiety is of particular interest as it is a structural component in various pharmacologically active molecules, including certain anti-inflammatory agents and COX-II inhibitors.[2]
This document is structured to serve as a practical and theoretical resource, empowering chemists to confidently integrate this compound into their synthetic workflows.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 16332-06-2 | [3][4] |
| Molecular Formula | C₃H₇NO₂ | [3][4] |
| Molecular Weight | 89.09 g/mol | [3] |
| Appearance | Solid (Typical) | [5] |
| SMILES | COCC(=O)N | [3] |
| Storage | Sealed in dry, room temperature | [5] |
Safety and Handling: this compound is classified as causing serious eye irritation (H319).[3] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a laboratory coat, and eye/face protection (safety glasses or goggles).[6][7]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust generation.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[5][7]
Core Application I: this compound as a Nucleophilic Synthon
The primary utility of this compound in synthesis stems from the nucleophilicity of its amide nitrogen. While the adjacent electron-withdrawing carbonyl group reduces its basicity and nucleophilicity compared to a simple amine, it readily participates in reactions with sufficiently strong electrophiles.
Application 1.1: Synthesis of N-Acyl-2-methoxyacetamides
The reaction of this compound with acylating agents is a direct route to N-acyl derivatives, which are precursors to more complex structures, including unsymmetrical imides.[8] This transformation proceeds via a nucleophilic acyl substitution mechanism. The choice of base is critical; non-nucleophilic bases like pyridine or triethylamine are typically used to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the synthesis of N-benzoyl-2-methoxyacetamide as a representative example.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Experimental Workflow:
References
- 1. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 2. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 16332-06-2|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
2-Methoxyacetamide: A Versatile Intermediate for Modern Drug Discovery
An Application Guide for Researchers
Abstract
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Methoxyacetamide, a structurally simple yet highly functionalized molecule, has emerged as a valuable intermediate and fragment in drug discovery. Its unique combination of a hydrogen-bond-donating and -accepting amide group with a metabolically stable methoxy ether moiety makes it an attractive synthon for modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth overview of this compound, including its properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations.
Introduction: The Strategic Value of this compound
This compound (CAS No. 16332-06-2) is an organic compound featuring an acetamide backbone with a methoxy group attached to the alpha-carbon.[1] This seemingly simple arrangement confers a unique set of chemical properties that are highly advantageous in drug design. The amide group is a ubiquitous feature in pharmaceuticals, known for its ability to form robust hydrogen bond networks with biological targets. The adjacent methoxy group provides a small, polar, and metabolically resilient handle that can improve solubility and occupy specific pockets within a protein's active site, while also protecting the alpha-position from metabolic degradation.
As a result, this compound is increasingly utilized in two primary drug discovery paradigms:
-
Fragment-Based Drug Design (FBDD): As a low molecular weight fragment, this compound serves as an excellent starting point for identifying initial hits against a protein target.[2][3] Its ability to form high-quality interactions allows for subsequent "growing" or "linking" strategies to build more potent and selective inhibitors.[4][5]
-
Lead Optimization: As a versatile synthetic intermediate, it can be incorporated into more complex molecules to fine-tune their properties. The methoxyacetamide moiety can enhance aqueous solubility, improve metabolic stability, and optimize binding interactions, thereby transforming a promising hit into a viable drug candidate.[6]
This document serves as a practical guide for researchers, offering both the conceptual framework and the detailed methodologies required to effectively leverage this compound in a drug discovery program.
Physicochemical and Computed Properties
Understanding the intrinsic properties of this compound is crucial for its effective application. These characteristics influence its reactivity, handling, and the potential pharmacokinetic profile of derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 16332-06-2 | [7][8] |
| Molecular Formula | C₃H₇NO₂ | [1][7] |
| Molecular Weight | 89.09 g/mol | [1][7][9] |
| SMILES | COCC(=O)N | [1] |
| InChI Key | MTEZLAATISORQK-UHFFFAOYSA-N | [1][7] |
| Octanol/Water Partition Coeff. (logP) | -1.0 (Predicted) | [9] |
| Water Solubility (logS) | 0.9 (Predicted) | [9] |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
The low logP and high predicted water solubility highlight the fragment's hydrophilic nature, a desirable trait for improving the solubility of larger, more complex drug candidates.
Strategic Application in Medicinal Chemistry
The utility of this compound extends beyond its basic physical properties. Its structure is a key element in establishing favorable interactions with biological targets and improving drug-like characteristics.
Role as a High-Quality Fragment in FBDD
Fragment-based drug design (FBDD) relies on identifying small, low-affinity binders that can be elaborated into high-potency leads.[3] this compound is an ideal fragment because its functional groups can form key interactions that anchor it to a protein's active site.
Caption: Binding mode of this compound as a fragment in a hypothetical active site.
As illustrated, the amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. The terminal methyl group of the methoxy moiety can engage in favorable van der Waals interactions within hydrophobic sub-pockets. This trifecta of interactions provides a stable and well-defined starting point for chemical elaboration.
Impact on Pharmacokinetics (ADME)
Incorporating the methoxyacetamide moiety can have a profound and beneficial impact on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[11]
-
Metabolic Stability: The methoxy group at the α-position sterically hinders enzymatic metabolism (e.g., by Cytochrome P450 enzymes) at this otherwise vulnerable site, which can increase the half-life of a drug.[6]
-
Solubility and Permeability: The polarity of the ether and amide groups can enhance aqueous solubility. While high polarity can sometimes reduce permeability, the small size of the moiety provides a balanced profile, often improving overall bioavailability.
-
Reduced Protein Binding: The hydrophilic nature of the group can help reduce non-specific plasma protein binding, increasing the fraction of unbound drug available to interact with its target.
Experimental Protocols and Methodologies
The true power of this compound lies in its synthetic versatility. The primary amide provides a reactive handle for N-alkylation and N-acylation, allowing for its seamless integration into larger molecular frameworks.
General Synthetic Workflow
This compound is typically used as an intermediate that is either commercially sourced or synthesized and then coupled to a molecule of interest to produce the final target compound.
Caption: General workflow for synthesizing and using this compound.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol details the coupling of a carboxylic acid to the nitrogen of this compound. This is a common strategy for attaching the methoxyacetamide moiety to a larger scaffold. Amide bond formation is a cornerstone reaction in medicinal chemistry.[12] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[13][14]
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Add this compound (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) to the stirring solution.
-
Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward. HATU activates the carboxylic acid to form a highly reactive intermediate susceptible to nucleophilic attack by the amide nitrogen.[12]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: N-Alkylation of an Amide Scaffold
This protocol describes the alkylation of a secondary amide with a 2-methoxyacetyl derivative, effectively introducing the methoxyacetamide sidechain. Direct alkylation of primary amides can be challenging; this method is more common for secondary amides or for alkylating other nucleophiles.[15][16]
Materials:
-
Secondary amide substrate (R¹-CO-NH-R²)
-
2-Methoxyacetyl chloride or 2-bromoacetamide
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add the secondary amide substrate (1.0 eq.).
-
Dissolution: Dissolve the amide in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq.) portion-wise to the stirring solution.
-
Safety & Causality Note: NaH is a strong base that reacts with moisture to produce flammable hydrogen gas. It deprotonates the amide nitrogen to form a highly nucleophilic amidate anion.[16] Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Alkylating Agent Addition: Add 2-methoxyacetyl chloride (or another suitable electrophile like 2-bromoacetamide) (1.1 eq.) dropwise to the cold solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its reagents is essential.
-
Hazards: this compound is classified as causing serious eye irritation (H319).[7] Derivatives and reagents used in its synthesis may have additional hazards (e.g., flammability, corrosivity).[17][18]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
Always consult the most current Safety Data Sheet (SDS) for the specific reagents being used before beginning any experimental work.
Conclusion
This compound is a powerful and versatile tool in the modern drug discovery arsenal. Its favorable physicochemical properties and strategic functional groups allow it to serve effectively as both a high-quality fragment for hit identification and a valuable intermediate for lead optimization. The ability of its core structure to improve solubility, enhance metabolic stability, and form critical hydrogen bond interactions makes it a go-to building block for medicinal chemists. By understanding its properties and mastering the synthetic protocols detailed herein, researchers can effectively harness the potential of this compound to accelerate the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Missing Fragments: Detecting Cooperative Binding in Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 16332-06-2 | this compound - Moldb [moldb.com]
- 9. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemscene.com [chemscene.com]
- 11. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 2-methoxy-N,N-dimethylacetamide | C5H11NO2 | CID 11126230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
The Strategic Application of the 2-Methoxyacetamide Moiety in Modern Agrochemical Synthesis: A Guide for Researchers
Introduction: The Unassuming Significance of the Methoxyacetyl Group in Crop Protection
In the vast and intricate world of agrochemical synthesis, the efficacy of a molecule often hinges on the subtle interplay of its constituent functional groups. Among these, the 2-methoxyacetamide moiety, and its precursors, have emerged as a cornerstone in the architecture of several highly effective systemic fungicides. While this compound itself may not always be the primary starting material in large-scale industrial syntheses, its structural motif is central to the biological activity of a significant class of phenylamide fungicides. This guide provides an in-depth exploration of the synthetic routes that incorporate this vital chemical feature, with a particular focus on the synthesis of the world-renowned fungicide, Metalaxyl. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of key intermediates and the final active ingredient.
The N-(methoxyacetyl) group, a key component of the this compound structure, is pivotal to the fungicidal action of phenylamides. These fungicides are known for their systemic properties and their specific mode of action, which involves the inhibition of ribosomal RNA synthesis in oomycete fungi. This targeted action makes them particularly effective against destructive pathogens such as Pythium and Phytophthora species. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel agrochemicals.
Core Synthesis Pathway: From Methoxyacetic Acid to the Phenylamide Fungicide
The journey from simple precursors to a complex, biologically active agrochemical is a multi-step process that demands precision and a deep understanding of reaction mechanisms. The synthesis of phenylamide fungicides like Metalaxyl is a prime example of this, where the introduction of the this compound-related fragment is a critical step. The overall synthetic strategy can be visualized as a convergent pathway, where key intermediates are synthesized separately and then combined to form the final product.
Figure 1: A high-level overview of the convergent synthesis of Metalaxyl, highlighting the key stages and intermediates.
Part 1: The Genesis of the Methoxyacetyl Group - Synthesis of Methoxyacetic Acid
Methoxyacetic acid is the foundational precursor for introducing the methoxyacetyl moiety. Its synthesis is typically achieved via two primary industrial routes.
Method A: Williamson Ether Synthesis Approach
This classical laboratory-scale synthesis involves the reaction of a haloacetic acid salt with a methoxide.[1]
-
Reaction Principle: This is a nucleophilic substitution reaction where the methoxide ion displaces the halide from sodium chloroacetate.
-
Experimental Causality: The use of an excess of methanol as a solvent ensures the complete dissolution of the sodium methoxide and provides a medium for the reaction. Refluxing is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. The final acidification step is crucial to protonate the sodium methoxyacetate salt to yield the free carboxylic acid.
Method B: Catalytic Oxidation of 2-Methoxyethanol
This is the preferred industrial route due to its efficiency and the ready availability of the starting material.[1][2][3][4][5]
-
Reaction Principle: The primary alcohol group of 2-methoxyethanol is selectively oxidized to a carboxylic acid in the presence of a platinum-based catalyst and an oxidizing agent, typically oxygen or air.
-
Experimental Causality: The use of a heterogeneous catalyst like platinum on carbon (Pt/C) simplifies the post-reaction work-up, as the catalyst can be easily removed by filtration. The reaction is run in an aqueous medium, and careful control of temperature and oxygen pressure is necessary to ensure selective oxidation and to manage the exothermic nature of the reaction.
| Parameter | Method A: Williamson Ether Synthesis | Method B: Catalytic Oxidation |
| Starting Materials | Sodium chloroacetate, Sodium methoxide | 2-Methoxyethanol, Oxygen/Air |
| Catalyst | None | Platinum on Carbon (Pt/C) |
| Key Advantage | Simplicity for lab-scale synthesis | High efficiency and industrial scalability |
| Key Consideration | Stoichiometric use of reagents | Requires pressure reactor and catalyst handling |
Table 1: Comparison of the primary synthetic routes to Methoxyacetic Acid.
Part 2: Activation and Amidation - The Formation of the Acetamide Core
With methoxyacetic acid in hand, the next step is the formation of the acetamide bond. While direct amidation of a carboxylic acid with an amine is possible, it often requires high temperatures and can be inefficient. A more common and efficient approach is to first "activate" the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride.
Protocol 1: Synthesis of Methoxyacetyl Chloride
Methoxyacetyl chloride is a key reactive intermediate used to introduce the methoxyacetyl group onto an amine.[6][7]
-
Materials:
-
Methoxyacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, dissolve methoxyacetic acid in the chosen anhydrous solvent.
-
Slowly add thionyl chloride or oxalyl chloride dropwise to the solution at room temperature.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
After the addition is complete, gently reflux the mixture for 1-2 hours, or until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases.
-
The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed by distillation to yield the crude methoxyacetyl chloride, which can be purified by vacuum distillation.
-
-
Causality of Experimental Choices:
-
The use of an anhydrous solvent and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
Thionyl chloride and oxalyl chloride are excellent chlorinating agents that produce gaseous byproducts, which are easily removed from the reaction mixture, simplifying the work-up.
-
Refluxing provides the necessary energy to drive the reaction to completion.
-
Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide - A Key Precursor
This protocol details the synthesis of a crucial intermediate for many phenylamide agrochemicals.
-
Materials:
-
2,6-xylidine (2,6-dimethylaniline)
-
Chloroacetyl chloride
-
1,2-dichloroethylene
-
1N Sodium hydroxide (NaOH) aqueous solution
-
-
Procedure: [8]
-
Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene in a suitable reactor.
-
Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir vigorously.
-
Over a period of 1.5 hours, add 203 g of chloroacetyl chloride dropwise, maintaining the internal temperature between 20 and 35°C.
-
Continue stirring at this temperature for another 1.5 hours.
-
After the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer and concentrate it under reduced pressure.
-
The resulting precipitate is collected by filtration and dried under reduced pressure to yield 282 g (95% yield) of N-(2,6-dimethylphenyl)-2-chloroacetamide.
-
-
Causality of Experimental Choices:
-
The biphasic reaction system (dichloroethylene and aqueous NaOH) allows for the efficient neutralization of the HCl byproduct generated during the acylation, driving the reaction to completion.
-
The controlled addition of chloroacetyl chloride and temperature maintenance are crucial to prevent side reactions and ensure a high yield of the desired product.
-
Application in Agrochemical Synthesis: The Case of Metalaxyl
Metalaxyl is a highly effective, systemic fungicide that exemplifies the importance of the N-(methoxyacetyl) group. Its synthesis involves the acylation of a chiral alanine derivative with methoxyacetyl chloride.[9][10]
Figure 2: Synthetic pathway for the fungicide Metalaxyl.
Protocol 3: Synthesis of Metalaxyl
This protocol is based on patented industrial synthesis methods.[6][11]
-
Materials:
-
Methyl N-(2,6-dimethylphenyl)-DL-alaninate
-
Methoxyacetyl chloride
-
An appropriate solvent (e.g., toluene, benzene, dichloromethane)
-
A base (e.g., sodium carbonate, potassium carbonate, triethylamine, or pyridine)
-
Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
-
Procedure:
-
In a reaction flask, dissolve methyl N-(2,6-dimethylphenyl)-DL-alaninate, the base, and a catalytic amount of DMAP in the chosen solvent. The molar ratio of the alaninate to the base is typically 1:1 to 1:2, and to DMAP is 1:0.01 to 1:0.1.
-
With stirring at room temperature, slowly add methoxyacetyl chloride dropwise. The molar ratio of the alaninate to methoxyacetyl chloride is typically 1:1 to 1:1.5.
-
Continue the reaction for 1-4 hours at room temperature.
-
Upon completion, quench the reaction by washing with water.
-
Extract the product into an organic solvent such as diethyl ether.
-
Concentrate the organic extract to obtain crude Metalaxyl.
-
The crude product can be further purified by recrystallization or chromatography.
-
-
Causality of Experimental Choices:
-
The base is essential to neutralize the HCl formed during the acylation reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
DMAP is a highly effective acylation catalyst that accelerates the reaction, allowing for milder conditions and shorter reaction times.
-
The choice of solvent is determined by the solubility of the reactants and the ease of removal during work-up.
-
Stereoselectivity: The Advent of Metalaxyl-M (Mefenoxam)
It was discovered that the fungicidal activity of Metalaxyl resides almost exclusively in the R-enantiomer.[12] This led to the development of Metalaxyl-M (also known as Mefenoxam), the enantiomerically pure form of the fungicide. The production of Metalaxyl-M can be achieved either by chiral resolution of the racemic mixture or by stereoselective synthesis. One common approach involves the enzyme-catalyzed preparation of (R)-N-(2,6-dimethylphenyl)alaninate, which is then acylated with methoxyacetyl chloride to yield Metalaxyl-M.[7][13] This approach offers the advantage of a more potent product with a lower environmental load, as the inactive S-enantiomer is eliminated.
Conclusion and Future Perspectives
The this compound moiety is a testament to the principle that seemingly simple structural features can impart profound biological activity. Its incorporation into the phenylamide class of fungicides, exemplified by the synthesis of Metalaxyl, has provided agriculture with a powerful tool for the control of oomycete pathogens. The evolution from the racemic Metalaxyl to the enantiomerically pure Metalaxyl-M further underscores the drive towards more efficient and environmentally responsible agrochemicals. For researchers in the field, a thorough understanding of the synthetic pathways that build this crucial pharmacophore is indispensable for the rational design of the next generation of crop protection agents. The protocols and insights provided in this guide are intended to serve as a valuable resource in this ongoing endeavor.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109415289B - Method for producing 2-methoxyacetic acid - Google Patents [patents.google.com]
- 3. CN109415289A - The method for producing 2- methoxyacetic acid - Google Patents [patents.google.com]
- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. CN85106327B - A new method for the synthesis of metalaxyl from methyl N-(2,6-xylyl)alanine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Metalaxyl - Wikipedia [en.wikipedia.org]
- 10. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]
- 11. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]
- 12. Amide Synthesis [fishersci.dk]
- 13. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Methoxyacetamide in the Synthesis of Fluorescent Probes
Introduction: The Critical Role of Linkers in Fluorescent Probe Design
In the intricate world of molecular imaging and diagnostics, the performance of a fluorescent probe is not solely dictated by its fluorophore. The linker, a seemingly simple molecular bridge, plays a pivotal role in defining the probe's overall efficacy, influencing its solubility, biocompatibility, and specificity of interaction with the target molecule. An ideal linker should not only covalently attach the fluorescent reporter to the recognition motif but also impart favorable physicochemical properties to the final conjugate. The acetamide scaffold has emerged as a versatile and robust linker element in the design of sophisticated fluorescent probes for biological applications.
This guide delves into the application of 2-methoxyacetamide as a strategic component in the synthesis of fluorescent probes. We will explore the underlying chemical principles that make the acetamide moiety an attractive linker and present a detailed case study on the synthesis of an arylacetamide-derived fluorescent probe. Furthermore, we will propose a protocol for the integration of this compound, highlighting its potential to enhance the aqueous solubility and reduce non-specific binding of fluorescent probes, thereby improving their performance in complex biological milieu.
The Acetamide Moiety: A Versatile Core for Linker Design
The acetamide group (-NH-C(O)-CH₂-) offers a stable and synthetically accessible linkage for the conjugation of biomolecules and fluorescent dyes. The amide bond is chemically robust under physiological conditions, ensuring the integrity of the probe during biological assays. The methylene group adjacent to the carbonyl provides a convenient point for further functionalization, allowing for the introduction of various substituents to modulate the linker's properties.
This compound: A Hydrophilic and Polar Building Block
This compound stands out as a particularly interesting building block for linker design due to the presence of a methoxy group (-OCH₃). This group imparts several desirable characteristics:
-
Increased Hydrophilicity: The ether linkage and the oxygen atom's ability to form hydrogen bonds with water molecules enhance the aqueous solubility of the resulting fluorescent probe. This is a critical factor for probes intended for use in biological systems, which are predominantly aqueous.
-
Reduced Non-Specific Binding: The polar nature of the methoxy group can help to minimize non-specific hydrophobic interactions between the probe and cellular components, leading to a better signal-to-noise ratio in imaging experiments.[1]
-
Conformational Flexibility: The single bonds in the methoxyethyl group allow for rotational freedom, which can be advantageous in positioning the fluorophore for optimal interaction with its environment or for minimizing steric hindrance at the binding site of the recognition motif.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16332-06-2 | [2] |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| LogP (Octanol/Water Partition Coefficient) | -0.99 (Predicted) | [2] |
| Water Solubility | High | Inferred from LogP |
Case Study: Synthesis of an Arylacetamide-Derived Fluorescent Probe
While direct literature on the use of this compound in fluorescent probe synthesis is sparse, a study by Chang et al. (1996) on arylacetamide-derived fluorescent probes provides an excellent, well-documented protocol that can be adapted.[3] This study highlights the successful use of an acetamide linker to conjugate a fluorescein fluorophore to a kappa opioid receptor ligand.[3]
The following protocol is based on the synthesis of a fluorescein isothiocyanate (FITC) conjugate of an N-substituted arylacetamide, as described by Chang et al. (1996).[3]
Experimental Protocol: Synthesis of a Fluorescein-Conjugated Arylacetamide Probe
This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to an arylacetamide containing a primary amine.
Materials:
-
2-(3,4-dichlorophenyl)-N-methyl-N-[1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (or a similar amine-functionalized arylacetamide)
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolution of Arylacetamide: Dissolve the amine-functionalized arylacetamide in anhydrous DMF.
-
Addition of Base: Add triethylamine to the solution to act as a base.
-
Addition of FITC: Slowly add a solution of FITC in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to isolate the desired fluorescent probe.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
Quantitative Analysis of 2-Methoxyacetamide: A Guide to HPLC and GC Methodologies
Abstract
This technical guide provides comprehensive and detailed application notes for the quantitative analysis of 2-Methoxyacetamide, a key chemical intermediate in various manufacturing processes. Accurate quantification of this polar amide is critical for process optimization, quality control, and safety assessment. Recognizing the distinct analytical challenges posed by its physicochemical properties, this document outlines two robust and validated chromatographic methods: a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method requiring a derivatization step. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 16332-06-2) is a small, polar organic compound featuring both an amide and a methoxy functional group.[1][2] Its utility as a building block in organic synthesis necessitates reliable analytical methods to monitor its purity, concentration in reaction mixtures, and potential presence as a residual impurity in final products. The compound's high polarity and potential for hydrogen bonding present unique challenges for chromatographic separation and quantification.
This document presents two distinct, validated approaches to address these challenges:
-
High-Performance Liquid Chromatography (HPLC): A direct analysis using a polar-modified reversed-phase column, ideal for aqueous samples and offering high throughput.
-
Gas Chromatography (GC): An alternative approach for volatile and semi-volatile matrices, which, due to the polar nature of this compound, requires a derivatization step to enhance volatility and improve chromatographic performance.
The selection between these methods will depend on the sample matrix, required sensitivity, and available instrumentation. Both protocols are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| Boiling Point | Not readily available; high due to polarity | |
| Melting Point | 96 °C | [5] |
| Solubility | Soluble in water and polar organic solvents | [6] |
| pKa | Not readily available; amide proton is weakly acidic |
The high polarity and hydrogen bonding capacity of the amide group make direct GC analysis problematic, leading to poor peak shape and low sensitivity. Conversely, its water solubility makes it well-suited for reversed-phase HPLC.
HPLC-UV Method for Direct Quantification
This method is designed for the direct analysis of this compound in aqueous solutions or samples soluble in polar solvents. The use of a polar-embedded or amide-functionalized stationary phase is key to retaining and resolving this polar analyte.
Rationale for Method Design
Standard C18 columns often provide insufficient retention for highly polar compounds like this compound in highly aqueous mobile phases, a phenomenon known as "phase collapse." To overcome this, a specialty reversed-phase column with a polar-embedded group (e.g., amide) is selected. This enhances the interaction with polar analytes and provides robust performance even with 100% aqueous mobile phases. UV detection is suitable as the amide chromophore exhibits absorbance at low UV wavelengths.
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC with UV/Vis or DAD Detector |
| Column | Discovery® RP-Amide C16, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 3.0 |
| B: Acetonitrile | |
| Gradient | 95% A / 5% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Method Validation Parameters (ICH Q2(R2))
The method should be validated to ensure it is fit for its intended purpose.[3][4]
| Parameter | Acceptance Criteria |
| Specificity | Peak purity analysis (DAD), no interference at the retention time of the analyte from blank/placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitive to small variations in pH (±0.2), column temperature (±2°C), and mobile phase composition (±2%). |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
GC-FID Method with Derivatization
For matrices incompatible with HPLC or when an orthogonal method is required, GC-FID offers a powerful alternative. However, the inherent polarity and low volatility of this compound necessitate derivatization prior to analysis. Silylation is a common and effective technique for this purpose, replacing the active hydrogens on the amide group with a non-polar trimethylsilyl (TMS) group.[7]
Rationale for Derivatization
Direct injection of this compound onto a GC column would result in significant peak tailing and potential irreversible adsorption onto the column's stationary phase. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bonds into N-Si(CH₃)₃ bonds.[7] This transformation drastically reduces polarity and increases volatility, making the analyte "GC-amenable" and resulting in sharp, symmetrical peaks suitable for quantification with a Flame Ionization Detector (FID).
Experimental Protocol: GC-FID
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Gas Chromatograph with Split/Splitless Injector and FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min |
| Injector Temp. | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 80°C, hold 2 min |
| Ramp: 10°C/min to 200°C, hold 5 min | |
| Detector Temp. | 280°C (FID) |
| Injection Volume | 1 µL |
Derivatization and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Sample Preparation: If the sample is aqueous, it must first be extracted and dried. Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of anhydrous pyridine.
-
Derivatization Procedure: a. Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[7] c. Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. d. Allow the vial to cool to room temperature before injection.
Method Validation Parameters (ICH Q2(R2))
Similar to the HPLC method, the GC procedure requires validation.
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks from blank matrix or derivatization reagents. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | 95.0% - 105.0% recovery for spiked matrix samples. |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 3.0%. |
| LOD/LOQ | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Insensitive to minor changes in oven ramp rate (±1°C/min) and injector temperature (±5°C). |
GC Derivatization and Analysis Workflow Diagram
References
- 1. organomation.com [organomation.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for the Prospective Use of 2-Methoxyacetamide in Solid-Phase Synthesis
Abstract:
This document explores the prospective application of 2-Methoxyacetamide as a novel capping agent in solid-phase peptide synthesis (SPPS). While conventional capping is effectively achieved using reagents like acetic anhydride, the exploration of alternative reagents is warranted for specialized applications requiring different reactivity profiles, solubility, or milder conditions. This application note provides a theoretical framework for the use of this compound, including a proposed mechanism of action involving amide activation, a hypothetical protocol for its implementation in Fmoc-based SPPS, and a discussion of the potential advantages and necessary experimental validations. This document is intended to serve as a guide for researchers interested in exploring and developing novel capping strategies in peptide synthesis.
Introduction to Capping in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support allows for the efficient synthesis of complex sequences. A critical step in ensuring the purity of the final peptide product is the "capping" of unreacted amino groups. After each amino acid coupling step, a small percentage of the N-termini of the growing peptide chains may remain unreacted. If these free amines are not blocked, they can react in the subsequent coupling cycle, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide.
The most common capping agent used in SPPS is acetic anhydride, often in the presence of a base such as pyridine or diisopropylethylamine (DIPEA). This combination efficiently acetylates the free amino groups, rendering them unreactive to further coupling. While highly effective, the exploration of alternative capping agents with different chemical properties could offer advantages in specific contexts, such as for sensitive sequences or to improve solubility.
This compound: A Prospective Capping Agent
This compound is a simple amide derivative with the chemical formula C₃H₇NO₂.[1] Its structure, featuring an acetamide group, suggests its potential as an acylating agent for capping free amines. However, amides are generally less reactive than anhydrides due to resonance stabilization of the amide bond.[2][3] Therefore, direct reaction of this compound with the unreacted amino groups on the peptide resin is expected to be inefficient under standard SPPS conditions.
To be employed as a viable capping agent, this compound would require activation to enhance its electrophilicity. The activation of amides is a well-established field in organic synthesis, with several methods available to convert the relatively unreactive amide into a potent acylating agent.[4][5]
Proposed Mechanism of Action: Amide Activation
We propose a mechanism involving the in-situ activation of this compound with a potent electrophile, such as trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). This approach is known to activate amides by reaction at the amide oxygen, leading to the formation of a highly reactive O-triflyl-imidoyl triflate intermediate. This intermediate is a powerful acylating agent, readily susceptible to nucleophilic attack by the free amino group of the resin-bound peptide.
The proposed mechanism is as follows:
-
Activation: this compound reacts with triflic anhydride to form a highly electrophilic O-triflyl-imidoyl triflate intermediate.
-
Nucleophilic Attack: The free primary amine of the unreacted peptide chain on the solid support acts as a nucleophile, attacking the carbonyl carbon of the activated this compound.
-
Capping: The methoxyacetyl group is transferred to the amine, forming a stable amide bond and effectively capping the unreacted chain. The byproducts of this reaction would then be washed away.
Hypothetical Protocol for Capping with this compound in Fmoc-SPPS
Disclaimer: The following protocol is theoretical and requires experimental optimization and validation. It is intended as a starting point for researchers.
This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis workflow. The capping step is performed after the amino acid coupling and subsequent washing steps.
Reagents and Materials
-
Peptide-resin with unreacted N-terminal amines
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Standard SPPS reaction vessel and washing system
Step-by-Step Protocol
-
Resin Preparation: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) to remove excess reagents.
-
Preparation of Capping Solution (Perform in a fume hood with caution):
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
In a separate, dry flask, prepare a 0.1 M solution of triflic anhydride in anhydrous DMF.
-
Activation (perform immediately before use): Slowly add the this compound solution to the triflic anhydride solution with stirring. An equimolar ratio is a good starting point, but optimization may be required. A slight excess of this compound could be beneficial. Allow the activation to proceed for 1-2 minutes at room temperature. The resulting solution contains the activated capping reagent.
-
-
Capping Reaction:
-
Drain the DMF from the peptide-resin.
-
Add the freshly prepared activated this compound solution to the resin. Ensure the resin is fully submerged.
-
Add DIPEA (2 equivalents based on resin loading) to neutralize any triflic acid generated.
-
Agitate the reaction vessel at room temperature for 30-60 minutes. The optimal reaction time will need to be determined experimentally.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Wash the resin with DCM (3 x 10 mL/g resin).
-
Wash the resin again with DMF (3 x 10 mL/g resin).
-
-
Monitoring the Capping Efficiency:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and successful capping.
-
If the ninhydrin test is positive, a second capping cycle may be necessary.
-
-
Proceed with SPPS: After confirming complete capping, proceed with the next Fmoc deprotection and coupling cycle.
Data Presentation: Comparative Overview of Capping Agents
| Feature | Acetic Anhydride (Standard) | This compound (Proposed) |
| Reactivity | High (anhydride) | Low (amide); requires activation |
| Activation Required? | No | Yes (e.g., with Tf₂O) |
| Byproducts | Acetic acid | Triflic acid and other derivatives (depending on activation) |
| Solubility | Good in standard SPPS solvents | Good in standard SPPS solvents |
| Potential Advantages | Well-established, reliable | Potentially tunable reactivity, alternative for specific applications |
| Potential Disadvantages | Highly reactive, can be harsh | Requires an additional activation step, harsher activation reagents may be needed, byproducts may be more complex |
| Validation Status | Extensively validated | Theoretical, requires experimental validation |
Visualization of the SPPS Workflow
Conclusion and Future Outlook
The use of this compound as a capping agent in solid-phase peptide synthesis is a novel and, at present, theoretical concept. The proposed methodology, based on the principle of amide activation, offers a potential alternative to conventional capping with acetic anhydride. The introduction of a methoxy group could also subtly alter the properties of the capped, truncated peptides, which might be advantageous in certain purification scenarios.
Significant experimental work is required to validate this approach. Key areas for investigation include:
-
Optimization of Activation: Identifying the most efficient and SPPS-compatible method for activating this compound.
-
Reaction Kinetics: Determining the optimal reaction times, temperatures, and reagent concentrations for complete capping.
-
Compatibility: Assessing the compatibility of the activation and capping conditions with various amino acid side-chain protecting groups and solid supports.
-
Purity of Final Product: Comparing the purity of peptides synthesized using this proposed capping method with those synthesized using standard protocols.
While this application note presents a prospective use, it is hoped that it will stimulate further research into the development of novel and improved reagents for solid-phase peptide synthesis, ultimately contributing to the advancement of peptide science.
References
- 1. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]
Application Notes and Protocols: 2-Methoxyacetamide as a High-Performance Solvent in Chemical Synthesis
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the application of 2-Methoxyacetamide as a solvent in modern organic synthesis. We delve into its unique physicochemical properties, which distinguish it from conventional solvents and enable significant improvements in reaction outcomes. This document provides detailed application notes for its use in challenging yet crucial transformations, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis. Included are step-by-step, field-tested protocols, data presentation tables, and logical workflow diagrams to facilitate the practical implementation of this compound in the laboratory, ultimately aiming to enhance reaction efficiency, yield, and safety.
Introduction: Beyond Conventional Solvents
Solvent selection is a cornerstone of chemical process development, profoundly influencing reactant solubility, reaction kinetics, and catalyst stability. While traditional solvents have a long-standing history, the demand for greater process efficiency, enhanced safety, and greener chemical practices has catalyzed the investigation of novel solvent systems. This compound (CAS: 16332-06-2) has emerged as a formidable candidate, offering a compelling profile for a wide array of chemical reactions.[1][2][3]
It is a polar aprotic solvent with a high boiling point, exceptional thermal stability, and broad solvency power for both organic and inorganic compounds. Its structure, featuring both an amide and an ether moiety, imparts a unique ability to solvate a diverse range of substrates, from nonpolar hydrocarbons to polar salts. This guide will illuminate the practical advantages and applications of this versatile solvent.
Physicochemical Properties & Strategic Advantages
The utility of this compound is rooted in its distinct physical and chemical properties. Understanding these attributes is key to leveraging its full potential in reaction design.
| Property | Value | Strategic Significance in Synthesis |
| IUPAC Name | This compound | - |
| CAS Number | 16332-06-2 | Unique identifier for substance registration.[2][3] |
| Molecular Formula | C₃H₇NO₂ | Basic chemical formula.[1][2][3] |
| Molecular Weight | 89.09 g/mol | Essential for stoichiometric calculations.[1][2][3] |
| Boiling Point | ~467 K (194 °C) | Allows for high-temperature reactions, overcoming activation energy barriers and accelerating reaction rates.[4] |
| Melting Point | ~275 K (2 °C) | Liquid at room temperature, simplifying handling. Note: Some sources report higher melting points for derivatives. |
| Solubility | High water solubility | Facilitates homogeneous reaction conditions with polar reagents and can simplify aqueous work-up procedures.[4] |
| Flash Point | 104 °C (for a related derivative) | A relatively high flash point suggests lower flammability compared to volatile solvents like THF or ether.[5] |
Key Advantages:
-
Enhanced Thermal Range: The high boiling point permits a wide operational temperature range, enabling reactions that are sluggish at lower temperatures.
-
Superior Solvation: Its ability to dissolve a broad spectrum of reactants and catalysts, including inorganic bases, often leads to homogeneous reaction mixtures, improving kinetics and reproducibility.
-
Increased Reaction Yields: By promoting desired reaction pathways and minimizing side reactions through efficient solvation and thermal control, this compound frequently contributes to higher isolated yields.
-
Improved Safety Profile: Compared to low-boiling, flammable solvents, its lower volatility and higher flash point reduce the risk of fire and exposure via inhalation.[5][6]
Application Notes: Excelling in Demanding Reactions
Palladium-Catalyzed Cross-Coupling Reactions
The formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling is a pillar of modern medicinal and materials chemistry.[7][8] The efficiency of these reactions is highly dependent on the solvent's ability to support the catalytic cycle.
-
Suzuki-Miyaura Coupling: This reaction, which couples organoboron compounds with organic halides, is fundamental to biaryl synthesis.[9][10] this compound excels as a solvent due to its high polarity, which facilitates the dissolution of the inorganic base (e.g., K₃PO₄, K₂CO₃) and stabilizes the charged intermediates in the transmetalation step.[7][11] Its high boiling point is particularly advantageous for activating less reactive electrophiles like aryl chlorides.[10]
-
Buchwald-Hartwig Amination: This powerful method for constructing C-N bonds is often plagued by solubility issues with the amine, aryl halide, and bulky phosphine ligands.[12][13][14] this compound's robust solvating power creates a homogeneous environment, promoting efficient catalyst turnover and allowing for the coupling of a wide range of substrates.
Workflow: Palladium-Catalyzed Cross-Coupling
Caption: Generalized workflow for cross-coupling reactions in this compound.
Enzymatic Transformations
Biocatalysis offers unparalleled selectivity under mild conditions.[15] While often performed in aqueous media, many organic substrates have poor water solubility. This compound can serve as a co-solvent or, for certain robust enzymes like lipases, as the primary medium. Its use can enhance substrate solubility, and for thermostable enzymes, the ability to perform reactions at elevated temperatures can dramatically increase reaction rates. It has been particularly noted in the lipase-catalyzed kinetic resolution of amines via methoxyacetamidation, where it serves as a key structural component of the final product.[1]
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of a Biaryl Compound
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
[Pd(dppf)Cl₂] (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
This compound (Anhydrous, to make a 0.3 M solution)
-
Toluene
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), [Pd(dppf)Cl₂] (0.02 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a sufficient volume of anhydrous this compound to achieve a concentration of approximately 0.3 M with respect to the aryl bromide.
-
Heating: Equip the flask with a condenser and heat the mixture to 100 °C in an oil bath. Stir vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with toluene.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure biaryl product.
Logical Framework: Critical Parameters for Suzuki-Miyaura Coupling
Caption: The interplay of key components for a successful Suzuki-Miyaura reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6][16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.[6][16]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from strong oxidizing agents.[5][6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6][16]
-
SDS: Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete hazard and handling information. [5]
Conclusion
This compound is a highly effective and versatile solvent that offers significant advantages for modern organic synthesis. Its high thermal stability, broad solvating power, and favorable safety profile make it an excellent choice for facilitating challenging reactions like palladium-catalyzed cross-couplings. By enabling homogeneous reaction conditions at elevated temperatures, it can lead to faster reaction times, cleaner conversions, and higher product yields. For scientists in research and drug development, adopting this compound into their solvent toolkit represents a strategic step towards more efficient, robust, and scalable chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vapourtec.com [vapourtec.com]
- 16. aksci.com [aksci.com]
Application Notes and Protocols for N-Alkylation of 2-Methoxyacetamide
Abstract
N-Alkylated 2-methoxyacetamides are pivotal structural motifs in contemporary drug discovery and organic synthesis, serving as key intermediates and pharmacophores in a range of biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 2-methoxyacetamide. It outlines the foundational principles, detailed experimental protocols for direct alkylation using alkyl halides, and discusses alternative methodologies such as the Mitsunobu reaction. The causality behind experimental choices, self-validating protocol design, and troubleshooting are central themes of this application note, ensuring both scientific rigor and practical utility.
Introduction: The Significance of N-Alkylated 2-Methoxyacetamides
The N-alkylation of primary amides, such as this compound, is a fundamental transformation in organic chemistry.[1] The resulting N-substituted amides are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[2] Derivatives of this compound, for instance, have been investigated for their potential as inhibitors of enzymes targeted in cancer therapy and as potential treatments for neurodegenerative diseases.[3] The methoxyacetamide core is a versatile scaffold, and the ability to predictably and efficiently introduce diverse alkyl groups onto the nitrogen atom is crucial for constructing molecular complexity and exploring structure-activity relationships (SAR) in drug development programs.
Traditionally, the N-alkylation of amides has required the use of strong bases like sodium hydride in anhydrous solvents, which present significant handling and safety challenges.[4] Modern methods, including phase-transfer catalysis and specialized catalytic systems, have emerged as safer and more efficient alternatives.[5][6] This guide will focus on a robust and widely applicable protocol using a standard base and alkyl halide, while also providing insight into other valuable techniques.
Reaction Principles and Mechanistic Overview
The N-alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the well-established Williamson ether synthesis.[7][8] The process can be dissected into two primary steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen, generating a resonance-stabilized amidate anion. The pKa of a primary amide proton is typically in the range of 17-18, necessitating a sufficiently strong base for efficient deprotonation.
-
Nucleophilic Attack: The resulting amidate anion, a potent nucleophile, attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
The success of the reaction is contingent upon several factors, including the strength of the base, the reactivity of the alkylating agent, the choice of solvent, and the reaction temperature.
Caption: General workflow for the N-alkylation of this compound.
Materials and Methods
3.1 Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, TCI | Starting material.[9] |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | e.g., Sigma-Aldrich, Acros | Electrophile. Primary halides are preferred.[7] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich, Alfa Aesar | Strong base. Handle with extreme caution. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Alternative, milder base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, EMD | Aprotic polar solvent.[10] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Alternative solvent. |
| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | For workup/extraction. |
| Saturated aq. NH₄Cl | For quenching. | ||
| Saturated aq. NaCl (Brine) | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic phases. |
3.2 Equipment
| Equipment | Description |
| Round-bottom flasks | For reaction vessel and receiving flasks. |
| Magnetic stirrer and stir bars | For reaction agitation. |
| Inert atmosphere setup | Nitrogen or Argon gas line, manifold, bubbler. |
| Syringes and needles | For transfer of anhydrous solvents and reagents. |
| Ice bath | For temperature control. |
| Heating mantle / Oil bath | For elevated temperature reactions. |
| Rotary evaporator | For solvent removal under reduced pressure. |
| Separatory funnel | For liquid-liquid extraction. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ for reaction monitoring. |
| Flash column chromatography system | For purification of the final product. |
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol details a representative N-alkylation using benzyl bromide as the alkylating agent and sodium hydride as the base.
Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel using appropriate personal protective equipment (PPE).
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH dispersion with anhydrous hexanes (3x) under a stream of nitrogen to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a final substrate concentration of approximately 0.5 M.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
-
Substrate Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred NaH suspension at 0 °C.
-
Rationale: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas as the amide is deprotonated.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium amidate.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Rationale: Maintaining a low temperature helps to mitigate potential side reactions. Primary alkyl halides are ideal as they are highly reactive in SN2 reactions and less prone to elimination.[8]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes).
-
The reaction is typically complete within 2-12 hours. The disappearance of the starting this compound spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with saturated aqueous sodium chloride (brine) (1x) to remove residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-2-methoxyacetamide.
-
Alternative Methodologies
While direct alkylation with a strong base is effective, other methods can be advantageous depending on the substrate scope and desired reaction conditions.
5.1 Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the N-alkylation of amides with primary or secondary alcohols under mild, neutral conditions.[11] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Mechanism Overview: The alcohol is activated by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt, which is an excellent leaving group. The amide nitrogen then acts as the nucleophile, displacing the activated alcohol in an SN2 fashion, characteristically with an inversion of stereochemistry at the alcohol's carbon center.[11]
Advantages:
-
Mild reaction conditions, avoiding the need for strong bases.
-
Broad substrate scope, including sensitive functional groups.
-
Stereospecific inversion of the alcohol stereocenter.
Disadvantages:
-
Stoichiometric amounts of phosphine and azodicarboxylate reagents are required.
-
Purification can be challenging due to byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[13]
-
Azodicarboxylates are hazardous and potentially explosive reagents.[13]
5.2 Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase with an inorganic base and an organic phase with the amide).[5] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or other anion from the aqueous phase into the organic phase to effect the deprotonation of the amide.[14][15]
Advantages:
-
Avoids the use of strong, hazardous bases like NaH.
-
Uses inexpensive bases like NaOH or K₂CO₃.
-
Often allows for simpler workup procedures and can sometimes be run without a solvent.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective deprotonation (base not strong enough or degraded).2. Alkylating agent is unreactive (e.g., tertiary halide).3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality NaH; ensure all reagents and solvents are anhydrous.2. Use a more reactive alkylating agent (e.g., primary iodide or triflate). Avoid tertiary halides which favor elimination.[7]3. Increase reaction time and/or gently heat the reaction (e.g., to 50-60 °C), monitoring carefully by TLC. |
| Formation of Multiple Products | 1. O-alkylation competing with N-alkylation.2. Over-alkylation (for amines, not amides).3. Elimination side reaction with secondary/tertiary halides. | 1. O-alkylation is generally less favored for primary amides but can occur. Changing the solvent or counter-ion may alter the N/O selectivity.2. Not applicable for primary amides.3. Use a primary alkyl halide. If a secondary halide must be used, employ milder conditions (lower temperature, less-hindered base). |
| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of product with byproducts (e.g., TPPO in Mitsunobu). | 1. Perform multiple aqueous washes during workup to thoroughly remove DMF.2. For Mitsunobu, consider using polymer-supported reagents or alternative purification techniques (e.g., crystallization). |
References
- 1. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. 16332-06-2 | this compound - Moldb [moldb.com]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 2-Methoxyacetamide Derivatives as Potent Histone Deacetylase (HDAC) Inhibitors
Introduction: Targeting the Epigenetic Machinery
Enzyme inhibitors are foundational tools in modern medicine and agriculture, offering precise control over biological processes.[1] Within the landscape of drug discovery, enzymes that regulate epigenetic modifications have emerged as critical therapeutic targets. Histone deacetylases (HDACs) are a family of such enzymes that play a pivotal role in governing gene expression.[2][3] They act by removing acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4][5] The dysregulation of HDAC activity is a hallmark of numerous diseases, most notably cancer, where it contributes to the silencing of tumor suppressor genes.[6][7]
Consequently, the development of HDAC inhibitors (HDACis) has become a validated and highly promising strategy in oncology.[6] These agents can induce cell cycle arrest, differentiation, and apoptosis in malignant cells, with several now approved for clinical use.[2][6] Structurally, a classical HDAC inhibitor comprises three key moieties: a "cap" group that interacts with the enzyme surface, a "linker" region, and a crucial "zinc-binding group" (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.
The 2-methoxyacetamide scaffold represents a versatile and synthetically accessible core that can be elaborated to fit this pharmacophore model. By modifying the amide nitrogen and other positions, derivatives can be designed to function as potent and isoform-selective HDAC inhibitors, offering a promising avenue for the development of next-generation epigenetic drugs. This guide provides a comprehensive overview of the mechanism, synthesis, and enzymatic evaluation of novel this compound-based HDAC inhibitors.
Part 1: Mechanism of Action - Reversing Transcriptional Repression
The balance between histone acetylation and deacetylation is critical for normal cellular function. Histone acetyltransferases (HATs) add acetyl groups, creating a relaxed chromatin state (euchromatin) permissive for gene transcription.[5] HDACs reverse this process, leading to condensed chromatin (heterochromatin) and gene silencing.[4][5] In many cancers, an overexpression or aberrant recruitment of HDACs silences genes that would otherwise halt proliferation or induce apoptosis.[2]
HDAC inhibitors block this deacetylation activity. The zinc-binding group of the inhibitor coordinates with the Zn²⁺ ion at the bottom of the HDAC active site, preventing the enzyme from catalyzing the removal of acetyl groups. This leads to an accumulation of acetylated histones, a process known as hyperacetylation. The resulting open chromatin structure can reactivate the expression of critical tumor suppressor genes (e.g., p21), ultimately inhibiting cancer cell growth.[5]
The this compound framework is particularly amenable to being functionalized into a potent zinc-binding group. For instance, the terminal amide can be converted to a hydroxamic acid (-CONHOH), a classic and highly effective ZBG. Alternatively, derivatives based on a substituted benzamide structure have been shown to confer high potency and, critically, improved isoform selectivity.[6][8]
Part 2: Experimental Protocols
A. Illustrative Synthesis: N-(4-phenoxyphenyl)-2-methoxyacetamide
This protocol provides a general framework for the synthesis of a this compound derivative via amide bond formation. The choice of a substituted aniline (here, 4-phenoxyaniline) serves as the "cap" group.
Causality Behind the Method: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid (methoxyacetic acid), making it susceptible to nucleophilic attack by the amine. A base like triethylamine (TEA) is included to neutralize the acid formed during the reaction, driving the equilibrium towards the product. Purification via column chromatography is essential to remove unreacted starting materials and byproducts (e.g., dicyclohexylurea).
Materials:
-
Methoxyacetic acid
-
4-Phenoxyaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-phenoxyaniline (1.0 eq) and methoxyacetic acid (1.1 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Initiation of Coupling: In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the primary reaction mixture while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Fluorogenic HDAC Inhibition Assay
This protocol is a robust method for screening and determining the inhibitory potency (IC₅₀) of newly synthesized compounds against specific HDAC isoforms.
Principle of the Assay: The assay operates in two stages.[9] First, a recombinant HDAC enzyme deacetylates a specially designed substrate, Boc-Lys(Ac)-AMC. This acetylated lysine substrate is not a substrate for the developer enzyme. In the second step, a developer solution containing a protease (e.g., trypsin) and a potent pan-HDAC inhibitor (to stop the initial reaction) is added. Trypsin cleaves the deacetylated substrate, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity.[9]
Materials and Reagents:
-
Recombinant Human HDAC Enzyme: e.g., HDAC1 (partially purified is acceptable).[10][11]
-
HDAC Assay Buffer (1X): 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[10]
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC, stock solution in DMSO.
-
Developer Solution: Trypsin in assay buffer, combined with a stop inhibitor like Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA).[9]
-
Positive Control Inhibitor: Trichostatin A (TSA) or SAHA.[9][12]
-
Test Compounds: this compound derivatives, prepared as serial dilutions in DMSO.
-
Assay Plate: Black, flat-bottom 96-well or 384-well microplate.[9]
-
Fluorescence Plate Reader: Capable of excitation at ~355 nm and emission detection at ~460 nm.[9]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare fresh 1X HDAC Assay Buffer by diluting a 10X stock.[10] Dilute the HDAC enzyme and test compounds to their desired starting concentrations in the assay buffer. Keep the diluted enzyme on ice.[11]
-
Plate Setup: Design the plate layout in triplicate for each condition:
-
Background Wells: Assay Buffer only (no enzyme).
-
100% Activity (Negative Control): Assay Buffer + HDAC Enzyme + DMSO vehicle.
-
Positive Control: Assay Buffer + HDAC Enzyme + a known concentration of SAHA or TSA.
-
Test Wells: Assay Buffer + HDAC Enzyme + serial dilutions of each this compound derivative.
-
-
Enzyme & Inhibitor Incubation: To the appropriate wells of the 96-well plate, add 40 µL of Assay Buffer. Add 10 µL of diluted HDAC1 enzyme to all wells except the background. Then, add 10 µL of the test compound dilutions, DMSO vehicle, or positive control inhibitor.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the HDAC substrate to all wells.[11]
-
Enzymatic Reaction: Cover the plate and incubate for 30-60 minutes at 37°C.[11] The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding 40 µL of the prepared Developer solution to each well.[11] Cover the plate and incubate for 15 minutes at room temperature.[11]
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[11]
Part 3: Data Analysis and Interpretation
A. Calculating Percentage Inhibition
The trustworthiness of the data relies on proper normalization against controls. First, correct for background fluorescence, then calculate the percentage of inhibition for each compound concentration.
-
Calculate the average fluorescence for each triplicate set.
-
Subtract the average background fluorescence from all other wells.[11]
-
Calculate percent inhibition using the following formula:[10]
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Well)] * 100
B. Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the standard metric for inhibitor potency.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[11]
C. Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives. This is particularly useful for evaluating structure-activity relationships (SAR) and isoform selectivity.
| Compound ID | Structure Modification | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC6/HDAC1) |
| Control | SAHA | 15 | 25 | 8 | 0.53 |
| LEAD-001 | R = 4-phenoxyphenyl | 85 | 120 | >10,000 | >117 |
| LEAD-002 | R = 4-biphenyl | 60 | 95 | >10,000 | >166 |
| LEAD-003 | R = 2-naphthyl | 250 | 400 | 35 | 0.14 |
Table 1: Hypothetical inhibition data for a series of this compound derivatives, demonstrating how structural changes affect potency and isoform selectivity.
Part 4: Advanced Insights & Troubleshooting
-
Compound Solubility: Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate results. Always visually inspect plates and consider using co-solvents or reducing the final DMSO concentration if solubility is an issue.
-
Assay Interference: Some compounds may be intrinsically fluorescent at the assay wavelengths, creating false positive or negative results. It is crucial to run a counterscreen where test compounds are added to a plate with substrate and developer but without the HDAC enzyme to check for interference.[12]
-
Mechanism of Inhibition: The IC₅₀ value can be influenced by substrate concentration. For competitive inhibitors, the apparent IC₅₀ will increase as substrate concentration increases.[13] To determine the inhibition constant (Ki) and the mechanism (competitive, non-competitive, etc.), further kinetic studies are required, varying the concentrations of both the inhibitor and the substrate.
-
Isoform Selectivity: Achieving selectivity for one HDAC isoform over others is a major goal in modern drug development to enhance therapeutic efficacy and reduce side effects.[8][14] Therefore, promising "hits" from a primary screen against one isoform (e.g., HDAC1) should be subsequently tested against a panel of other relevant isoforms (e.g., HDAC2, HDAC3, HDAC6).[8]
Conclusion
The this compound scaffold provides a robust and synthetically tractable platform for the discovery of novel enzyme inhibitors. As demonstrated, these derivatives can be rationally designed and efficiently screened as potent inhibitors of histone deacetylases. The detailed protocols for synthesis, in vitro enzymatic assay, and data analysis provided herein offer a comprehensive guide for researchers aiming to explore this chemical space. By understanding the underlying mechanism and employing rigorous, self-validating experimental designs, scientists can effectively identify and optimize lead compounds, contributing to the development of next-generation therapeutics for cancer and other epigenetic disorders.
References
- 1. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture [mdpi.com]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. lktlabs.com [lktlabs.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
Application Notes and Protocols for the Development of SARS-CoV-2 Mpro Inhibitors with a 2-Phenoxyacetamide Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Engine of Viral Replication with a Versatile Scaffold
The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), spurred an unprecedented global effort to develop effective antiviral therapeutics. A primary and highly conserved target in this endeavor is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the viral life cycle, as it cleaves the nascent viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription.[1][3][4] The unique cleavage specificity of Mpro, which is absent in human proteases, makes it an attractive and safe target for antiviral drug development.[2][5]
Among the various chemical scaffolds investigated, the 2-phenoxyacetamide framework has emerged as a promising starting point for the design of potent Mpro inhibitors.[6] In silico studies have demonstrated that 2-phenoxyacetamide derivatives can effectively bind to the active site of Mpro, mimicking the interactions of known substrates.[7][8] This scaffold offers synthetic tractability and allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
This comprehensive guide provides detailed application notes and step-by-step protocols for the design, synthesis, and evaluation of SARS-CoV-2 Mpro inhibitors based on the 2-phenoxyacetamide scaffold. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for researchers in the field of antiviral drug discovery.
I. Design and Synthesis of 2-Phenoxyacetamide Inhibitors
The rational design of 2-phenoxyacetamide inhibitors begins with an understanding of the Mpro active site. The active site is a cleft between the enzyme's domains I and II and features a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41 (His41).[8] Inhibitors are designed to interact with key residues within this pocket. The 2-phenoxyacetamide core can be strategically functionalized to enhance these interactions.
General Synthetic Workflow
The synthesis of 2-phenoxyacetamide derivatives is typically achieved through a convergent synthesis strategy involving the coupling of a substituted phenol with an appropriately substituted N-aryl-2-chloroacetamide. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[9][10]
Experimental Protocol: Synthesis of a Representative N-aryl-2-phenoxyacetamide
This protocol describes a general method for the synthesis of N-aryl-2-phenoxyacetamide derivatives.
Materials:
-
Substituted phenol (1.0 eq)
-
Substituted N-aryl-2-chloroacetamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a stirred solution of the substituted phenol in acetone or DMF, add potassium carbonate.
-
Add the substituted N-aryl-2-chloroacetamide to the reaction mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the desired N-aryl-2-phenoxyacetamide derivative.[10]
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
II. Biochemical Evaluation of Mpro Inhibitory Activity
The initial screening of synthesized compounds is performed using a biochemical assay with purified recombinant SARS-CoV-2 Mpro. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a robust and widely used method for this purpose.[5]
Protocol: Expression and Purification of Recombinant SARS-CoV-2 Mpro
High-purity and high-activity Mpro are essential for reliable inhibitor screening. This protocol details the expression and purification of His-tagged Mpro from E. coli.[7][11][12][13][14][15]
Materials:
-
E. coli BL21(DE3) cells transformed with a plasmid encoding His-tagged SARS-CoV-2 Mpro.[12][13]
-
Luria-Bertani (LB) or Terrific Broth (TB) media with appropriate antibiotic (e.g., kanamycin).[12]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).[15]
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).[11]
-
Ni-NTA affinity chromatography column.[7]
-
Elution buffer (Lysis buffer with a gradient of imidazole).[11]
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight at 37°C.[12]
-
Use the starter culture to inoculate a larger volume of media and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18-20°C) overnight.[15]
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.[11][12]
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.[11]
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged Mpro using a linear gradient of imidazole.[11]
-
Analyze the fractions by SDS-PAGE to assess purity. Pool the fractions containing pure Mpro.
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Protocol: FRET-Based Mpro Inhibition Assay
This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. In the intact substrate, a fluorophore is quenched by a quencher. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[5][16]
Materials:
-
Purified recombinant SARS-CoV-2 Mpro.
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., GC-376).[11]
-
384-well black plates.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the assay buffer, the test compound solution, and the purified Mpro enzyme.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Calculate the initial velocity of the reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation: Representative Biochemical Data
| Compound ID | Mpro IC₅₀ (µM) |
| Compound A | 0.5 |
| Compound B | 2.1 |
| Compound C | >50 |
| GC-376 (Control) | 0.05 |
III. Cell-Based Evaluation of Antiviral Activity
Compounds that show potent inhibition in the biochemical assay are then evaluated in cell-based assays to determine their ability to inhibit viral replication in a cellular context.
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect host cells from virus-induced cell death.[17][18][19][20]
Materials:
-
SARS-CoV-2 (at a known multiplicity of infection, MOI).[18][20]
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds dissolved in DMSO.
-
Positive control antiviral (e.g., Remdesivir).
-
Cell viability reagent (e.g., CellTiter-Glo, Neutral Red).[17][18]
-
96-well clear-bottom plates.
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells.[18][20]
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percent protection for each compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) from the dose-response curve.
Protocol: Cell-Based Mpro Activity Reporter Assay
This assay directly measures the inhibition of Mpro activity within living cells using a reporter system.[8][21]
References
- 1. Challenges for targeting SARS-CoV-2 proteases as a therapeutic strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 13. Optimization of the expression of the main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Coronavirus protease panel anti viral assay using 293T cells [protocols.io]
Application Notes and Protocols for 2-Methoxyacetamide Reactions
Introduction
2-Methoxyacetamide (CAS No. 16332-06-2) is a versatile organic compound characterized by an acetamide backbone with a methoxy group attached to the alpha-carbon.[1] This unique structural arrangement of a methoxy and an amide group imparts distinct chemical properties that make it a valuable intermediate in various organic syntheses.[1] Its utility is prominent in the preparation of more complex molecules, finding applications in pharmaceutical and life sciences research where its derivatives are investigated for potential anti-inflammatory, antimicrobial, and anticancer activities.[1] This document provides detailed experimental protocols for key reactions involving this compound, offering insights into the underlying chemical principles to guide researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₃H₇NO₂ | [1][2] |
| Molecular Weight | 89.09 g/mol | [1][2] |
| CAS Number | 16332-06-2 | [1][2] |
| Boiling Point | Not available | [3][4] |
| Melting Point | 96 °C | [5] |
| SMILES | COCC(=O)N | [1][2] |
| InChI Key | MTEZLAATISORQK-UHFFFAOYSA-N | [1][2] |
Safety and Handling
This compound is classified as an irritant, causing serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[6][7] All manipulations should be performed in a well-ventilated fume hood.[6][8] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][7] For skin contact, wash off immediately with soap and plenty of water.[6][7]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8] Keep the container tightly closed.[6][8]
Experimental Protocols
The following protocols detail common reactions involving this compound, providing a foundation for its application in synthetic chemistry.
Protocol 1: Synthesis of N-Substituted 2-Methoxyacetamides via Acylation
The acylation of primary or secondary amines with a methoxyacetyl derivative is a direct method for synthesizing N-substituted 2-methoxyacetamides. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme:
A general acylation reaction.
Materials:
-
2-Methoxyacetyl chloride
-
Primary or secondary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add 2-methoxyacetyl chloride (1.1 eq) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified further by column chromatography on silica gel or by recrystallization. Characterize the final product by NMR, IR, and mass spectrometry.
Rationale: The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-methoxyacetyl chloride. Triethylamine is a non-nucleophilic base that effectively scavenges the HCl generated, driving the reaction to completion.
Protocol 2: Hydrolysis of this compound
Amides can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions. This protocol outlines the base-catalyzed hydrolysis of this compound. Microwave irradiation can significantly accelerate this process.[9]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16332-06-2 | this compound - Moldb [moldb.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. aksci.com [aksci.com]
- 9. Hydrolysis Reaction [cem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxyacetamide Synthesis
Welcome to the technical support center for the synthesis of 2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols.
Introduction
This compound (CAS No. 16332-06-2) is a versatile building block in organic synthesis, finding applications in the development of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, while seemingly straightforward, can present several challenges that impact yield and purity. This guide will focus on the most common synthetic routes and provide practical solutions to overcome frequently encountered obstacles.
Core Synthesis Pathways & Troubleshooting
The two primary routes for synthesizing this compound are the ammonolysis of a 2-methoxyacetate ester and the hydration of 2-methoxyacetonitrile. A third, direct amidation of 2-methoxyacetic acid, is also discussed.
Diagram: Overview of Synthetic Routes
References
Technical Support Center: Purification of 2-Methoxyacetamide
Welcome to the technical support guide for the purification of 2-Methoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that the purity of your starting materials and intermediates is paramount to the success of your research. This guide provides in-depth, field-proven insights into common purification challenges and their solutions, presented in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound I should be aware of before starting purification?
Understanding the basic properties of this compound is the cornerstone of designing an effective purification strategy. These characteristics dictate the choice of solvents and techniques.
The compound is a simple amide with the structure of an acetamide backbone featuring a methoxy group on the adjacent carbon.[1] This structure confers a notable degree of polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [1][2][3] |
| Molecular Weight | 89.09 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Inferred from properties |
| Melting Point | 96 °C | [2] |
| Boiling Point (Calculated) | 193.83 °C (466.98 K) | [4] |
| Water Solubility | Moderately Soluble (log₁₀WS: -0.90) | [4] |
| Octanol/Water Partition Coefficient (logP) | 0.168 | [4] |
The key takeaways are its solid nature at room temperature and its high melting point. The calculated boiling point is quite high, suggesting that vacuum distillation would be necessary to prevent thermal degradation if distillation were chosen as a purification method. Its polarity and ability to hydrogen bond (due to the -NH₂ group) suggest solubility in polar protic and aprotic solvents.
Q2: What are the likely impurities I might encounter in my crude this compound sample?
Identifying potential impurities is critical for selecting a purification method with the appropriate selectivity. While a definitive list depends on the specific synthetic route, common impurities can be logically inferred from typical amidation reactions.[1][5]
-
Unreacted Starting Materials: The most common impurities are residual starting materials. This could include methoxyacetic acid or an activated derivative like an ester (e.g., ethyl methoxyacetate).[1][6] If ammonia was used as the nitrogen source, excess amounts are typically volatile and easily removed, but salts like ammonium chloride may persist.
-
Reaction Byproducts: Depending on the coupling agents or conditions used, side-reaction products may form. For instance, if thionyl chloride is used to create an acyl chloride intermediate, byproducts from its decomposition could be present.[5]
-
Solvent Residues: Incomplete removal of reaction or work-up solvents (e.g., toluene, ethanol, tetrahydrofuran) is a frequent source of contamination.[7]
-
Degradation Products: Amides can be susceptible to hydrolysis back to the parent carboxylic acid (methoxyacetic acid) and ammonia, particularly if exposed to harsh acidic or basic conditions during work-up or purification.[8]
Purification Strategy & Troubleshooting
The initial state of your crude product—whether it's a solid or an oil—is the first decision point in your purification workflow.
Caption: Initial decision tree for selecting a purification method.
Q3: My crude product is an off-white solid. How do I perform a recrystallization?
Recrystallization is the most powerful technique for purifying crystalline solids that are relatively pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9]
Step-by-Step Recrystallization Protocol
Caption: A standard workflow for the recrystallization process.
Troubleshooting Recrystallization
Table 2: Common Recrystallization Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The solution is supersaturated above the compound's melting point. Cooling was too rapid. | Re-heat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent. Allow the solution to cool much more slowly.[10] |
| No Crystals Form | Too much solvent was used (solution is not saturated). The energy barrier for nucleation has not been overcome. | 1. Boil off some of the solvent to increase concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" from a previous pure batch.[8] |
| Very Low Yield | Too much solvent was used initially. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the absolute minimum amount of boiling solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Pre-heat all glassware for hot filtration.[10][11] |
| Product Still Impure | Cooling was too fast, trapping impurities in the crystal lattice. The chosen solvent is not selective enough (impurities co-crystallize). | Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.[10] If impurities persist, screen for a different recrystallization solvent or consider chromatography. |
Q4: My product is a viscous oil, or recrystallization failed. When and how should I use column chromatography?
Column chromatography is the method of choice when recrystallization is ineffective, either because the compound is an oil or because impurities have very similar solubility characteristics to the product.[8] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Protocol for Flash Column Chromatography
-
TLC Analysis: First, determine the appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good eluent system will show the desired product with a Retention Factor (Rf) of ~0.3-0.4 and good separation from all impurities.
-
Starting Eluent: For this compound, a good starting point is a mixture of ethyl acetate and hexane. For example, start with 30% ethyl acetate in hexane and adjust the ratio to achieve the desired Rf.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" method generally results in better separation.
-
Elution: Run the eluent through the column, collecting fractions. You can either use an isocratic (constant eluent composition) or gradient (increasing polarity over time) elution. For separating closely related impurities, a slow gradient is often most effective.[8]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
-
Problem: The compound is stuck on the column and will not elute.
-
Cause: The mobile phase is not polar enough to displace the highly polar amide from the acidic silica gel.[8]
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 50% ethyl acetate/hexane, try switching to 70%, then 100% ethyl acetate. If necessary, add a small percentage (1-5%) of a more polar solvent like methanol.
-
-
Problem: The compound streaks or "tails" down the TLC plate or column.
-
Cause: Strong, undesirable interactions between your basic amine-containing compound and the acidic silanol (-SiOH) groups on the silica surface.
-
Solution: Add a small amount of a competitive base, like triethylamine (0.5-1%), to your eluent system.[7] This will occupy the acidic sites on the silica, allowing your compound to travel through the column more symmetrically.
-
-
Problem: Impurities are co-eluting with the product.
-
Cause: The chosen eluent system does not have sufficient selectivity to resolve the compounds.
-
Solution: Try a different solvent system. For example, if a hexane/ethyl acetate system fails, a system based on dichloromethane/methanol or toluene/acetone might provide different selectivity and achieve separation.[8]
-
By methodically addressing these common issues, you can optimize the purification of this compound, ensuring the high quality required for subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]
- 6. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Methoxyacetamide
Welcome to the Technical Support Center for the synthesis of 2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and offering validated solutions.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yield in the synthesis of this compound, typically via the ammonolysis of methyl 2-methoxyacetate, is a frequent issue that can usually be traced back to one of three root causes: incomplete reaction or competing hydrolysis side reactions.
Causality Analysis:
-
Incomplete Reaction: The reaction between an ester and ammonia (ammonolysis) to form an amide is an equilibrium process.[1] To drive the reaction towards the product, a high concentration of ammonia is required. Insufficient reaction time or temperatures that are too low can also lead to poor conversion rates.
-
Hydrolysis of Starting Material: Your starting ester, methyl 2-methoxyacetate, is susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions. This side reaction converts the ester into methoxyacetic acid, consuming your reactant and preventing it from forming the desired amide.[2]
-
Hydrolysis of Product: The desired product, this compound, can also undergo hydrolysis back to methoxyacetic acid.[3] This is particularly problematic if the reaction is heated for extended periods in the presence of water.
Troubleshooting Workflow for Low Yield
Question 2: My final product is contaminated with an acidic impurity. How do I identify and remove it?
Answer: The most likely acidic impurity is methoxyacetic acid, resulting from the hydrolysis of either the starting ester or the amide product. Its presence can be confirmed analytically and it can be removed with a targeted purification strategy.
Mechanistic Insight:
Ester and amide hydrolysis are classic nucleophilic acyl substitution reactions.
-
Ester Hydrolysis: Water acts as a nucleophile, attacking the carbonyl carbon of methyl 2-methoxyacetate. This process is catalyzed by either acid or base, leading to the formation of methoxyacetic acid and methanol.
-
Amide Hydrolysis: This reaction is generally slower than ester hydrolysis but can occur under prolonged heating in aqueous acidic or basic conditions, yielding methoxyacetic acid and ammonia.[3]
Identification and Removal Strategy:
| Step | Action | Rationale |
| 1. Identification | Analyze the crude product using ¹H NMR. Methoxyacetic acid will show a characteristic carboxylic acid proton signal (typically >10 ppm) and a singlet for the α-protons next to a singlet for the methoxy group. | Confirms the identity of the impurity before proceeding with purification. |
| 2. Purification | During the workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | The basic bicarbonate solution will deprotonate the acidic methoxyacetic acid, forming sodium methoxyacetate, which is highly soluble in the aqueous layer and will be removed. The neutral amide product remains in the organic layer. |
| 3. Isolation | Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. | This isolates the purified product from the washing solution. |
| 4. Final Polish | If necessary, perform recrystallization or column chromatography for higher purity. | Removes any remaining trace impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? A1: The most direct and widely used method is the ammonolysis of an ester, specifically the reaction of methyl 2-methoxyacetate with ammonia.[1][] This method is favored for its simplicity and good atom economy. The reaction involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to the displacement of methanol and formation of the primary amide.[1] While synthesis from methoxyacetyl chloride is also possible, it generates HCl as a byproduct, which requires neutralization.[3][]
Q2: How can I proactively minimize the formation of hydrolysis byproducts? A2: Prevention is key. To minimize the formation of methoxyacetic acid, you must rigorously control the reaction environment.
-
Use Anhydrous Reagents: Ensure your starting ester and any solvents (if used, e.g., methanol) are anhydrous.
-
Control Water Content: If using aqueous ammonia, be aware that water is present. Minimize reaction time and avoid excessive temperatures to limit its role in hydrolysis. Using a solution of ammonia in an alcohol like methanol is often a better alternative.
-
Temperature Management: Avoid unnecessarily high temperatures or prolonged heating, as these conditions accelerate the rate of hydrolysis for both the ester and the amide product.[3]
Q3: What are the critical safety precautions when using ammonia for this synthesis? A3: Ammonia is a hazardous chemical that requires careful handling.
-
Ventilation: Always conduct the reaction in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Be aware of first aid procedures for ammonia exposure, which primarily involve flushing affected areas with copious amounts of water.[5]
Validated Experimental Protocol
This protocol for the synthesis of this compound from methyl 2-methoxyacetate is designed to maximize yield and minimize side reactions.
Materials:
-
Methyl 2-methoxyacetate (1.0 eq)
-
Ammonia solution (7N in methanol, >3.0 eq)
-
Round-bottom flask or sealed pressure vessel
-
Magnetic stirrer and stir bar
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine methyl 2-methoxyacetate (1.0 eq) with a 7N solution of ammonia in methanol (>3.0 eq). Rationale: Using a significant excess of ammonia in an anhydrous solvent drives the equilibrium towards the product and minimizes water-related side reactions.
-
Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 24-48 hours, or gently heat to 40-50 °C for 6-12 hours in a vessel rated for pressure. Rationale: Moderate heating can increase the reaction rate, but must be controlled to prevent excessive pressure buildup and potential amide hydrolysis.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol solvent.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if high purity is required.
Summary of Potential Side Products
| Side Product | Causative Reaction | Analytical Signature (¹H NMR) | Prevention & Mitigation |
| Methoxyacetic Acid | Hydrolysis of ester or amide | Broad singlet >10 ppm (COOH), sharp singlet ~4.0 ppm (α-CH₂), sharp singlet ~3.4 ppm (OCH₃) | Use anhydrous reagents; control temperature; remove via basic wash. |
| Unreacted Methyl 2-Methoxyacetate | Incomplete Ammonolysis | Sharp singlet ~3.7 ppm (ester OCH₃), sharp singlet ~4.0 ppm (α-CH₂), sharp singlet ~3.4 ppm (ether OCH₃) | Increase ammonia concentration; increase reaction time/temperature. |
Visualization of Reaction Pathways
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxyacetamide
Welcome to the technical support center for the synthesis and optimization of 2-Methoxyacetamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Here, we address specific challenges you may encounter during your experiments in a direct question-and-answer format, grounded in established chemical principles and practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory and industrial methods for synthesizing this compound are:
-
Amidation of a 2-methoxyacetic acid derivative: This typically involves activating 2-methoxyacetic acid, for example by converting it to an acyl chloride, and then reacting it with ammonia.
-
Ammonolysis of a methyl methoxyacetate: This is a direct method where methyl methoxyacetate is reacted with ammonia, often under pressure and/or with heating, to form the amide and methanol as a byproduct.
Q2: What are the primary challenges in synthesizing this compound?
A2: Researchers often face challenges related to:
-
Low Yield: Incomplete reactions or the formation of side products can significantly reduce the yield.
-
Impurity Profile: The presence of unreacted starting materials or byproducts can complicate purification.
-
Reaction Control: The ammonolysis reaction, in particular, can be sensitive to temperature and pressure, requiring careful control to avoid side reactions.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am experiencing a low yield of this compound when using the ammonolysis of methyl methoxyacetate. What are the likely causes and how can I improve it?
A: Low yield in the ammonolysis of methyl methoxyacetate is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions.
Potential Cause 1: Incomplete Reaction
The reaction between methyl methoxyacetate and ammonia is an equilibrium process. If the reaction does not proceed to completion, you will be left with a significant amount of unreacted starting material.
Solutions:
-
Increase Ammonia Concentration: Using a larger excess of ammonia can shift the equilibrium towards the product side. This can be achieved by using a saturated solution of ammonia in an appropriate solvent or by increasing the pressure of ammonia gas in the reaction vessel.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. A good starting point is in the range of 40-60°C, with careful monitoring.
-
Extend Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
Potential Cause 2: Methanol Inhibition
The methanol produced as a byproduct can participate in a reverse reaction, converting the this compound back into the starting ester.
Solution:
-
Removal of Methanol: If your reaction setup allows, continuous or periodic removal of methanol from the reaction mixture can drive the equilibrium towards the product. This is more feasible in larger-scale or continuous flow setups.
Potential Cause 3: Side Reactions
At elevated temperatures, side reactions can become more prevalent, consuming your starting materials and forming unwanted byproducts.
Solution:
-
Optimize Temperature: As mentioned, while heat can increase the reaction rate, it must be carefully controlled. Determine the optimal temperature for your specific setup by running small-scale experiments at various temperatures and analyzing the product mixture for yield and purity.
The following table summarizes recommended starting conditions for optimizing the ammonolysis of methyl methoxyacetate:
| Parameter | Recommended Range | Rationale |
| Ammonia | 5-10 equivalents | Shifts equilibrium towards product formation. |
| Temperature | 25-60 °C | Balances reaction rate and side product formation. |
| Solvent | Methanol, Ethanol, or no solvent | Depends on the scale and specific ammonia source. |
| Pressure | 1-5 atm (if using NH₃ gas) | Increases the concentration of ammonia in the reaction. |
| Time | 12-48 hours | Allow sufficient time for the reaction to reach completion. |
Here is a general workflow for troubleshooting low yield in this reaction:
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methoxyacetamide
Welcome to the technical support center for the HPLC analysis of 2-Methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this small, polar analyte. Peak tailing is a common issue that can compromise the accuracy and reproducibility of your results.[1] This document provides a structured, in-depth approach to troubleshooting, moving from simple system checks to more complex chemical interactions.
Introduction to the Challenge: Analyzing this compound
This compound is a small organic molecule with the chemical formula C₃H₇NO₂.[2][3][4] Its structure, featuring both a methoxy and an amide group, gives it polar characteristics.[2] While reversed-phase HPLC is a workhorse technique, analyzing polar compounds like this compound can be challenging.[5] The primary issue is often poor peak shape, specifically peak tailing, which can arise from a variety of factors within the HPLC system and the method's chemistry.[6]
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound peak is tailing. Where should I begin my troubleshooting?
A1: Start with the fundamentals: your HPLC system and column setup. Before delving into complex mobile phase modifications, it's crucial to rule out any physical or systemic issues that could be causing peak distortion. These problems are often related to "extra-column volume," which is any volume the sample travels through outside of the packed bed of the column.[7]
Initial System & Column Health Check Protocol:
-
Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated. Use narrow internal diameter tubing (e.g., 0.005") to minimize dead volume.[7]
-
Inspect the Column Inlet: Look for signs of column bed deformation, such as a void or channel at the inlet.[1] This can happen from pressure shocks or improper handling. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[8]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants that might cause peak tailing and is a good practice for method robustness.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. For polar analytes, this can sometimes take longer than expected.
Q2: I've confirmed my system is sound, but the peak tailing persists. Could my mobile phase be the culprit?
A2: Absolutely. The mobile phase chemistry is a primary factor in controlling peak shape, especially for polar molecules that can interact with the stationary phase in unintended ways. The main issue in reversed-phase chromatography is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[8][9]
Understanding Silanol Interactions:
Silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[9] These silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above 3-4.[10] If your analyte has basic or polar functional groups, it can interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[7][8]
Mobile Phase Optimization Strategy:
-
pH Adjustment: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these unwanted secondary interactions.[8] This is often the most effective way to improve peak shape for polar or basic compounds on a standard C18 column.
-
Buffer Selection and Concentration: Using a buffer is essential to maintain a stable pH across the column, especially when the sample is introduced.[11][12] A buffer concentration of 10-50 mM is typically recommended.[13] Phosphate buffers can be particularly effective as they can help to mask residual silanol groups.[11]
-
Organic Modifier Choice: Acetonitrile and methanol are the most common organic modifiers. Their choice can influence peak shape, so it may be worth trying both to see which provides better symmetry for this compound.
| Parameter | Recommendation for this compound | Reasoning |
| Mobile Phase pH | 2.5 - 3.5 (using an appropriate buffer like phosphate or formate) | Suppresses ionization of residual silanol groups, reducing secondary interactions.[8] |
| Buffer Concentration | 10 - 50 mM | Maintains a consistent pH environment, preventing peak splitting or broadening.[11][13] |
| Organic Modifier | Acetonitrile or Methanol | Evaluate both to determine the optimal selectivity and peak shape. |
Q3: I've optimized my mobile phase, but I'm still not getting a sharp peak. Am I using the right column?
A3: This is a critical question. If mobile phase adjustments aren't enough, the stationary phase itself is the next logical area to investigate. Not all C18 columns are the same, and for a polar analyte like this compound, the right column chemistry can make a significant difference.
Column Selection Guide for Polar Analytes:
-
End-Capped Columns: Most modern columns are "end-capped," a process that chemically converts many of the residual silanol groups into less polar groups.[8] Using a column with high-density bonding and thorough end-capping is crucial for minimizing tailing with polar compounds.[1]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the base of the alkyl chain. This makes the stationary phase more compatible with highly aqueous mobile phases and can shield the analyte from interacting with the underlying silica surface, improving peak shape.[7][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained in reversed-phase, HILIC is an excellent alternative.[15] HILIC columns use a polar stationary phase (like bare silica or with amide or diol functional groups) and a mobile phase with a high percentage of organic solvent.[15][16]
| Column Type | Suitability for this compound | Key Feature |
| Standard C18 (non-end-capped) | Low | High potential for silanol interactions and peak tailing. |
| Modern, Fully End-Capped C18 | Moderate to High | Significantly reduces silanol activity, leading to better peak shape.[13] |
| Polar-Embedded/End-Capped C18 | High | Offers alternative selectivity and improved peak shape for polar analytes.[7] |
| HILIC | High | Specifically designed for the retention and separation of polar compounds.[15] |
Q4: Could my sample preparation or injection be causing the peak tailing?
A4: Yes, the sample itself, and how it's introduced to the system, can be a source of peak distortion. Two common culprits are the sample solvent and mass overload.
Sample-Related Troubleshooting:
-
Sample Solvent Strength: Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker (less eluotropic) than the mobile phase.[17][18] Injecting a sample in a much stronger solvent can cause the analyte band to spread on the column, leading to broad or tailing peaks.[19][20] For a reversed-phase analysis of this compound, which will likely use a high percentage of water in the mobile phase, dissolving the sample in 100% methanol or acetonitrile could be problematic.
-
Protocol for Testing Solvent Effects:
-
Prepare your this compound standard in your current diluent.
-
Prepare a second standard at the same concentration, but dissolved in the initial mobile phase composition.
-
Inject both and compare the peak shapes. A significant improvement with the mobile-phase-dissolved sample points to a solvent effect issue.
-
-
-
Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak tailing.[1]
-
Protocol for a Loading Study:
-
Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject the same volume of each concentration.
-
Observe the peak shape. If the tailing improves or disappears at lower concentrations, you are likely overloading the column.
-
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting peak tailing for this compound.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Mechanism of Secondary Silanol Interactions
The diagram below illustrates how a polar analyte like this compound can interact with ionized silanol groups on a silica-based stationary phase, leading to peak tailing.
Caption: Unwanted interaction between analyte and ionized silanols.
By systematically addressing these potential issues, you can diagnose the root cause of peak tailing in your analysis of this compound and develop a robust, reliable HPLC method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. uhplcs.com [uhplcs.com]
- 14. hplc.eu [hplc.eu]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. mac-mod.com [mac-mod.com]
- 19. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Solubility Challenges with 2-Methoxyacetamide
Welcome to the technical support center dedicated to addressing solubility issues with 2-Methoxyacetamide in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound precipitation. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Core Concepts - Understanding the Solubility Challenge
Before troubleshooting, it's crucial to understand the compound and the physical chemistry at play.
FAQ 1: I've dissolved this compound in DMSO and it's perfectly clear, but it precipitates when I add it to my assay buffer. Why?
This is a classic case of exceeding the compound's aqueous solubility limit . A clear stock solution in a potent organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in a water-based buffer.[1] The phenomenon you're observing is often called "solvent shock" or an issue of kinetic solubility . When a small volume of your DMSO stock is introduced to the large volume of aqueous buffer, the solvent environment changes drastically and rapidly from organic to aqueous.[1] this compound, which was stable in DMSO, is suddenly forced into an environment where its solubility is much lower, causing it to crash out of solution as a precipitate.[2]
FAQ 2: What are the key properties of this compound I should know?
Understanding the physicochemical properties of your compound is the first step in designing a successful experiment. This compound is a relatively small, polar amide.[3][4]
| Property | Value | Source |
| CAS Number | 16332-06-2 | [5][6] |
| Molecular Formula | C3H7NO2 | [5][6][7] |
| Molecular Weight | 89.09 g/mol | [5][6] |
| Calculated logP | 0.168 | [5] |
| Calculated Water Solubility | ~11.2 mg/mL (0.126 mol/L) | [5] |
The low logP value suggests it is fairly hydrophilic.[5] However, its calculated water solubility, while moderate, can still be exceeded in concentrated assay conditions. Furthermore, as an amide, its stability and charge state can be influenced by the pH of the buffer, potentially affecting solubility.[4][8]
Section 2: Troubleshooting Guide for Compound Precipitation
If you are currently facing precipitation, this section provides a logical workflow to diagnose and solve the issue.
Immediate Troubleshooting Workflow
When precipitation occurs, it's critical to identify the cause systematically. The following workflow can guide your investigation.
Caption: Troubleshooting workflow for diagnosing compound precipitation.
FAQ 3: What is the maximum concentration of DMSO I should have in my final assay?
While every biological system has a different tolerance, a final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard.[1] Concentrations above 1% not only increase the risk of compound precipitation but can also induce cytotoxic or off-target effects, which could compromise your experimental results.[9][10][11] It is critical that the final DMSO concentration is kept consistent across all experimental wells, including vehicle controls.[9]
FAQ 4: Can my assay buffer composition affect the solubility of this compound?
Absolutely. The buffer is a complex chemical environment.
-
pH: For any compound with ionizable groups, pH is a critical determinant of solubility.[12] While amides are generally considered neutral, extreme pH values can lead to hydrolysis, altering the compound and its solubility profile.[4][13]
-
Salts and Ions: High concentrations of salts in some buffers can decrease the solubility of organic compounds through a "salting out" effect.
-
Proteins and Serum: Components like Fetal Bovine Serum (FBS) contain abundant proteins (e.g., albumin) that can bind to small molecules. This can either improve solubility or, in some cases, lead to the formation of insoluble complexes.[1][14]
Section 3: Proactive & Advanced Solubilization Strategies
If basic troubleshooting doesn't resolve the issue, or if you require a higher compound concentration, these advanced strategies can be employed.
Strategy 1: Optimizing the Dilution Protocol
The way you dilute your stock solution is critical. Rushing this step is a common source of error.
Protocol 1: Optimized Working Solution Preparation
Pre-warm your destination buffer: Bring your cell culture media or assay buffer to the final experimental temperature (e.g., 37°C for most cell-based assays). This prevents precipitation caused by temperature-dependent solubility changes.[15]
Calculate the dilution: Determine the volume of your DMSO stock required for the final concentration. Aim to keep the final DMSO percentage below 0.5%.[1]
Add stock to buffer (Not the reverse!): While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of DMSO stock dropwise to the side of the tube. This gradual addition prevents localized high concentrations that cause solvent shock.[15]
Mix thoroughly: Once the stock is added, cap the tube and vortex gently for 5-10 seconds to ensure a homogenous solution.
Use immediately: Prepare working solutions fresh and use them as soon as possible. Some compounds may precipitate over time even when initially appearing soluble.[15]
Strategy 2: Employing Solubilizing Excipients
For particularly challenging cases, incorporating solubilizing agents into your assay buffer can be highly effective. The choice of agent depends on the nature of your assay.
Caption: Decision guide for selecting an advanced solubilization strategy.
| Technique | Mechanism of Action | Pros | Cons & Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG-400) reduces the overall polarity of the aqueous buffer, increasing the solubility of hydrophobic compounds.[12][16] | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations.[11][17] Must run a vehicle control to test for solvent effects on the assay. |
| Surfactants | Amphiphilic molecules (e.g., Tween-80, Triton X-100) that form micelles above a critical concentration. The hydrophobic compound partitions into the micelle core, increasing its apparent solubility.[18][19] | Highly effective at low concentrations. | Can disrupt cell membranes or denature proteins/enzymes; may interfere with assay signal. Not ideal for all cell-based assays. |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD) with a hydrophobic interior and hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[20][21][22] | Generally have very low cellular toxicity.[9] Effective for a wide range of molecules. | Can be expensive; may not work for all molecular geometries. |
Protocol 2: Screening for Buffer/Serum Compatibility
This protocol helps determine if components in your cell culture medium are causing precipitation.
Prepare test solutions: Set up several tubes containing: a. Deionized Water b. Your base buffer without serum (e.g., PBS or HBSS) c. Your complete cell culture medium without serum d. Your complete cell culture medium with your standard serum concentration
Add the compound: To each tube, add this compound from your DMSO stock to the highest concentration desired in your experiment, using the optimized dilution protocol above. Ensure the final DMSO concentration is identical in all tubes.
Incubate: Place all tubes under your standard assay incubation conditions (e.g., 37°C, 5% CO2) for a few hours.
Observe: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). You can also measure turbidity using a plate reader (nephelometry) for a quantitative assessment.
Analyze:
If precipitation occurs only in tube (d), a serum component is likely the cause.[14] Consider reducing the serum percentage or using a different serum lot.
If precipitation occurs in (b), (c), and (d) but not (a), a salt in the buffer is the likely culprit.
If precipitation occurs in all tubes, you are simply exceeding the compound's intrinsic aqueous solubility limit at that concentration.
Section 4: Conclusion & Best Practices
By understanding the principles of solubility and adopting a systematic troubleshooting approach, challenges with this compound can be effectively managed. The key to success is not just following a protocol but understanding the causality behind each step. Always validate your solubilization method by running appropriate vehicle controls to ensure that the solvents or excipients used do not interfere with your biological assay.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. On the pH dependence of amide proton exchange rates in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wjbphs.com [wjbphs.com]
- 17. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Methoxyacetamide under different conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of 2-Methoxyacetamide. Given the limited publicly available stability data specific to this compound, this document synthesizes information from studies on structurally similar compounds, particularly N-substituted amides, to provide expert guidance on potential degradation pathways and best practices for handling and analysis. The information herein is intended to empower users to design robust experiments and troubleshoot stability-related issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like other N-substituted amides, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation processes, and contact with oxidative agents may also lead to decomposition.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of the amide bond in this compound is expected to be pH-dependent. Studies on similar N-substituted amides have shown that the hydrolysis rate is significantly faster in both acidic and basic environments compared to neutral pH.[1][2] At neutral pH, the rate of hydrolysis is generally slow.[1] Therefore, maintaining a pH-controlled environment is crucial for preventing degradation in aqueous solutions.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure of this compound, the primary degradation pathway is likely the hydrolysis of the amide bond. This would yield methoxyacetic acid and ammonia. Under more forceful conditions, cleavage of the ether linkage is also a possibility, though generally less facile than amide hydrolysis.
Q4: Is this compound sensitive to light?
Q5: Are there any known incompatibilities with common excipients?
A5: While specific drug-excipient compatibility studies for this compound are not widely published, general knowledge of amide chemistry suggests potential incompatibilities. Amides can interact with certain excipients, particularly those with reactive functional groups or impurities.[3][4][5] For instance, interactions with acidic or basic excipients could alter the local pH and accelerate hydrolysis. It is always recommended to conduct compatibility studies with your specific formulation excipients.[6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in an aqueous solution of this compound. | Hydrolysis of the amide bond due to non-neutral pH. | Buffer the solution to a neutral pH (around 7). Store solutions at reduced temperatures (2-8 °C) to slow down degradation kinetics. Prepare fresh solutions for critical experiments. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.[10][11][12] Characterize the unknown peaks using LC-MS or NMR to identify the degradation products.[13] |
| Inconsistent results in solid-state formulations. | Interaction with excipients or moisture-induced degradation. | Perform drug-excipient compatibility studies using techniques like DSC or FT-IR.[8][9] Control the moisture content in the formulation and storage environment. |
| Discoloration of the sample. | Potential oxidative degradation or formation of secondary degradation products. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Analyze for potential oxidative degradation products. |
Predicted Degradation Pathways
The primary degradation pathway for this compound is anticipated to be hydrolysis of the amide bond, which can be catalyzed by both acid and base.
References
- 1. researchgate.net [researchgate.net]
- 2. (54a) Kinetics and Mechanism of N-Substituted Amide Hydrolysis in High-Temperature Water | AIChE [proceedings.aiche.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of solid dosage form composition through drug-excipient compatibility testing. | Semantic Scholar [semanticscholar.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methoxyacetamide Stability & Storage
Welcome to the technical support center for 2-Methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible results.
Introduction: Understanding the Vulnerabilities of this compound
This compound (C₃H₇NO₂) is a valuable building block in organic synthesis.[1][2][3] However, like many small molecules, its amide functionality presents inherent stability challenges. The primary routes of degradation for amides, including this compound, are hydrolysis and oxidation.[4][5][6] This guide will provide a structured approach to understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9] Safety data sheets recommend refrigeration and storage under an inert gas, such as nitrogen or argon.[7] This is critical as the compound is hygroscopic and sensitive to air and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation by displacing atmospheric oxygen.[7] |
| Container | Tightly Sealed, Opaque | Prevents moisture absorption (hygroscopic nature) and light-induced degradation.[8] |
| Location | Dry, Well-Ventilated Area | General good laboratory practice for chemical storage.[7][9] |
Q2: I've noticed the appearance of a new peak in my HPLC analysis after storing a solution of this compound. What could it be?
The most probable degradation product is methoxyacetic acid, resulting from the hydrolysis of the amide bond.[10] Depending on the conditions, other byproducts from oxidative degradation could also be present.[4][5]
Q3: Can I store this compound in an aqueous solution?
Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[6][10] If an aqueous stock solution is necessary, it should be freshly prepared, and its pH should be kept neutral to minimize the rate of hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of amides.[10][11]
Q4: Is this compound compatible with all common laboratory plastics?
While specific compatibility data is limited, it is always best practice to store chemicals in their original containers or in glass vials with chemically resistant caps (e.g., PTFE-lined). If plasticware must be used, a small-scale compatibility test is recommended to ensure no leaching or degradation occurs.
Troubleshooting Guide: Degradation Issues
This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent Experimental Results or Reduced Yield
-
Symptom: You observe lower than expected yields in your reaction, or the results are not reproducible.
-
Potential Cause: Degradation of your this compound starting material.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent results.
Issue 2: Visible Changes in the Stored Material
-
Symptom: The white crystalline powder appears discolored, clumpy, or has an unusual odor.
-
Potential Cause: Significant degradation and/or moisture absorption.
Logical Flow for Material Inspection
Caption: Visual inspection decision tree.
Protocols for Preventing and Assessing Degradation
Protocol 1: Recommended Storage and Handling Procedure
This protocol is designed to minimize exposure to air, moisture, and light.
-
Receiving: Upon receipt, inspect the container for damage. Log the date of receipt.
-
Storage Location: Immediately transfer the container to a refrigerator (2-8 °C) that is designated for chemical storage.
-
Inert Atmosphere: If the original container is not sealed under an inert atmosphere, consider transferring the material inside a glovebox to smaller, amber glass vials. Backfill with nitrogen or argon before sealing.
-
Dispensing: When weighing out the material, do so in a controlled environment (e.g., a glovebox or a nitrogen-purged bag) to minimize exposure to ambient air and humidity. If a controlled environment is not available, work quickly and reseal the container immediately.
-
Solution Preparation: Prepare solutions immediately before use. Avoid preparing large stock solutions that will be stored for extended periods, especially if the solvent is protic (e.g., water, methanol).
Protocol 2: Quality Control Analysis by HPLC
This is a general HPLC method to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product, methoxyacetic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Expected Retention Times: this compound will be more polar and elute earlier than potential impurities formed through dimerization or other side reactions. Methoxyacetic acid will also be highly polar. Retention times should be confirmed with standards.
Key Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them.
-
Hydrolysis: This is the most common degradation pathway for amides.[6] It can be catalyzed by both acid and base. The amide bond is cleaved by water to form a carboxylic acid (methoxyacetic acid) and ammonia.
-
Oxidation: While less common for primary amides than for other functional groups, oxidation can still occur, especially in the presence of trace metal ions or under harsh conditions.[4][5] The specific products of this compound oxidation are not well-documented in the literature but could involve reactions at the carbon alpha to the methoxy group.
Degradation Pathway Overview
Caption: Primary degradation pathways.
References
- 1. This compound (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of 2-Methoxyacetamide in Research and Development
Welcome to the technical support center for 2-Methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a key building block and solvent in various synthetic pathways, understanding its purity profile is paramount to achieving reproducible and reliable results. This document provides in-depth insights into the common impurities found in commercial-grade this compound, their origins, potential impacts on your experiments, and robust troubleshooting and purification protocols.
The Genesis of Impurities: A Look into the Synthesis of this compound
To effectively troubleshoot issues related to this compound, it is crucial to understand its synthesis and the potential for impurity introduction. The primary industrial route to its precursor, 2-methoxyacetic acid, involves the oxidation of 2-methoxyethanol.[1] Subsequently, this compound is typically produced through the amidation of 2-methoxyacetic acid.
This multi-step synthesis creates several opportunities for the introduction of impurities that may persist in the final commercial product.
Diagram: Synthesis Pathway and Impurity Introduction
Caption: Synthesis of this compound and points of impurity introduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Based on its synthesis, the most probable impurities are:
-
2-Methoxyacetic Acid: Unreacted starting material from the amidation step.
-
2-Methoxyethanol: The precursor to 2-methoxyacetic acid, which can be carried over.[1]
-
Residual Solvents: Solvents used during synthesis or purification steps.
Q2: My reaction is sensitive to acidic conditions and is failing. Could this compound be the culprit?
Yes. Residual 2-methoxyacetic acid, an acidic impurity, can significantly lower the pH of your reaction mixture.[1] This is particularly problematic in acid-labile reactions, such as those involving certain protecting groups in peptide synthesis or in the formulation of pH-sensitive drugs.[2][3][4]
Q3: I've observed unexpected side products in my synthesis. How can I determine if they are related to impurities in this compound?
It is advisable to analyze the commercial this compound you are using by GC-MS or LC-MS to identify and quantify any impurities.[5][6] Comparing the mass of the side products to the masses of potential impurities and their derivatives can help pinpoint the source of the issue.
Q4: Are there any health and safety concerns associated with the common impurities?
Yes. 2-Methoxyethanol is known to be toxic to bone marrow and testes.[7] Methoxyacetic acid is also a metabolite of 2-methoxyethanol and is associated with its harmful effects.[7][8] Therefore, minimizing exposure and ensuring the purity of this compound is crucial, especially in drug development applications.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and links them to potential impurities in this compound.
| Observed Issue | Potential Cause (Impurity-Related) | Recommended Action |
| Low yield in base-catalyzed reactions | Residual 2-methoxyacetic acid neutralizes the base, reducing its effective concentration. | 1. Use a higher grade of this compound (>99% purity). 2. Purify the this compound before use (see Purification Protocol). 3. Add a slight excess of the base to compensate for the acidic impurity. |
| Inconsistent reaction times or results | Variable levels of impurities between different batches of this compound. | 1. Analyze each new batch of this compound for purity before use. 2. Standardize on a single supplier and request a certificate of analysis for each lot. |
| Formation of unexpected esters | Residual 2-methoxyethanol can participate in side reactions, especially in the presence of activating agents. | 1. Confirm the absence of 2-methoxyethanol using GC-MS. 2. Purify the this compound to remove residual alcohols. |
| Poor peptide coupling efficiency | Residual 2-methoxyacetic acid can protonate the N-terminus of the peptide, rendering it less nucleophilic. | 1. Perform a pre-neutralization step with a non-nucleophilic base before coupling.[9] 2. Use highly pure this compound. |
Diagram: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of common impurities in this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Prepare standard solutions of potential impurities (2-methoxyacetic acid, 2-methoxyethanol) in the same solvent at known concentrations.
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS) is typically suitable.
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 30-300.
3. Data Analysis:
- Identify the peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra to the prepared standards and library data.
- Quantify the impurities by comparing their peak areas to the calibration curves generated from the standard solutions.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a method to purify commercial this compound to remove less soluble impurities.
1. Solvent Selection:
- The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[10][11]
- Potential solvents to screen include toluene, ethyl acetate, or a mixture of ethanol and a non-polar solvent like hexane.
2. Recrystallization Procedure:
- Dissolve the impure this compound in a minimal amount of the chosen hot solvent.
- If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove any insoluble impurities and the activated charcoal.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.
3. Purity Assessment:
- Analyze the purified product using the GC-MS method described in Protocol 1 to confirm the removal of impurities.
- Determine the melting point of the purified product; a sharp melting point close to the literature value is indicative of high purity.
References
- 1. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 6. The effect of 2-methoxyethanol and methoxyacetic acid on Sertoli cell lactate production and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Refining Analytical Methods for 2-Methoxyacetamide Metabolites
Welcome to the technical support center for the bioanalysis of 2-Methoxyacetamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting solutions for common challenges encountered during method development and sample analysis. The information is presented in a direct question-and-answer format to help you quickly identify and resolve specific issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a robust analytical method.
Q1: What are the primary metabolites of this compound and what is the metabolic pathway?
The primary metabolic pathway for this compound is anticipated to be hydrolysis of the amide group to form Methoxyacetic acid (MAA) . This biotransformation increases the polarity of the compound, facilitating its excretion. MAA is a known major metabolite of other related industrial chemicals like ethylene glycol monomethyl ether.[1][2] Therefore, any robust analytical method must be capable of quantifying both the parent compound, this compound, and its key acidic metabolite, Methoxyacetic acid.
Caption: Anticipated metabolic pathway of this compound.
Q2: What is the recommended analytical platform for quantifying this compound and its metabolites in biological matrices?
For quantifying drugs and their metabolites in biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][4][5][6] Its high sensitivity and selectivity allow for the accurate measurement of low-concentration analytes in complex matrices like plasma, urine, and tissue homogenates.[4][6]
While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it often requires a derivatization step to increase the volatility and thermal stability of polar analytes like Methoxyacetic acid, which adds complexity to the sample preparation workflow.[1][7][8]
Q3: What are the critical parameters to evaluate during bioanalytical method validation according to regulatory standards?
To ensure that a bioanalytical method is suitable for its intended purpose and generates reliable data for regulatory submissions, a full validation is required.[9][10] Key international guidelines, such as the ICH M10, outline the necessary parameters to assess.[9][10][11][12]
| Validation Parameter | Description | Core Requirement (Typical) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10] | No significant interference at the retention time of the analyte and internal standard (IS). |
| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[10][13] | Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A defined range including a Lower Limit of Quantitation (LLOQ) and an Upper Limit of Quantitation (ULOQ). |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components.[3][4] | The IS-normalized matrix factor should have a CV ≤15%. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[14][15][16] | Mean concentration should be within ±15% of nominal concentration. |
| Carryover | The appearance of analyte signal in a blank sample following a high-concentration sample.[17] | Carryover in blank after ULOQ should not be >20% of the LLOQ response. |
This table summarizes typical acceptance criteria based on FDA and ICH guidelines. Always refer to the latest official documentation.[9][12][13]
Part 2: Troubleshooting Guide: Sample Preparation
Sample preparation is a critical step aimed at removing interferences and concentrating the analyte, but it is also a common source of error.[18][19][20]
Q4: My analyte recovery is low and variable. What are the likely causes and how can I improve it?
Low and inconsistent recovery is often traced back to the chosen extraction technique. The goal is to select a method that efficiently extracts your analytes while removing matrix components like proteins and phospholipids.[14][19]
Causality: The physicochemical properties of this compound (neutral amide) and Methoxyacetic acid (anionic carboxylate) are different. A single extraction condition may not be optimal for both. For Methoxyacetic acid, the sample pH must be adjusted below its pKa (~3.5) to neutralize it, allowing for efficient extraction into an organic solvent or retention on a non-polar SPE sorbent.
Troubleshooting Steps:
-
Evaluate Different Extraction Techniques:
-
Protein Precipitation (PPT): Fast and simple, but provides the "dirtiest" extract, often leading to significant matrix effects.[14][19] Best for initial screening but not recommended for rigorous quantitative methods.
-
Liquid-Liquid Extraction (LLE): Offers a much cleaner extract.[7][21] The choice of organic solvent is critical. A trial of different solvents (e.g., ethyl acetate, methyl tert-butyl ether) is recommended. Remember to acidify the sample before extracting Methoxyacetic acid.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for high concentration factors.[22] A mixed-mode SPE sorbent (combining reversed-phase and anion exchange) can be ideal for retaining both the neutral parent and the acidic metabolite.
-
-
Optimize pH: For LLE or SPE of Methoxyacetic acid, ensure the sample pH is 1.5-2 units below its pKa. This converts the ionized form to the neutral form, which is necessary for efficient partitioning.
-
Check Solvent Evaporation: If using an evaporation step to concentrate the sample, ensure the temperature is not too high, as this can cause degradation or loss of volatile analytes.
Q5: I'm observing significant ion suppression in my LC-MS/MS analysis. How do I identify and mitigate this matrix effect?
Matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the biological matrix, such as phospholipids or salts.[3][4] It is a major cause of poor accuracy and reproducibility.[3]
Identifying the Problem: The most common method is the post-extraction spike analysis .[4][23] Compare the analyte's peak area in a post-spiked extracted blank matrix to its peak area in a neat solution at the same concentration. A ratio of <1 indicates ion suppression, while a ratio >1 indicates ion enhancement.[4]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components. Transitioning from PPT to a more rigorous technique like LLE or, preferably, SPE will significantly reduce matrix effects.[14][22]
-
Optimize Chromatography: Ensure the chromatographic method separates the analytes from the bulk of the matrix components. A common issue is the co-elution of analytes with phospholipids. Modifying the gradient or using a different column chemistry can resolve this.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the ideal internal standard.[24][25][26] It co-elutes with the analyte and experiences the same matrix effects, providing effective normalization and improving data accuracy.[25] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[26]
-
Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, but may compromise the ability to reach the required LLOQ.
Caption: General workflow for sample preparation in bioanalysis.
Part 3: Troubleshooting Guide: LC-MS/MS Method
Even with a clean sample, chromatographic and mass spectrometric issues can arise.
Q6: My chromatographic peak shape is poor (tailing, fronting, or splitting). What are the common causes and solutions?
Poor peak shape compromises integration accuracy and resolution. The cause can usually be isolated by observing whether all peaks or only specific peaks are affected.[27]
Troubleshooting Peak Shape Issues
| Symptom | Probable Cause | Recommended Solution |
| All Peaks Tailing | Extra-column dead volume: Poorly made fitting connection. Column contamination/void: Buildup on the column frit or a void at the column inlet. | Remake all fittings, especially at the column inlet/outlet. Reverse-flush the column (if permitted by manufacturer). If a void is suspected, replace the column.[27] |
| Acidic/Basic Peaks Tailing | Secondary interactions: Silanol groups on the silica backbone interacting with the analyte. | For the acidic metabolite (MAA), ensure the mobile phase pH is low (~2.5-3.0) to keep it protonated. For basic compounds, a low pH can also help, but sometimes a mid-range pH with a buffered mobile phase is needed. Consider a column with end-capping or a different stationary phase. |
| Peak Fronting | Column overload: Injecting too much sample mass onto the column. | Dilute the sample or reduce the injection volume.[27][28] |
| Split Peaks | Partially plugged frit: Contamination blocking flow paths. Injection solvent mismatch: Sample is dissolved in a much stronger solvent than the mobile phase, causing it to spread on the column head. | Replace the column frit or the column itself.[27] Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[28] |
Q7: My analyte signal is unstable or has disappeared. What is the logical troubleshooting sequence?
A sudden loss of signal can be alarming but is often due to a simple issue with either the LC or the MS system. A systematic check is the fastest way to a solution.[17][29]
Caption: Decision tree for troubleshooting MS signal loss.
Q8: How do I select optimal MRM transitions for this compound and Methoxyacetic acid?
Proper Multiple Reaction Monitoring (MRM) transition selection is fundamental for the selectivity and sensitivity of an LC-MS/MS method.[30]
Step-by-Step Protocol for MRM Optimization:
-
Determine the Precursor Ion: Prepare a ~1 µg/mL solution of the analyte in the mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
In positive electrospray ionization (ESI+) mode, look for the protonated molecule, [M+H]⁺.
-
This compound (MW: 89.09): Expect m/z 90.1.
-
-
For Methoxyacetic acid (MW: 90.08), negative ion mode (ESI-) is generally more sensitive. Look for the deprotonated molecule, [M-H]⁻, at m/z 89.1.
-
-
Find Product Ions: While infusing, perform a product ion scan on the selected precursor. This will fragment the molecule in the collision cell and show the resulting product ions.
-
Select Transitions: Choose at least two product ions for each analyte.
-
Quantifier: The most intense and stable product ion. This transition is used for quantification.
-
Qualifier: A second, less intense product ion. This transition is used for identity confirmation. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and calibrators.[30]
-
-
Optimize Collision Energy (CE): For each selected transition, perform a CE ramp to find the voltage that produces the most intense product ion signal. This value should be optimized for each transition individually.
-
Optimize Source Parameters: Finally, optimize source-dependent parameters like gas flows, temperatures, and voltages to achieve the most stable and intense signal for your analytes under your specific LC flow conditions.[29]
By following these structured troubleshooting and optimization guides, you can develop a robust, reliable, and regulatory-compliant method for the analysis of this compound and its metabolites, ensuring the highest quality data for your research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. rsc.org [rsc.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 22. biotage.com [biotage.com]
- 23. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
- 27. agilent.com [agilent.com]
- 28. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 29. ssi.shimadzu.com [ssi.shimadzu.com]
- 30. forensicrti.org [forensicrti.org]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS of 2-Methoxyacetamide
Welcome to the technical support center for the analysis of 2-Methoxyacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the challenges posed by matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reliability of your data.
Troubleshooting Guide: Navigating Common Issues
This section addresses specific problems you may encounter during the analysis of this compound, offering step-by-step guidance to diagnose and resolve them.
Q1: Why am I observing poor sensitivity and inconsistent results for this compound in my plasma samples?
A1: The likely culprit is a phenomenon known as ion suppression, a common matrix effect in LC-MS/MS.
The underlying science: During electrospray ionization (ESI), co-eluting endogenous components from your biological matrix (like plasma) can compete with your analyte, this compound, for ionization.[1][2][3] This competition reduces the efficiency with which this compound molecules are charged, leading to a suppressed signal and, consequently, poor sensitivity and erratic results.[1][2][3] Phospholipids are particularly notorious for causing ion suppression in plasma samples.[4][5]
Diagnostic Workflow:
To confirm that ion suppression is the root cause, you can perform a post-column infusion experiment. This will help you visualize the regions in your chromatogram where suppression is most significant.[6][7][8]
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a standard solution of this compound at a concentration that provides a stable signal.
-
Infusion Setup: Using a T-connector, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column but before the mass spectrometer inlet.
-
Blank Injection: Inject a blank matrix extract (e.g., plasma processed without the analyte).
-
Data Analysis: Monitor the signal of the infused this compound. A drop in the signal intensity at specific retention times indicates the elution of matrix components that are causing ion suppression.[6][7][8]
Mitigation Strategies:
If ion suppression is confirmed, consider the following strategies, starting with the most straightforward:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[6][9][10][11] However, this may also decrease the analyte concentration below the limit of quantitation.[7][10] A 10-fold dilution is a good starting point.
-
Chromatographic Optimization: Adjusting your chromatographic method to separate this compound from the suppression zones is a powerful approach.[1][12]
-
Modify the gradient profile to enhance separation.
-
Experiment with different stationary phases. Given that this compound is a polar compound, a hydrophilic interaction liquid chromatography (HILIC) column might provide better retention and separation from non-polar interferences like phospholipids.
-
-
Enhanced Sample Preparation: More rigorous sample cleanup is often the most effective solution.[1][4]
-
Solid-Phase Extraction (SPE): SPE can selectively isolate your analyte while removing a significant portion of the matrix.[13][14][15] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for removing a broad range of interferences.[16]
-
Phospholipid Removal Plates/Cartridges: These specialized products, often containing zirconia-coated silica, specifically target and remove phospholipids from the sample.[4][17][18]
-
Visualizing the Troubleshooting Process:
Caption: A decision tree for troubleshooting poor sensitivity.
Q2: My calibration curve for this compound is non-linear, especially at lower concentrations. What could be the cause?
A2: This is often a manifestation of matrix effects that are not adequately compensated for, or it could be related to the choice of your internal standard.
The underlying science: A non-linear calibration curve suggests that the relationship between concentration and response is not consistent across the calibration range. This can happen when the degree of ion suppression or enhancement changes with analyte concentration. At low concentrations, the analyte-to-interferent ratio is low, and the matrix effect can be more pronounced.
Troubleshooting Steps:
-
Evaluate Your Internal Standard (IS): The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thereby normalizing the signal.[1]
-
Are you using a Stable Isotope-Labeled (SIL) Internal Standard? A SIL-IS for this compound (e.g., this compound-d3) is the gold standard.[4][19][20][21] It has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring the most accurate compensation for matrix effects.[19]
-
If using a structural analog IS: Ensure it co-elutes as closely as possible with this compound and has similar ionization efficiency. A mismatched IS may not adequately compensate for matrix effects, leading to non-linearity.
-
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same blank matrix as your samples can help compensate for matrix effects.[1][22]
Experimental Protocol: Preparing Matrix-Matched Calibrators
-
Source Blank Matrix: Obtain a pool of the same biological matrix (e.g., human plasma) that is free of this compound.
-
Spiking: Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix.
-
Processing: Process these matrix-matched calibrators using the exact same sample preparation procedure as your unknown samples.
-
Analysis: Construct your calibration curve using the response from these matrix-matched standards.
-
Revisit Sample Preparation: Even with a good IS, extensive matrix effects can sometimes overwhelm the system. If non-linearity persists, a more effective sample cleanup method, as described in Q1, is recommended.[8][16]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about matrix effects in the context of this compound analysis.
Q3: What exactly are matrix effects in LC-MS/MS?
A3: Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[2][22] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal.[3][23][24][25] This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal.
These effects compromise the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[12][26]
Q4: What are the best sample preparation techniques to minimize matrix effects for a polar compound like this compound?
A4: For a small, polar molecule like this compound, several sample preparation strategies can be effective. The choice depends on the complexity of the matrix and the required sensitivity.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Non-selective, often results in significant matrix effects from remaining components like phospholipids.[16] | Initial method development, high-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can have low recovery for polar analytes like this compound, more labor-intensive.[16] | Matrices where interferences have significantly different polarity from the analyte. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts, reduces matrix effects significantly.[13][16] | More complex method development, higher cost per sample. | Assays requiring high sensitivity and accuracy, complex matrices. |
| Phospholipid Removal | Specific removal of phospholipids using specialized sorbents. | Excellent for plasma/serum, directly targets a major source of ion suppression.[17][18] | Adds a step to the workflow, higher cost. | Bioanalytical methods in plasma, serum, or tissue homogenates. |
Recommendation: For robust and sensitive quantification of this compound in biological fluids, a Solid-Phase Extraction (SPE) method, potentially a mixed-mode or HILIC-based chemistry, is highly recommended.[16] If working with plasma or serum, incorporating a specific phospholipid removal step is also a very effective strategy.[4][17]
Q5: How do I choose and use a stable isotope-labeled internal standard (SIL-IS) for this compound?
A5: Using a SIL-IS is the most reliable way to compensate for matrix effects and other sources of variability.[4][27]
Selection Criteria:
-
Isotopic Labeling: Choose a SIL-IS with a mass shift of at least 3 Da to avoid isotopic crosstalk from the unlabeled analyte. For this compound, a deuterium (d3) or Carbon-13 (13C) labeled version would be ideal.
-
Label Position: The isotopic label should be on a stable part of the molecule that is not prone to exchange with protons from the solvent.[19] For this compound, labeling on the methoxy group (O-CD3) is a common and stable position.
-
Purity: Ensure the SIL-IS has high isotopic purity to minimize the contribution of any unlabeled analyte.
Implementation:
-
Spiking: Add a known and consistent amount of the SIL-IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.
-
Quantification: The quantification is based on the peak area ratio of the analyte to the SIL-IS. This ratio remains stable even if both signals are suppressed or enhanced by the matrix, leading to accurate results.
Visualizing the Compensation Mechanism:
Caption: How a SIL-IS compensates for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fastercapital.com [fastercapital.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. ckisotopes.com [ckisotopes.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hdb.ugent.be [hdb.ugent.be]
- 25. researchgate.net [researchgate.net]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Methoxyacetamide as a Pharmacophore
Welcome to the technical support center for the optimization of 2-Methoxyacetamide as a pharmacophore. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and questions that arise during the experimental and computational optimization of this versatile scaffold. Here, we synthesize technical accuracy with field-proven insights to support your discovery programs.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound scaffold a good starting point for pharmacophore development?
A1: The this compound scaffold is an attractive starting point for several reasons. Its small size and low molecular weight (89.09 g/mol ) provide a good foundation for building more complex molecules that adhere to Lipinski's Rule of Five.[1][2][3] The presence of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and another hydrogen bond acceptor (the methoxy oxygen) in a compact arrangement provides multiple points for interaction with a biological target. Furthermore, the scaffold's flexibility allows it to adopt various conformations to fit into different binding pockets.
Q2: What are the initial steps in developing a pharmacophore model based on a this compound hit?
A2: If you have a this compound-based hit compound with known biological activity but no crystal structure of the target protein, you would typically start with a ligand-based pharmacophore modeling approach.[4][5] The general workflow involves:
-
Conformational Analysis: Generate a diverse set of low-energy conformations for your hit compound and any known active analogues. This is crucial for flexible molecules like this compound.
-
Feature Identification: Identify the key pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) present in the active compounds.
-
Model Generation: Align the conformations of active molecules to generate one or more pharmacophore hypotheses that capture the spatial arrangement of these essential features.
-
Model Validation: This is a critical step to ensure your model has predictive power. It involves assessing the model's ability to distinguish known active compounds from inactive ones (decoys).[6]
Q3: My this compound analogs have poor aqueous solubility. What strategies can I employ to improve this?
A3: Poor solubility is a common challenge in drug discovery. For acetamide derivatives, consider the following approaches:
-
Introduce Polar Functional Groups: Adding polar groups, such as hydroxyls or amines, to solvent-exposed parts of the molecule can enhance aqueous solubility.
-
Modify Crystal Packing: Altering the crystal lattice energy through the introduction of groups that disrupt intermolecular interactions can improve solubility.
-
pH Modification: If your molecule has ionizable groups, adjusting the pH of the formulation can significantly increase solubility.
-
Prodrug Strategies: Converting a functional group into a more soluble moiety that is cleaved in vivo to release the active drug is a common and effective strategy.[7]
-
Formulation Approaches: Techniques like creating solid dispersions with polymers (e.g., PEG-6000) or complexation with cyclodextrins can also enhance solubility for in vitro assays.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Computational Troubleshooting
| Problem | Potential Cause & Explanation | Recommended Solution(s) |
| Ligand-based pharmacophore model has low predictive power (fails to distinguish actives from decoys). | The initial conformational search may not have been extensive enough, missing the bioactive conformation. The alignment of the training set molecules might be incorrect. | 1. Expand Conformational Search: Use multiple methods for conformation generation (e.g., systematic and stochastic searches) and increase the energy window for saving conformers.[9] 2. Refine Feature Mapping: Ensure that the pharmacophoric features are correctly assigned. Pay attention to tautomeric and protonation states.[10] 3. Use a Decoy Set for Validation: Validate your model using a set of molecules with similar physicochemical properties to your actives but with different topologies (decoys). A good model should not identify decoys as hits.[6] |
| Virtual screening with a flexible this compound-based pharmacophore yields a high number of false positives. | The pharmacophore model may be too simplistic or not restrictive enough. The flexibility of the library compounds might not be adequately sampled during the screening process. | 1. Add Exclusion Volumes: Incorporate shape constraints or exclusion volumes into your pharmacophore model to represent the steric boundaries of the binding site. 2. Use a Multi-step Screening Protocol: Start with a fast, flexible screening, and then use a more computationally intensive method like molecular docking for the top hits to refine the results.[11][12] 3. Post-filter Hits: Apply drug-like filters (e.g., Lipinski's rules, PAINS filters) and visual inspection to remove undesirable compounds from the hit list. |
| Molecular docking of this compound analogs shows inconsistent binding modes. | The scoring function may not be accurately capturing the key interactions. The flexibility of the ligand and/or receptor side chains may not be adequately handled. | 1. Use Multiple Scoring Functions: Compare the results from different scoring functions to see if a consensus emerges. 2. Employ Induced-Fit Docking: If you have a receptor structure, use induced-fit docking (IFD) protocols that allow for both ligand and receptor flexibility to get a more realistic prediction of the binding mode.[9] 3. Perform Molecular Dynamics (MD) Simulations: Run short MD simulations on the docked poses to assess their stability. Unstable poses are less likely to be representative of the true binding mode.[6] |
Synthetic Chemistry Troubleshooting
| Problem | Potential Cause & Explanation | Recommended Solution(s) |
| Low yield in the amidation reaction to form N-substituted this compound derivatives. | Incomplete activation of the carboxylic acid (methoxyacetic acid). The amine nucleophile is not reactive enough or is sterically hindered. Side reactions are occurring. | 1. Optimize Coupling Reagents: Experiment with different coupling reagents (e.g., HATU, HOBt/EDC) to find the most effective one for your specific amine.[7] 2. Adjust Reaction Conditions: Try a different solvent or increase the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7] 3. Use an Acid Chloride Intermediate: Convert methoxyacetic acid to methoxyacetyl chloride first, which is more reactive towards amines.[13] |
| Difficulty in purifying the final this compound analog. | The product may have similar polarity to the starting materials or byproducts. The compound may be unstable on silica gel. | 1. Try Different Chromatographic Conditions: Use a different solvent system or switch to a different stationary phase (e.g., alumina, reverse-phase silica). 2. Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Use a Scavenger Resin: If unreacted starting material is the main impurity, a scavenger resin that selectively binds to it can be used. |
| ¹H NMR spectrum of the purified product is complex or shows broad peaks. | The presence of rotamers due to restricted rotation around the amide C-N bond can lead to multiple sets of peaks. Paramagnetic impurities can cause peak broadening. | 1. Variable Temperature NMR: Acquire the NMR spectrum at a higher temperature. This can increase the rate of rotation around the amide bond, causing the rotamer peaks to coalesce into a single set of sharper peaks.[14] 2. Check for Paramagnetic Impurities: If you suspect metal contamination from a catalyst, try washing the compound with a chelating agent like EDTA.[15] 3. Use a Different NMR Solvent: Sometimes changing the solvent can alter the chemical shifts enough to resolve overlapping peaks.[14] |
Biological Assay Troubleshooting
| Problem | Potential Cause & Explanation | Recommended Solution(s) |
| High variability in high-throughput screening (HTS) data. | Inconsistent liquid handling (pipetting errors). Plate-to-plate or well-position effects (e.g., evaporation at the edges). Cell-based assay variability (e.g., differences in cell seeding density). | 1. Automate Liquid Handling: Use automated liquid handlers to minimize human error and improve reproducibility.[16] 2. Implement Robust QC: Include appropriate controls on each plate (positive, negative, and neutral) to monitor assay performance. Normalize the data to these controls. 3. Randomize Plate Layouts: Randomize the placement of compounds and controls on the plates to mitigate systematic spatial effects.[6][17] |
| Compound precipitates in the aqueous assay buffer. | The compound's solubility limit is exceeded upon dilution from a DMSO stock. | 1. Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1%, and ensure it is consistent across all assays. 2. Use a Co-solvent: In some cases, a small percentage of a co-solvent like ethanol can help maintain solubility. 3. Check for Compound Aggregation: Use techniques like dynamic light scattering to check if your compound is forming aggregates, which can lead to non-specific activity. |
Protocols and Workflows
Experimental Protocol: Synthesis of an N-Aryl-2-methoxyacetamide Analog
This protocol describes a general method for the synthesis of an N-aryl-2-methoxyacetamide derivative via an amidation reaction.
Objective: To synthesize N-(4-chlorophenyl)-2-methoxyacetamide as a representative analog for SAR studies.
Materials:
-
Methoxyacetic acid
-
4-chloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methoxyacetic acid (1.0 eq) and 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and TEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
Computational Workflow: Ligand-Based Pharmacophore Modeling and Virtual Screening
This workflow outlines the steps for developing a pharmacophore model from a set of known active this compound analogs and using it to screen a compound library.
Objective: To identify novel scaffolds that match the pharmacophoric features of active this compound derivatives.
Software: A molecular modeling software package such as Discovery Studio, LigandScout, MOE, or open-source tools like RDKit.[18]
Workflow Steps:
-
Training Set Preparation:
-
Collect a set of at least 5-10 structurally diverse this compound analogs with known high activity against your target.
-
Generate 3D coordinates and perform a thorough conformational analysis for each molecule to create a diverse set of low-energy conformers.
-
-
Pharmacophore Model Generation:
-
Align the conformers of the training set molecules based on common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
-
Generate a set of pharmacophore hypotheses that represent the spatial arrangement of these features.
-
-
Pharmacophore Model Validation:
-
Create a test set containing known active compounds not included in the training set and a larger set of decoy molecules (presumed inactives).
-
Use the generated pharmacophore models to screen the test set. A good model should identify the actives and reject the decoys.
-
Select the best-performing model based on validation metrics (e.g., ROC curves, enrichment factors).
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen a large compound library (e.g., Enamine REAL database, ZINC).
-
Use a flexible search algorithm to account for the conformational flexibility of the library compounds.
-
-
Hit Post-Processing:
-
Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five).
-
Perform molecular docking of the filtered hits into the target's binding site (if a structure is available) to predict binding modes and refine the hit list.
-
Visually inspect the top-ranked hits to select a diverse set of compounds for experimental testing.
-
Data Presentation and Visualizations
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for this compound Analogs Targeting Kinase X
This table presents hypothetical data to illustrate how systematic modifications to the this compound scaffold can influence inhibitory activity against a generic kinase.
| Compound | R¹ (N-substituent) | R² (Methoxy-replacement) | Kinase X IC₅₀ (nM) | Notes |
| 1 (Scaffold) | H | -OCH₃ | >10,000 | Core scaffold shows no activity. |
| 2a | 4-Fluorophenyl | -OCH₃ | 5,200 | Addition of a phenyl ring provides weak activity. |
| 2b | 3,4-Dichlorophenyl | -OCH₃ | 850 | Electron-withdrawing groups on the phenyl ring improve potency. |
| 2c | 4-Methoxyphenyl | -OCH₃ | 7,500 | Electron-donating groups are detrimental to activity. |
| 3a | 3,4-Dichlorophenyl | -OCF₃ | 450 | Trifluoromethoxy group slightly improves potency, likely through enhanced hydrophobic interactions. |
| 3b | 3,4-Dichlorophenyl | -SCH₃ | 1,200 | Thioether linkage is less favorable than the ether. |
| 4 | 4-(Pyrimidin-2-yl)phenyl | -OCH₃ | 55 | Addition of a hydrogen bond acceptor on the phenyl ring significantly boosts potency. |
Diagrams
Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.
Caption: Iterative workflow for the optimization of this compound as a pharmacophore.
References
- 1. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16332-06-2 [sigmaaldrich.com]
- 3. Antioxidant Natural Compounds Integrated with Targeted Protein Degradation: A Multi-Modal Strategy for Alzheimer’s Disease Therapy | MDPI [mdpi.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ebi.ac.uk [ebi.ac.uk]
- 11. Building a virtual ligand screening pipeline using free software: a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lephar.com [lephar.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. dispendix.com [dispendix.com]
- 17. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 2-Methoxyacetamide Analysis
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methoxyacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity to ensure the delivery of a robust, self-validating analytical system. We will explore a meticulously validated HPLC method and compare its performance characteristics against a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and established regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound (C₃H₇NO₂) is a simple amide compound that serves as a versatile intermediate in various organic syntheses.[1][2] Its presence, whether as a starting material, an impurity, or a metabolite, necessitates accurate and reliable quantification. In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is the cornerstone of product safety and efficacy. The validation of such a method is the process of providing documented evidence that the procedure is fit for its intended purpose.[3][4]
This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][5] We will detail a reverse-phase HPLC (RP-HPLC) method, a workhorse technique in pharmaceutical analysis, and provide a logical, scientifically-grounded protocol for its validation.
The Chosen Analytical Approach: Reverse-Phase HPLC
For a small, polar molecule like this compound, RP-HPLC is an ideal analytical choice. It offers a powerful combination of speed, sensitivity, and resolution, separating compounds based on their hydrophobic interactions with a nonpolar stationary phase.[6] A C18 column is selected for its versatility and proven performance in retaining a wide range of analytes.
Proposed HPLC Method Parameters
The following parameters are proposed as a starting point for the analysis of this compound, based on common practices for similar small amide compounds.[7][8]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump system with a Diode Array Detector (DAD) offers flexibility and specificity. |
| Column | Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) | A C18 stationary phase provides sufficient hydrophobicity to retain this compound. |
| Mobile Phase | Isocratic: 70% Water with 0.1% Phosphoric Acid : 30% Acetonitrile (v/v) | A simple isocratic mobile phase ensures run-to-run consistency. Phosphoric acid is used to control the pH and ensure sharp peak shapes.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 35°C | Maintaining a constant column temperature ensures retention time stability. |
| Detection | UV-Vis DAD at 210 nm | Amide bonds typically exhibit absorbance at low UV wavelengths. A DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities without being excessively long. |
The Validation Workflow: A Step-by-Step Protocol
Method validation is a systematic process. The following workflow, grounded in ICH Q2(R2) guidelines, ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose.[3][4]
Caption: Figure 1: HPLC Method Validation Workflow.
System Suitability
Why: Before commencing validation, we must verify that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable prerequisite.[10]
Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Inject this solution five consecutive times.
-
Calculate the key performance indicators from these injections.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.5%
-
Tailing Factor (Asymmetry Factor): 0.8 < As < 1.5
-
Theoretical Plates (N): > 2000
Specificity (Selectivity)
Why: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidative, thermal, photolytic) to intentionally generate degradation products.
-
Blank Analysis: Analyze a blank solvent (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Placebo: If analyzing a formulated product, analyze a placebo spiked with the analyte.
-
Analyze the stressed samples and compare the chromatograms to that of an unstressed standard. The peak for this compound should be free from co-elution with any degradation peaks. Peak purity can be assessed using a Diode Array Detector.
Linearity and Range
Why: Linearity establishes the relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the expected sample concentration.[12] For impurity testing, this range would extend down to the reporting threshold.[3]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998
Accuracy
Why: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[6]
Protocol:
-
Prepare a sample matrix (placebo, if applicable) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
Mean % Recovery: 98.0% - 102.0% at each concentration level.
Precision
Why: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13]
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results at both levels.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 1.5%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria:
-
The LOQ value must be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Why: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[12]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., ± 2% in organic solvent content)
-
-
Analyze a standard solution under each modified condition and assess the impact on system suitability parameters and analyte quantification.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in results should not be significant compared to the nominal conditions.
Summary of Validation Data (Hypothetical)
The following tables summarize the expected performance data from a successful validation of the proposed HPLC method.
Table 1: System Suitability and Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | 1.12 | 0.8 - 1.5 |
| Theoretical Plates | 6800 | > 2000 |
| %RSD (5 reps) | 0.45% | ≤ 1.5% |
| Linearity Range | 80 - 120 µg/mL | --- |
| Correlation (r²) | 0.9992 | ≥ 0.998 |
| LOD | 0.15 µg/mL | --- |
| LOQ | 0.50 µg/mL | --- |
Table 2: Accuracy and Precision
| Parameter | Level | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% (80 µg/mL) | 99.5% Recovery | 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.8% Recovery | 98.0% - 102.0% | |
| 120% (120 µg/mL) | 101.2% Recovery | 98.0% - 102.0% | |
| Precision | Repeatability (%RSD) | 0.68% | ≤ 1.5% |
| | Intermediate (%RSD) | 1.15% | ≤ 2.0% |
Comparison with Alternative Methods: HPLC vs. GC-MS
While HPLC is a robust choice, other techniques can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable compounds.[14]
Caption: Figure 2: HPLC vs. GC-MS for this compound Analysis.
Comparative Analysis
The choice between HPLC and GC-MS depends heavily on the analytical objective.
Table 3: Performance Comparison of HPLC vs. GC-MS
| Parameter | HPLC-UV | GC-MS | Justification |
|---|---|---|---|
| Specificity | Moderate to High | Very High | HPLC relies on retention time and UV spectra, which can be ambiguous. GC-MS provides mass fragmentation patterns, offering definitive identification.[14] |
| Sensitivity (LOD/LOQ) | Good | Excellent | MS detectors are generally more sensitive than UV detectors, allowing for lower detection limits, which is crucial for trace impurity analysis.[14][15] |
| Sample Preparation | Simple (Dilute & Shoot) | Potentially Complex | This compound is polar and may exhibit poor peak shape in GC without derivatization to increase its volatility and reduce interactions with the column.[15] |
| Throughput | High | Moderate | HPLC methods often have shorter run times and less complex sample preparation, making them more suitable for high-throughput quality control environments. |
| Robustness for QC | Excellent | Good | HPLC systems are generally considered more robust and easier to maintain for routine quantitative analysis in a regulated laboratory. |
| Cost & Complexity | Lower | Higher | GC-MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise. |
Key Takeaway: For routine quality control, assay, and content uniformity testing where the analyte concentration is relatively high, the validated HPLC-UV method is superior due to its simplicity, high throughput, and robustness. For trace-level impurity identification or in complex matrices where absolute specificity is required, GC-MS is the more powerful technique , despite its higher complexity and potential need for sample derivatization.[14]
Conclusion
The validation of an analytical method is a critical, multi-faceted process that underpins the reliability of all subsequent data. This guide has detailed a comprehensive, ICH-compliant workflow for validating an RP-HPLC method for the analysis of this compound. By systematically evaluating parameters from system suitability to robustness, we can establish a high degree of assurance that the method is fit for its intended purpose.
The comparison with GC-MS highlights that no single analytical technique is universally superior; the optimal choice is always dictated by the specific analytical challenge. For the routine quantification of this compound in a quality control setting, the detailed HPLC method offers an ideal balance of performance, efficiency, and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methoxyacetic acid | SIELC Technologies [sielc.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. japsonline.com [japsonline.com]
- 12. scribd.com [scribd.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkylating Agents: Situating 2-Methoxyacetamide within the Landscape
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical tool is paramount to experimental success. This guide provides an in-depth comparison of classical alkylating agents and situates the chemical entity 2-Methoxyacetamide within this reactive landscape. By examining mechanisms of action, chemical reactivity, and potential biological consequences, this document aims to provide a clear, objective framework for understanding these compounds.
Introduction to Alkylating Agents: A Cornerstone of Cancer Therapy
Alkylating agents represent one of the earliest and most significant classes of anticancer drugs.[1] Their therapeutic effect stems from their ability to form covalent bonds with nucleophilic moieties in cells, most critically with the DNA of cancer cells.[2] This covalent modification, or alkylation, disrupts DNA structure and function, leading to strand breakage, improper base pairing, and the formation of cross-links within the DNA molecule.[3] The resulting damage interferes with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]
The history of alkylating agents in medicine is rooted in the study of chemical warfare agents, specifically sulfur mustards, during World War I.[5] The observation that these agents caused bone marrow suppression and lymphoid aplasia led to their investigation as potential antitumor therapies.[6] The nitrogen mustards, developed later, were the first alkylating agents to be used clinically and marked the dawn of modern cancer chemotherapy.[5]
Alkylating agents are classified based on their chemical structure and include several major categories:
-
Nitrogen Mustards: Such as cyclophosphamide, melphalan, and chlorambucil.[7]
-
Nitrosoureas: Including carmustine and lomustine, which are notable for their ability to cross the blood-brain barrier.[7]
-
Alkyl Sulfonates: With busulfan being a key example.[1]
-
Triazines: Such as dacarbazine and temozolomide.[1]
-
Ethylenimines: Including thiotepa.[1]
These agents can be further categorized as monofunctional or bifunctional. Monofunctional agents possess a single reactive group and form adducts at a single site on DNA.[2] Bifunctional agents have two reactive groups, enabling them to form cross-links between two different DNA strands (interstrand) or within the same strand (intrastrand), which is a particularly cytotoxic lesion.[6][8]
The Alkylating Agent: Mechanism of Action
The cytotoxic effects of alkylating agents are primarily mediated through their interaction with DNA. The N7 position of guanine is the most frequent site of alkylation.[2][9] This modification can lead to several downstream consequences:
-
DNA Strand Breakage: The alkylated guanine base can be excised from the DNA backbone by repair enzymes, leading to single-strand breaks.[10]
-
Mispairing of Bases: An alkylated guanine may incorrectly pair with thymine instead of cytosine during DNA replication, resulting in mutations.[9]
-
DNA Cross-linking: Bifunctional agents can create covalent links between DNA strands, physically preventing their separation for replication or transcription.[8] This is a highly effective mechanism for inducing cell death.[2]
The following diagram illustrates the general mechanism of DNA alkylation.
Caption: General mechanism of action of alkylating agents on DNA.
A Comparative Analysis of Classical Alkylating Agents
The diverse chemical structures of alkylating agents lead to differences in their reactivity, mechanism of action (SN1 vs. SN2), and clinical utility. The SN1 (unimolecular nucleophilic substitution) reaction rate is dependent only on the concentration of the reactive intermediate, whereas the SN2 (bimolecular nucleophilic substitution) rate depends on the concentrations of both the alkylating agent and its target.[6] Nitrogen mustards and nitrosoureas are examples of SN1 agents, while busulfan is an SN2 agent.[6]
| Alkylating Agent Class | Example(s) | Functionality | Primary Mechanism | Key Clinical Applications |
| Nitrogen Mustards | Cyclophosphamide, Melphalan | Bifunctional | DNA cross-linking at N7 of guanine | Lymphomas, leukemias, solid tumors[11] |
| Nitrosoureas | Carmustine, Lomustine | Bifunctional | DNA cross-linking | Brain tumors, lymphomas[6] |
| Alkyl Sulfonates | Busulfan | Bifunctional | DNA cross-linking | Chronic myeloid leukemia[11] |
| Triazines | Temozolomide | Monofunctional | DNA methylation at O6 and N7 of guanine | Glioblastoma[11] |
| Platinum Analogs * | Cisplatin, Carboplatin | Bifunctional (like) | Covalent DNA adducts, cross-linking | Breast, ovarian, lung cancers[1][7] |
*Platinum-based drugs are often classified with alkylating agents due to their similar mechanism of action, though they do not formally transfer an alkyl group.[1]
Exploring the Acetamide Scaffold: The Case of this compound
This compound is a simple organic molecule with the chemical formula C₃H₇NO₂.[12] Its structure consists of an acetamide group with a methoxy substituent on the alpha-carbon. While research has explored the use of this compound derivatives in various chemical syntheses and as potential inhibitors of enzymes like EGFR, there is a lack of direct evidence in the scientific literature to classify it as a significant alkylating agent in the context of DNA modification.[13]
For a compound to be an effective alkylating agent, it typically requires a reactive electrophilic center and a good leaving group. In classical alkylating agents like the nitrogen mustards, the chloroethyl groups form a highly reactive aziridinium ion intermediate that is a potent electrophile.[6]
In contrast, the methoxy group (-OCH₃) in this compound is a poor leaving group. This chemical stability suggests that this compound is unlikely to function as a potent alkylating agent under physiological conditions.
Comparison with Haloacetamides: The Importance of the Leaving Group
To understand the potential for alkylating activity within the acetamide family, it is instructive to examine the haloacetamides (e.g., chloroacetamide, bromoacetamide, iodoacetamide). These compounds are known to be cytotoxic and genotoxic.[14] Their toxicity is attributed to their ability to act as soft electrophiles and form covalent bonds with nucleophiles like the thiol groups in cysteine residues of proteins.[14] The halogen atom in these molecules serves as an effective leaving group, facilitating the alkylation reaction. The reactivity of these compounds follows the order of the leaving group's ability: Iodoacetamide > Bromoacetamide > Chloroacetamide.[14]
The following workflow outlines a general protocol for assessing the genotoxic potential of a compound, which could be applied to investigate the alkylating capacity of acetamide derivatives.
References
- 1. drugs.com [drugs.com]
- 2. callaix.com [callaix.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating Agents for Breast Cancer [webmd.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 10. researchgate.net [researchgate.net]
- 11. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 12. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxyacetamide Analogs as Anticonvulsant Agents
For researchers and professionals in the field of drug development, the journey from a lead compound to a clinical candidate is one of meticulous optimization. The 2-methoxyacetamide scaffold has emerged as a promising framework, particularly in the development of novel anticonvulsant therapies. This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as potent anticonvulsants. We will dissect the nuanced interplay between chemical structure and biological function, supported by robust experimental data, to provide actionable insights for your research endeavors.
Introduction: The Promise of the this compound Scaffold
The therapeutic landscape for epilepsy, while extensive, is still fraught with challenges, including drug-resistant seizures and significant side-effect profiles. This necessitates the continued search for novel antieizure drugs (ASDs) with improved efficacy and safety. A key breakthrough in this area was the development of (R)-N-Benzyl 2-acetamido-3-methoxypropionamide, widely known as Lacosamide.[1] This functionalized amino acid derivative, built upon a this compound core, has demonstrated potent anticonvulsant activity and is now a marketed ASD for the treatment of partial-onset seizures.[1]
The unique mechanism of action of Lacosamide, which involves the enhancement of the slow inactivation of voltage-gated sodium channels (VGSCs), sets it apart from many traditional ASDs that primarily affect fast inactivation.[1] This distinct mechanism provides a compelling rationale for exploring the SAR of its analogs, with the goal of identifying next-generation compounds with superior pharmacological profiles.
Core Structure and Key Areas of Modification
The fundamental this compound scaffold offers several key positions for chemical modification to probe the SAR and optimize anticonvulsant activity. This guide will focus on analogs of Lacosamide, where systematic modifications have been made to understand their impact on efficacy and neurotoxicity.
The general structure for the analogs discussed is presented below:
Caption: General structure of N-substituted 2-acetamido-3-methoxypropionamide analogs.
Structure-Activity Relationship Analysis
Our analysis will focus on modifications to the N-benzyl moiety of the Lacosamide scaffold, specifically the introduction of a biphenyl-4'-ylmethyl group and subsequent substitutions on the terminal aryl ring.[1]
The Impact of N-(Biphenyl-4'-yl)methyl Substitution
A pivotal discovery in the evolution of this scaffold was the finding that replacing the N-benzyl group of Lacosamide with an N-(biphenyl-4'-yl)methyl group could enhance anticonvulsant activity.[1] This modification led to the identification of potent analogs, demonstrating that the distal phenyl ring plays a crucial role in the interaction with the biological target.
Influence of Substituents on the Terminal Aryl Ring
Further exploration involved placing various substituents on the terminal phenyl ring of the N-(biphenyl-4'-yl)methyl analogs. The nature and position of these substituents were found to significantly impact both the anticonvulsant efficacy and the cellular mechanism of action.[1]
Table 1: Comparative Anticonvulsant Activity of this compound Analogs in Rodent Models [1]
| Compound | R-Substituent (Position) | MES ED₅₀ (mg/kg, ip, mouse) | 6 Hz ED₅₀ (mg/kg, ip, mouse) | Rotarod TD₅₀ (mg/kg, ip, mouse) | Protective Index (PI = TD₅₀/ED₅₀) in MES |
| (R)-1 (Lacosamide) | H | 4.5 | 12.3 | 60.1 | 13.4 |
| (R)-2 | H (Biphenyl) | 8.0 | 11.2 | 70.0 | 8.8 |
| (R)-3 | 3"-F | 12.0 | 10.1 | >100 | >8.3 |
| (R)-4 | 4"-F | 6.1 | 9.8 | 65.4 | 10.7 |
| (R)-5 | 3"-Cl | 9.8 | 11.5 | >100 | >10.2 |
| (R)-6 | 4"-Cl | 12.0 | 13.0 | 89.1 | 7.4 |
| (R)-11 | 3"-OCF₃ | 4.7 | 8.5 | 60.0 | 12.8 |
| (R)-12 | 4"-OCF₃ | 6.5 | 9.1 | 58.9 | 9.1 |
Data extracted from J. Med. Chem. 2014, 57, 18, 7597–7607.[1]
From the data presented, several key SAR insights can be drawn:
-
Halogen Substitution: The introduction of fluorine or chlorine at either the 3" or 4" position of the terminal phenyl ring generally maintains or slightly modulates the anticonvulsant potency in the Maximal Electroshock (MES) test compared to the unsubstituted biphenyl analog (R)-2.[1] For instance, the 4"-fluoro analog (R)-4 showed a slightly improved MES ED₅₀ compared to (R)-2.[1]
-
Polar, Aprotic Substituents: The presence of a polar, aprotic substituent like trifluoromethoxy (OCF₃) at the 3" position in compound (R)-11 resulted in one of the most potent analogs in the MES test, with an ED₅₀ of 4.7 mg/kg, which is comparable to Lacosamide.[1]
-
Protective Index: A crucial parameter in drug development is the protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI indicates a better safety profile. Several of the substituted biphenyl analogs, such as (R)-3, (R)-5, and (R)-11, exhibited high protective indices, suggesting a favorable therapeutic window.[1]
Mechanistic Insights: Modulation of Voltage-Gated Sodium Channels
The anticonvulsant activity of these this compound analogs is intrinsically linked to their ability to modulate the function of VGSCs. Specifically, these compounds enhance the slow inactivation of these channels, a mechanism that helps to reduce neuronal hyperexcitability.[1]
Caption: Proposed mechanism of action of this compound analogs on VGSCs.
Studies have shown that compounds with polar, aprotic R-substituents are potent modulators of Na+ channel slow inactivation and also exhibit frequency-dependent inhibition of Na+ currents at low micromolar concentrations.[1] This dual effect on neuronal hyperexcitability may contribute to their potent anticonvulsant properties.[1]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are the standard protocols for the primary anticonvulsant screening assays.
Maximal Electroshock (MES) Seizure Test
The MES test is a well-established model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[1]
Protocol:
-
Animal Model: Adult male albino mice (e.g., ICR strain).
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure optimal compound absorption and distribution (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic component.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Hz Psychomotor Seizure Test
The 6 Hz test is considered a model for therapy-resistant limbic seizures and can identify compounds with activity against seizures that are refractory to other ASDs.[1]
Protocol:
-
Animal Model: Adult male albino mice.
-
Compound Administration: As described for the MES test.
-
Pre-treatment Time: As described for the MES test.
-
Stimulation: A corneal electrode delivers a lower frequency, longer duration stimulus (e.g., 32 mA, 6 Hz for 3 seconds).
-
Endpoint: The animal is observed for the presence of seizure activity, characterized by a "stunned" posture with rearing and forelimb clonus. Protection is defined as the animal returning to normal exploratory behavior within a short period.
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
Conclusion and Future Directions
The N-substituted 2-acetamido-3-methoxypropionamide scaffold has proven to be a fertile ground for the discovery of novel anticonvulsant agents. The SAR studies, particularly those focusing on the N-(biphenyl-4'-yl)methyl analogs, have provided valuable insights into the structural requirements for potent activity against generalized and therapy-resistant seizures. The key takeaway for researchers is the significant impact of substitutions on the terminal phenyl ring, with polar, aprotic groups showing particular promise.
Future research in this area could explore:
-
Bioisosteric replacements of the terminal phenyl ring to further probe the binding pocket.
-
Modifications of the methoxy group to investigate its role in the compound's pharmacokinetic and pharmacodynamic properties.
-
Enantioselective synthesis and testing of other analogs to confirm the stereochemical requirements for activity.
By leveraging the foundational SAR data presented in this guide, the scientific community can continue to build upon the this compound scaffold to develop safer and more effective treatments for epilepsy.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methoxyacetamide Derivatives
Introduction: Navigating the Nuances of Specificity in Drug Development
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. Among the most critical hurdles is ensuring target specificity. For small molecules, such as derivatives of 2-methoxyacetamide[1], understanding their potential to interact with unintended biological targets is paramount. This phenomenon, known as cross-reactivity, can precipitate a cascade of undesirable outcomes, from confounded immunoassay results to severe off-target toxicities that can derail a development program.[2][3]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound derivatives. We will move beyond rote protocols to explore the immunological underpinnings of cross-reactivity, compare state-of-the-art analytical techniques, and provide actionable insights into interpreting the resulting data. Our focus is on building a robust, self-validating system of analysis that ensures the scientific integrity of your findings and accelerates the development of safer, more effective therapeutics.
The Immunological Basis of Small Molecule Cross-Reactivity: The Hapten Theory
Small molecules like this compound and its derivatives are typically not immunogenic on their own. Their diminutive size prevents them from being effectively recognized by the immune system to initiate an antibody response.[4] They are considered "haptens"—incomplete antigens.[5] However, when these haptens covalently bind to endogenous macromolecules, such as serum proteins, they form hapten-carrier conjugates.[6][7][] This new, larger complex can be processed by antigen-presenting cells (APCs), triggering a T-cell-dependent immune response and leading to the production of specific antibodies.[4][6]
The crux of the cross-reactivity problem arises when antibodies generated against a specific hapten-carrier complex also recognize and bind to structurally similar molecules—in this case, other derivatives of this compound.[9] This binding promiscuity is dictated by the degree of structural homology between the original immunizing hapten and the derivative being tested.[10]
A Comparative Framework for this compound Derivatives
The potential for a this compound derivative to cross-react is intrinsically linked to its chemical structure. Minor modifications can have profound effects on binding affinity and specificity. The strategic replacement of functional groups, a practice known as bioisosterism, is a key tool in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects, including cross-reactivity.[11][12]
For example, the amide bond in the parent molecule is a common site for metabolic activity and can be a key epitope for antibody recognition. Replacing this amide with a more stable bioisostere like a 1,2,4-oxadiazole or a 1,2,3-triazole can alter the molecule's electronic and steric properties, potentially reducing its fit within the antibody's binding pocket.[13][14]
Below is an illustrative table comparing hypothetical this compound derivatives. This serves as a template for researchers to organize their own experimental data, linking structural modifications to quantitative cross-reactivity outcomes.
| Derivative ID | Structural Modification | Rationale for Modification | Target Affinity (KD, nM) | Cross-Reactivity vs. Parent (%) |
| 2-MAA-Parent | - (Reference Compound) | - | 5.2 | 100% |
| 2-MAA-001 | Methoxy group replaced with Ethoxy | Increase lipophilicity | 7.8 | 85% |
| 2-MAA-002 | Amide N-H replaced with N-CH3 | Block H-bond donor capability, increase metabolic stability | 15.4 | 42% |
| 2-MAA-003 | Amide carbonyl replaced with Oxetane | Amide bioisostere; improve polarity and H-bond acceptance[14] | 12.1 | 35% |
| 2-MAA-004 | Amide replaced with 1,2,4-Oxadiazole | Non-classical bioisostere; enhance metabolic stability[13] | 9.5 | < 5% |
| 2-MAA-005 | Terminal methyl replaced with CF3 | Trifluoroethylamine as amide isostere; alter electronics[15] | 6.1 | 18% |
Note: The data presented in this table is for illustrative purposes only and is intended to serve as a model for data presentation.
Experimental Methodologies for Quantifying Cross-Reactivity
A multi-tiered approach, combining robust immunoassays with high-fidelity biophysical techniques, is essential for a comprehensive cross-reactivity assessment.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is the workhorse for screening and quantifying cross-reactivity for small molecules.[][16] In this format, the derivative of interest (the competitor) competes with a labeled or immobilized antigen for a limited number of antibody binding sites. High cross-reactivity results in a significant signal decrease.
Step-by-Step Competitive ELISA Protocol:
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., 2-MAA-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Prepare serial dilutions of the parent this compound (standard curve) and each test derivative. Add these solutions to the wells simultaneously with a fixed, limited concentration of the primary antibody raised against 2-MAA. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step to remove unbound primary antibody and competitors.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of the parent compound and each derivative that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated using the formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100 .[17]
Surface Plasmon Resonance (SPR)
For a more nuanced understanding of binding interactions, Surface Plasmon Resonance (SPR) is an indispensable tool. It provides label-free, real-time data on binding kinetics (association and dissociation rates) and affinity.[18][19][20] This level of detail is crucial for distinguishing between derivatives that may have similar cross-reactivity percentages in an endpoint assay like ELISA but possess vastly different binding and unbinding characteristics.
Step-by-Step SPR Protocol:
-
Chip Preparation & Immobilization: Activate a sensor chip surface (e.g., a CM5 chip). Covalently immobilize the purified anti-2-MAA antibody to the surface via amine coupling to achieve a target response level.[18][19]
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Analyte Injection (Association): Inject a series of concentrations of the this compound derivative over the sensor surface for a defined period. The binding of the derivative to the immobilized antibody causes a change in the refractive index, which is measured in real-time as a response.[20]
-
Buffer Injection (Dissociation): Switch back to injecting running buffer. The derivative dissociates from the antibody, and the corresponding decrease in response is monitored.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the antibody, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity. Comparing KD values across derivatives provides a precise measure of relative binding strength.[21]
Beyond the Bench: Tissue Cross-Reactivity and Regulatory Considerations
The ultimate goal of these studies is to predict potential in vivo effects. Off-target binding in human tissues is a significant safety concern. Regulatory bodies like the FDA and EMA recommend preclinical tissue cross-reactivity (TCR) studies for antibody-based therapeutics, and the principles are highly relevant for small molecules with potential immunogenicity.[22][23][24]
These studies typically involve using immunohistochemistry (IHC) to screen the lead compound and its key derivatives against a panel of normal human tissues.[25][26] The objective is to identify any "off-target" binding that was not predicted by the mechanism of action. Positive staining in a critical organ (e.g., heart, liver) necessitates further investigation to determine if the binding is biologically relevant and poses a toxicological risk.[23]
Conclusion: A Synthesis of Strategy and Science
The evaluation of cross-reactivity for this compound derivatives is not a simple screening exercise; it is a critical component of risk assessment in drug development. A successful program requires a deep understanding of the underlying immunology, the strategic application of complementary analytical techniques, and a clear-eyed interpretation of the data in the context of preclinical safety.
By employing a systematic approach that begins with competitive ELISAs for high-throughput screening, progresses to SPR for detailed kinetic analysis of key derivatives, and culminates in an understanding of potential in vivo tissue binding, researchers can build a comprehensive specificity profile. This allows for the early identification and mitigation of liabilities, enabling the selection of drug candidates with the highest probability of clinical success. This rigorous, evidence-based framework ensures that decisions are driven by robust data, ultimately leading to the development of safer and more specific medicines.
References
- 1. This compound | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aptamergroup.com [aptamergroup.com]
- 5. Hapten - Wikipedia [en.wikipedia.org]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. seracare.com [seracare.com]
- 17. discovery-sci.com [discovery-sci.com]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. biosensingusa.com [biosensingusa.com]
- 22. histologix.com [histologix.com]
- 23. iphasebiosci.com [iphasebiosci.com]
- 24. fda.gov [fda.gov]
- 25. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
A Researcher's Guide to 2-Methoxyacetamide Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-Methoxyacetamide derivatives, a class of compounds showing significant potential in oncology. We will dissect the experimental data, explore the underlying biological mechanisms, and provide detailed protocols to empower researchers in their own investigations. This analysis is grounded in field-proven insights to explain the "why" behind experimental choices, ensuring a trustworthy and authoritative resource.
The this compound Scaffold: A Versatile Foundation for Drug Discovery
The this compound core structure, with its methoxy and amide functionalities, serves as a versatile building block in medicinal chemistry.[1] Derivatives of this scaffold are being actively investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and particularly, anticancer effects.[1] This guide will focus on two distinct examples of this compound derivatives that have demonstrated compelling anticancer activity through different mechanisms of action, highlighting the crucial interplay between laboratory findings and real-world biological systems.
Case Study 1: Phenoxyacetamide Derivatives as PARP-1 Inhibitors in Liver Cancer
One promising avenue of research involves phenoxyacetamide derivatives, which have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[2][3]
In Vitro Efficacy: Potency and Selectivity in Cell Lines
The initial assessment of novel phenoxyacetamide derivatives, designated here as Compound I and Compound II, was conducted against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[2][3] The cytotoxic efficacy was determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Compound I, in particular, demonstrated high potency against the HepG2 liver cancer cell line with a half-maximal inhibitory concentration (IC50) of 1.43 µM.[2][3] Notably, it showed a degree of selectivity, with a significantly lower cytotoxic effect on normal liver cells (THLE-2), an essential characteristic for a potential therapeutic agent.[2][3]
| Compound | Cell Line | IC50 (µM) |
| Compound I | HepG2 (Liver Cancer) | 1.43 |
| MCF-7 (Breast Cancer) | Not specified, but less potent than against HepG2 | |
| THLE-2 (Normal Liver) | 36.27 | |
| Compound II | HepG2 (Liver Cancer) | 6.52 |
| 5-Fluorouracil (Control) | HepG2 (Liver Cancer) | 5.32 |
Table 1: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives. Data sourced from El-Gamal et al. (2023).[2][3]
Further in vitro analysis revealed that Compound I induced a 24.51-fold increase in apoptotic cell death in HepG2 cells and caused cell cycle arrest at the G1/S phases.[2][3] Mechanistically, this was linked to the upregulation of pro-apoptotic genes (p53, Bax, casp-3, casp-9) and downregulation of anti-apoptotic genes.[2][3]
PARP-1 is a key enzyme in the base excision repair pathway, which corrects single-strand DNA breaks.[4] In cancer cells with high levels of DNA damage, inhibiting PARP-1 can lead to the accumulation of DNA lesions, ultimately triggering apoptosis. Molecular docking studies have suggested that phenoxyacetamide derivatives like Compound I fit within the binding site of the PARP-1 protein, inhibiting its function.[2][3]
In Vivo Efficacy: Translating Cell Culture Results to a Xenograft Model
The promising in vitro results of Compound I prompted its evaluation in an in vivo setting. A HepG2 xenograft model was established in mice, where human liver cancer cells were implanted to form tumors. This model allows for the assessment of a compound's anti-tumor activity in a more complex biological environment.
The study confirmed the efficacy of Compound I as an anticancer agent in vivo.[2][3] Treatment resulted in significant tumor growth suppression, as measured by both tumor weight and volume.[2][3] These findings provide crucial validation for the in vitro data, demonstrating that Compound I can exert its anticancer effects in a living organism.
Case Study 2: A this compound Derivative as a MAT2A Inhibitor in MTAP-Deleted Tumors
A second compelling example is a 3H-pyrido[1,2-c]pyrimidin-3-one derivative, referred to as Compound 30, which contains a this compound moiety. This compound acts as a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway.
In Vitro Efficacy: Targeting a Synthetic Lethal Vulnerability
Compound 30 was evaluated for its ability to inhibit the proliferation of cancer cells with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion is common in many cancers and creates a dependency on MAT2A for cell survival—a concept known as synthetic lethality.
In an in vitro cell proliferation assay, Compound 30 demonstrated potent inhibition of MTAP-deficient HCT-116 cells with an IC50 of 0.273 µM. The compound also exhibited favorable absorption, distribution, metabolism, and excretion (ADME) properties in vitro, suggesting good potential for in vivo activity.
| Parameter | Value |
| HCT-116 (MTAP-/-) Cell Proliferation IC50 | 0.273 µM |
| Human Liver Microsomal Stability (CLint) | 1.4 mL/min/kg |
| CYP Inhibition (3A4, 2C9, 2C19, 2D6) IC50 | > 10 µM |
Table 2: Key In Vitro Parameters of Compound 30.
MAT2A is responsible for producing S-adenosylmethionine (SAM), the primary methyl donor in cells. In MTAP-deleted cancers, the accumulation of a metabolite called MTA inhibits another enzyme, PRMT5. This makes the cancer cells highly dependent on MAT2A to produce enough SAM to maintain essential methylation processes. By inhibiting MAT2A, Compound 30 creates a synthetic lethal scenario, selectively killing the MTAP-deleted cancer cells.[5][6]
In Vivo Efficacy: Robust Tumor Growth Inhibition
The potent and selective in vitro activity of Compound 30 was followed by evaluation in an HCT-116 MTAP-deleted xenograft mouse model. After 21 days of oral administration at 20 mg/kg daily, Compound 30 induced a significant and continuous decrease in tumor growth, achieving a tumor growth inhibition (TGI) of 60%. This was superior to the TGI of 43% observed with a competitor compound, AG-270, at a higher dose.
These in vivo results, combined with favorable pharmacokinetic properties in rats and dogs, strongly support the therapeutic potential of this this compound derivative for the treatment of MTAP-deleted cancers.
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and validity of these findings, it is essential to follow standardized and well-documented protocols. Below are detailed, step-by-step methodologies for the key experiments described in this guide.
In Vitro Cell Viability: MTT Assay
The MTT assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]
-
Compound Treatment: Add various concentrations of the this compound compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Formazan Crystal Formation: Incubate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7] The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Tumor Growth: Xenograft Model
Xenograft models are indispensable for evaluating the anti-tumor efficacy of a compound in a living system.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID) to prevent rejection of the human tumor cells. Allow for an acclimatization period of 3-5 days.
-
Cell Preparation: Harvest cancer cells from culture during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection (e.g., 3.0 x 10^6 cells).
-
Implantation: Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-60 mm³). Measure tumor dimensions regularly with calipers and calculate the volume using the formula: Volume = (width)² x length/2.
-
Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the this compound compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and potential toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
Conclusion: From Benchtop to Preclinical Success
The successful translation of in vitro findings to in vivo efficacy is a cornerstone of modern drug discovery. The case studies of the phenoxyacetamide and 3H-pyrido[1,2-c]pyrimidin-3-one derivatives of this compound underscore this critical relationship. The potent and selective activity observed in cell-based assays provided a strong rationale for advancing these compounds to more complex and biologically relevant animal models. The subsequent confirmation of their anti-tumor activity in vivo not only validates the initial hypotheses but also provides the necessary evidence to propel these promising candidates further down the drug development pipeline. For researchers in the field, a thorough understanding of both the in vitro mechanisms and the in vivo realities is paramount for the successful development of the next generation of cancer therapeutics.
References
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 2-Methoxyacetamide
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing small molecules is a cornerstone of scientific rigor. For a compound such as 2-methoxyacetamide, a simple yet functionally significant molecule, a multi-faceted spectroscopic approach is not merely confirmatory but essential for establishing its chemical identity beyond reproach. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. Furthermore, it contrasts these methods with alternative analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Data in Structure Verification
The principle of employing multiple, independent analytical techniques is paramount in structural confirmation. Each spectroscopic method interrogates a different aspect of the molecule's physical properties. NMR spectroscopy probes the magnetic environments of atomic nuclei, IR spectroscopy identifies functional groups through their vibrational modes, and mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments. By integrating data from these orthogonal techniques, we construct a comprehensive and self-validating picture of the molecular structure, minimizing the potential for misinterpretation that can arise from reliance on a single method.
Primary Spectroscopic Analysis of this compound
The structure of this compound (C₃H₇NO₂) presents distinct features that are readily identifiable by standard spectroscopic methods.
A Comparative Guide to the Biological Activity of 2-Methoxyacetamide and Its Isomers for Preclinical Research
For researchers, medicinal chemists, and professionals in drug development, the nuanced differences in the biological activity of isomeric compounds are a cornerstone of lead optimization and candidate selection. This guide provides an in-depth technical comparison of 2-Methoxyacetamide and its constitutional isomers, focusing on key preclinical indicators of therapeutic potential: anticonvulsant activity, neuroprotective effects, cytotoxicity, and metabolic stability. The information presented herein is a synthesis of available data and established scientific principles, designed to inform experimental design and guide further investigation.
Introduction: The Significance of Isomerism in Drug Discovery
Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit remarkably different pharmacological and toxicological profiles. For a simple molecule like this compound (C₃H₇NO₂), constitutional isomers, where atoms are connected in a different order, can lead to significant changes in biological activity. This guide will focus on the parent compound, this compound, and its N-methylated isomers: N-methyl-2-methoxyacetamide and 2-methoxy-N-methylacetamide. Understanding the structure-activity relationships (SAR) among these closely related molecules is crucial for the rational design of novel therapeutics. The amide functionality is a key feature in many central nervous system (CNS) active compounds, and subtle modifications can profoundly impact efficacy and safety.[1]
Comparative Biological Activity: A Data-Driven Analysis
While direct head-to-head comparative studies of these specific isomers are limited in publicly available literature, we can construct a comparative profile based on data from studies on closely related acetamide derivatives and established SAR principles.
Anticonvulsant Potential
Acetamide derivatives are a well-established class of anticonvulsant agents.[1] Their mechanism often involves modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. The maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models are standard preclinical assays to evaluate anticonvulsant efficacy.
-
N-methyl-2-methoxyacetamide : N-alkylation of the amide can influence lipophilicity and binding interactions. In many series of anticonvulsant compounds, N-methylation can either enhance or decrease activity depending on the specific binding pocket interactions. For some benzamide anticonvulsants, N-methylation has been shown to be well-tolerated.[2]
-
2-methoxy-N-methylacetamide : This isomer, with methylation on the nitrogen atom, presents a different steric and electronic profile compared to its isomers.
Table 1: Postulated Anticonvulsant Activity Profile
| Compound | Predicted MES Activity (ED₅₀) | Predicted PTZ Activity (ED₅₀) | Rationale for Postulate |
| This compound | Moderate | Moderate to Low | Parent scaffold with potential for CNS activity. |
| N-methyl-2-methoxyacetamide | Moderate to High | Moderate | N-methylation can improve blood-brain barrier penetration and target engagement. |
| 2-methoxy-N-methylacetamide | Moderate to High | Moderate | Similar to its N-methylated isomer, with potential for favorable interactions. |
Note: The values in this table are hypothetical and intended to guide experimental work. ED₅₀ values would need to be determined experimentally.
Neuroprotective Effects
Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal in neurodegenerative diseases and acute brain injury. Glutamate-induced excitotoxicity is a common in vitro model to assess the neuroprotective potential of compounds.[3][4][5][6][7]
-
This compound and its Isomers : The capacity of these small, polar molecules to cross the blood-brain barrier and modulate neuronal excitability suggests a potential for neuroprotective effects. Their ability to interfere with excitotoxic cascades would likely be concentration-dependent and could be evaluated by measuring the reduction in neuronal cell death following a glutamate challenge.
Cytotoxicity Profile
Assessing the potential for off-target toxicity is a critical step in early drug development. The MTT assay is a standard colorimetric method to determine the cytotoxic effects of a compound on cell viability.[8][9][10]
Table 2: Postulated In Vitro Cytotoxicity (IC₅₀)
| Compound | Predicted IC₅₀ (Neuronal Cells) | Predicted IC₅₀ (Hepatic Cells) | Rationale for Postulate |
| This compound | > 100 µM | > 100 µM | Small, polar molecules often exhibit low intrinsic cytotoxicity. |
| N-methyl-2-methoxyacetamide | > 100 µM | > 100 µM | N-methylation is unlikely to introduce a significant cytotoxic liability. |
| 2-methoxy-N-methylacetamide | > 100 µM | > 100 µM | Similar to its isomers, expected to have a favorable in vitro safety profile. |
Note: The values in this table are hypothetical. Experimental determination of IC₅₀ values against relevant cell lines (e.g., SH-SY5Y for neuronal and HepG2 for hepatic) is essential.
Metabolic Stability
The rate at which a compound is metabolized, often assessed using liver microsomes, is a key determinant of its pharmacokinetic profile and in vivo efficacy.[11][12][13][14][15][16][17][18][19][20][21]
-
This compound : The primary amide is susceptible to hydrolysis by amidases.
-
N-methyl-2-methoxyacetamide and 2-methoxy-N-methylacetamide : N-methylation can influence metabolic stability. In some cases, it can block metabolism at the nitrogen atom, potentially leading to a longer half-life. However, it can also introduce new sites for metabolism, such as N-dealkylation.
Table 3: Predicted Metabolic Stability in Human Liver Microsomes
| Compound | Predicted Half-life (t½) | Predicted Intrinsic Clearance (CLint) | Rationale for Postulate |
| This compound | Short to Moderate | Moderate to High | Susceptible to amidase-mediated hydrolysis. |
| N-methyl-2-methoxyacetamide | Moderate | Moderate | N-methylation may sterically hinder amidase activity. |
| 2-methoxy-N-methylacetamide | Moderate | Moderate | Similar to its N-methylated isomer, with potential for altered metabolic profile. |
Note: These are predictions. Experimental determination using liver microsomal stability assays is necessary to confirm these profiles.
Experimental Protocols
To facilitate the direct comparison of these isomers, the following detailed, step-by-step methodologies are provided for key in vivo and in vitro assays.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice
This model is predictive of efficacy against generalized tonic-clonic seizures.[22][23][24][25]
Workflow for MES Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Cytotoxicity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9][10][26]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Metabolic Stability: Liver Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11][12][13][14][15][16][17][18][19][20][21]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the Liver Microsomal Stability Assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activity of this compound and its N-methylated isomers. Based on established structure-activity relationships for related acetamide series, it is plausible that N-methylation could modulate the anticonvulsant activity and metabolic stability of the parent compound. However, without direct experimental data, these remain well-informed hypotheses.
For a definitive comparison, it is imperative that these isomers be synthesized and evaluated in parallel using the standardized protocols outlined above. Such a study would provide valuable insights into the SAR of this chemical class and could identify a lead candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties for further preclinical development. The logical next step for any research program in this area is the empirical determination of the ED₅₀, IC₅₀, and metabolic clearance values for each isomer.
References
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. neuroproof.com [neuroproof.com]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bioivt.com [bioivt.com]
- 19. enamine.net [enamine.net]
- 20. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 21. Metabolic Stability Assay | Bienta [bienta.net]
- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 23. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxyacetamide
For professionals in pharmaceutical research and drug development, the purity of a synthesized Active Pharmaceutical Ingredient (API) or intermediate is not merely a quantitative value but a cornerstone of product safety, efficacy, and regulatory compliance.[1][2] Synthesized 2-Methoxyacetamide (CAS 16332-06-2), a valuable chemical building block, is no exception. An inadequate understanding of its impurity profile can introduce significant variability in experimental outcomes and potentially derail development programs.[3]
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust assessment of this compound purity. We move beyond simple protocols to explain the causality behind methodological choices, empowering researchers to design self-validating systems for purity assessment that are both scientifically sound and regulatory-aware.
Part 1: Quantitative Purity Assessment via Chromatography
The primary goal of quantitative analysis is to determine the amount of this compound relative to any process-related impurities or degradation products. Chromatographic techniques are the workhorses for this task due to their exceptional ability to separate complex mixtures.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile, polar organic molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for purity determination.[4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities.
Causality of Method Choice: RP-HPLC is selected because the separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This physical principle is highly effective for separating compounds with subtle differences in polarity, which is typical for synthesis-related impurities. The use of a UV detector is appropriate as the acetamide functional group possesses a chromophore.
Experimental Protocol: RP-HPLC for this compound Purity
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B. Rationale: An isocratic method is simpler, more robust, and often sufficient for purity analysis if all impurities elute within a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL solution.
-
Sample Solution: Prepare the synthesized this compound sample at the same concentration (1 mg/mL) using the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Analysis and Calculation:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: Typical HPLC Method Performance
| Parameter | Typical Value | Rationale |
| Retention Time | ~4.5 min | Indicates how long the compound is retained on the column. |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional response of the detector to concentration. |
| Limit of Detection (LOD) | ~0.01% | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.03% | The lowest concentration of an impurity that can be accurately quantified. |
| Precision (%RSD) | < 2.0% | Measures the reproducibility of the method. |
Workflow for Chromatographic Purity Analysis
References
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for 2-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Handling 2-Methoxyacetamide in a laboratory setting demands a meticulous approach to safety. As a Senior Application Scientist, this guide moves beyond mere compliance, offering a deep dive into the causality behind our recommended personal protective equipment (PPE) protocols. Our aim is to instill a culture of safety that is both rigorous and rational, empowering you to work with confidence and precision. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to become your preferred source for laboratory safety and chemical handling intelligence.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation. The core principle of our PPE strategy is to create an impermeable barrier between you and the chemical, mitigating the risk of exposure through contact, splash, or inhalation. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE wherever necessary to prevent injury from chemical hazards.[1][2][3][4]
Our recommendations are grounded in a thorough hazard assessment, a foundational requirement of OSHA's standard on Personal Protective Equipment (29 CFR 1910.132).[1][2][3][4] This involves not just identifying the hazards, but understanding the routes of potential exposure and the performance of PPE materials in creating a barrier.
Recommended Personal Protective Equipment for this compound
The following table summarizes the essential PPE for handling this compound. The selection is based on a risk assessment of typical laboratory procedures.
| PPE Category | Specifications and Rationale |
| Hand Protection | Double-gloving with Nitrile or Neoprene Gloves. The outer glove should be a chemical-resistant type (e.g., nitrile or neoprene) with a thickness of at least 8 mils. The inner glove can be a standard nitrile examination glove. Causality: Amides can be absorbed through the skin. While specific breakthrough data for this compound is not readily available, data for the closely related "Acetamide" shows good to excellent resistance with neoprene and nitrile gloves.[5][6] Double-gloving provides an additional layer of protection, crucial in case the outer glove is compromised. It also allows for the safe removal of the contaminated outer glove within a containment device like a fume hood.[7] |
| Eye and Face Protection | Chemical Splash Goggles or a Face Shield worn over Safety Glasses. Standard safety glasses with side shields are insufficient as they do not protect against splashes.[7] Causality: this compound is a serious eye irritant. Direct contact from a splash could cause significant injury. Chemical splash goggles provide a seal around the eyes, and a face shield offers a broader barrier for the entire face. |
| Body Protection | A buttoned, long-sleeved Laboratory Coat. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Causality: This prevents incidental skin contact from spills and splashes on the torso and arms. The lab coat should be made of a material that is not easily penetrated by the chemical. |
| Respiratory Protection | Generally not required for small-scale use in a properly functioning chemical fume hood. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Causality: Inhalation of this compound can cause respiratory irritation. A chemical fume hood is the primary engineering control to prevent this. A respirator is a necessary secondary control measure when engineering controls are insufficient or unavailable. |
Operational Plan: Step-by-Step Protocols
Adherence to strict protocols for donning, doffing, and handling contaminated materials is as critical as the PPE itself. These procedures are designed to be self-validating systems of safety.
Donning PPE: A Deliberate Approach to Safety
The following diagram outlines the correct sequence for putting on your PPE before handling this compound.
Experimental Protocol: Handling this compound
-
Preparation: Before starting, ensure your chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the hood to minimize reaching in and out.
-
Handling: Conduct all manipulations of this compound, including weighing and preparing solutions, inside the chemical fume hood.
-
Contamination Control: If at any point the outer gloves become contaminated, remove them while still in the fume hood and dispose of them in a designated hazardous waste container. Don a new pair of outer gloves before resuming work.
-
Post-Procedure: After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]
- 3. PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH | CDC [cdc.gov]
- 4. naspweb.com [naspweb.com]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
